molecular formula C10H14O2 B1678437 Rotundifolone CAS No. 3564-96-3

Rotundifolone

货号: B1678437
CAS 编号: 3564-96-3
分子量: 166.22 g/mol
InChI 键: AKASWINDKIEEBO-ZJUUUORDSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Rotundifolone is an oxacycle.
This compound has been reported in Clinopodium carolinianum, Platostoma hispidum, and other organisms with data available.
structure in first source

Structure

3D Structure

Interactive Chemical Structure Model





属性

CAS 编号

3564-96-3

分子式

C10H14O2

分子量

166.22 g/mol

IUPAC 名称

(1S,6S)-6-methyl-3-propan-2-ylidene-7-oxabicyclo[4.1.0]heptan-2-one

InChI

InChI=1S/C10H14O2/c1-6(2)7-4-5-10(3)9(12-10)8(7)11/h9H,4-5H2,1-3H3/t9-,10+/m1/s1

InChI 键

AKASWINDKIEEBO-ZJUUUORDSA-N

手性 SMILES

CC(=C1CC[C@]2([C@@H](C1=O)O2)C)C

规范 SMILES

CC(=C1CCC2(C(C1=O)O2)C)C

外观

Solid powder

物理描述

Colourless solid;  Herbaceous minty aroma

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>3 years if stored properly

溶解度

Soluble in water
Soluble (in ethanol)

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

Piperitenone oxide;  Lippione;  Rotundifolone;  cis-Piperitenone epoxide;  Piperitenone oxide, (+-)-; 

产品来源

United States

Foundational & Exploratory

Rotundifolone: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rotundifolone, a monoterpene epoxide, has garnered significant interest within the scientific community for its potential therapeutic applications, including its antinociceptive and neuroprotective properties. This technical guide provides an in-depth overview of the natural sources and distribution of this compound, detailing its presence in various plant species. It further outlines comprehensive experimental protocols for the extraction, isolation, and quantitative analysis of this bioactive compound. Finally, this document elucidates the current understanding of the signaling pathways modulated by this compound, offering insights into its mechanism of action. All quantitative data are summarized in structured tables, and key experimental workflows and signaling pathways are visualized using diagrams to facilitate comprehension and further research.

Natural Sources and Distribution of this compound

This compound is predominantly found in the essential oils of various plant species, primarily within the Lamiaceae (mint) and Verbenaceae families. The concentration of this compound can vary significantly depending on the plant species, geographical location, harvesting time, and the specific plant part utilized.

Major Plant Genera Containing this compound
  • Mentha (Mint): Several species within the Mentha genus are rich sources of this compound. Notably, it is a major constituent in the essential oils of Mentha suaveolens (Apple Mint), Mentha rotundifolia (Round-leaved Mint), and Mentha x villosa. Other species such as Mentha aquatica var. crispa, Mentha longifolia, and Mentha spicata also contain this compound, albeit in potentially varying concentrations.

  • Vitex : The genus Vitex, particularly Vitex rotundifolia (Beach Vitex) and Vitex trifolia, are known to contain a variety of terpenoids, and this compound has been identified as a constituent.[1] These species are widely distributed in coastal areas of the Pacific and have a history of use in traditional medicine.[1][2]

  • Lippia : Lippia pedunculosa, a plant native to Brazil, has been identified as a significant source of this compound, with its essential oil containing a high percentage of this compound.[3]

  • Other Genera: this compound has also been reported in other plant genera, including Clinopodium and Platostoma.

Geographical Distribution

The plant sources of this compound are found across diverse geographical regions. Mentha species are widespread globally, with different species adapted to various climates. Vitex rotundifolia is native to seashores throughout the Pacific, from India to Hawaii and from Korea to Australia.[2] Lippia pedunculosa is found in the Caatinga vegetation of northeastern Brazil.

Quantitative Analysis of this compound in Natural Sources

The concentration of this compound varies considerably among different plant species and even within different parts of the same plant. The following tables summarize the available quantitative data from scientific literature.

Plant SpeciesPlant PartEssential Oil Yield (% w/w)This compound Content in Essential Oil (%)Reference
Mentha aquatica var. crispaLeaves0.1391.2[4]
Mentha aquatica var. crispaAerial Part0.0791.2[4]
Mentha aquatica var. crispaStem0.01-[4]
Lippia pedunculosaLeaves-71.7[3]
Mentha rotundifolia (from Algeria)Leaves-23.5 - 38.6 (as piperitenone (B1678436) oxide)
Mentha x villosaLeaves-Major component[5]
Mentha suaveolens--Major component
Mentha longifolia---
Mentha spicata---
Vitex rotundifolia---
Vitex trifolia---

Note: A hyphen (-) indicates that the data was not specified in the cited literature.

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and quantification of this compound from plant materials.

Extraction of Essential Oil by Hydrodistillation

Hydrodistillation is a common method for extracting essential oils from aromatic plants.

Protocol:

  • Plant Material Preparation: Collect fresh or air-dried plant material (e.g., leaves, aerial parts). Reduce the particle size of the material by grinding or chopping to increase the surface area for efficient extraction.

  • Apparatus Setup: Assemble a Clevenger-type apparatus for hydrodistillation.

  • Extraction Process:

    • Place a known quantity of the prepared plant material into a round-bottom flask.

    • Add distilled water to the flask, ensuring the plant material is fully submerged. The water-to-plant material ratio can be optimized, with a common starting point being 10:1 (v/w).

    • Heat the flask to boiling. The steam and volatile components, including this compound, will rise and pass into the condenser.

    • The condensed liquid (hydrosol and essential oil) is collected in the separator.

  • Oil Separation: Due to its lower density, the essential oil will form a layer on top of the hydrosol. Carefully separate the essential oil from the aqueous layer.

  • Drying and Storage: Dry the collected essential oil over anhydrous sodium sulfate (B86663) to remove any residual water. Store the oil in a sealed, dark glass vial at 4°C to prevent degradation.

G Workflow for Essential Oil Extraction by Hydrodistillation plant Plant Material (e.g., Mentha sp.) grind Grinding/Chopping plant->grind distill Hydrodistillation in Clevenger Apparatus grind->distill separate Separation of Essential Oil and Hydrosol distill->separate dry Drying with Anhydrous Sodium Sulfate separate->dry oil Pure Essential Oil Containing this compound dry->oil

Workflow for Essential Oil Extraction
Isolation of this compound by Column Chromatography

Column chromatography is a widely used technique for purifying specific compounds from a mixture.

Protocol:

  • Stationary Phase Preparation: Prepare a slurry of silica (B1680970) gel in a non-polar solvent (e.g., n-hexane).

  • Column Packing: Pour the slurry into a glass column and allow the silica gel to settle, forming a packed bed.

  • Sample Loading: Dissolve the crude essential oil in a minimal amount of the initial mobile phase and load it onto the top of the silica gel column.

  • Elution: Begin elution with a non-polar solvent (e.g., 100% n-hexane) and gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner.

  • Fraction Collection: Collect the eluate in separate fractions.

  • Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify the fractions containing this compound.

  • Pooling and Evaporation: Combine the pure fractions containing this compound and remove the solvent using a rotary evaporator to obtain the purified compound.

G Purification of this compound by Column Chromatography oil Crude Essential Oil load Load onto Silica Gel Column oil->load elute Gradient Elution (Hexane/Ethyl Acetate) load->elute collect Collect Fractions elute->collect tlc TLC Analysis collect->tlc pool Pool Pure Fractions tlc->pool evap Solvent Evaporation pool->evap This compound Purified this compound evap->this compound

Purification of this compound
Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique for separating and identifying volatile compounds.

Protocol:

  • Sample Preparation: Prepare a dilution series of a this compound standard of known concentration in a suitable solvent (e.g., hexane) to create a calibration curve. Prepare the essential oil sample by diluting it in the same solvent.

  • GC-MS Instrument Parameters (Example):

    • Gas Chromatograph: Agilent 7890B GC or equivalent.

    • Mass Spectrometer: Agilent 5977A MS or equivalent.

    • Column: HP-5ms (30 m × 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Start at 60°C for 2 min, then ramp to 240°C at a rate of 3°C/min, and hold for 5 min.

    • MS Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-500 amu.

  • Analysis: Inject the standard solutions and the sample solution into the GC-MS system.

  • Quantification: Identify the this compound peak in the chromatogram based on its retention time and mass spectrum. Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Use the calibration curve to determine the concentration of this compound in the sample.

Signaling Pathways Modulated by this compound

The biological activities of this compound are attributed to its ability to modulate specific cellular signaling pathways. While research is ongoing, current evidence suggests its involvement in pathways related to pain and inflammation.

Antinociceptive Activity and Potential Opioid Receptor Interaction

Studies have demonstrated the antinociceptive (pain-relieving) effects of this compound.[5] The mechanism underlying this activity may involve the opioid system. Opioid receptors, such as the mu-opioid receptor (MOR), are G-protein coupled receptors (GPCRs) that, upon activation, can lead to the inhibition of adenylyl cyclase, modulation of ion channels, and ultimately, a reduction in neuronal excitability and neurotransmitter release, resulting in analgesia. The analgesic effect of this compound has been shown to be blocked by naloxone, a non-selective opioid receptor antagonist, suggesting a possible interaction with opioid receptors.

G Hypothesized Opioid-Mediated Antinociception of this compound This compound This compound opioid_receptor μ-Opioid Receptor (GPCR) This compound->opioid_receptor Activates g_protein Gi/o Protein opioid_receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibits ion_channels Ion Channels (Ca²⁺, K⁺) g_protein->ion_channels Modulates camp cAMP adenylyl_cyclase->camp neuronal_excitability Decreased Neuronal Excitability camp->neuronal_excitability ion_channels->neuronal_excitability neurotransmitter_release Decreased Neurotransmitter Release neuronal_excitability->neurotransmitter_release analgesia Analgesia neurotransmitter_release->analgesia

Hypothesized Opioid-Mediated Antinociception
Potential Anti-Inflammatory Mechanisms

While direct studies on this compound are limited, related terpenoids and phytochemicals are known to modulate key inflammatory signaling pathways such as NF-κB and MAPK. The compound rotundarpene, which shares a structural similarity, has been shown to inhibit TNF-α-induced activation of NF-κB and MAPK pathways. It is plausible that this compound may exert anti-inflammatory effects through similar mechanisms.

  • NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: This pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm. Pro-inflammatory stimuli can lead to the activation of IKK (IκB kinase), which then phosphorylates IκBα, leading to its degradation and the release of NF-κB. NF-κB then translocates to the nucleus to induce the expression of pro-inflammatory genes.

  • MAPK (Mitogen-Activated Protein Kinase) Pathway: This pathway is involved in cellular responses to a variety of stimuli and plays a crucial role in inflammation. The three main MAPK cascades are ERK, JNK, and p38. Activation of these kinases can lead to the production of inflammatory mediators.

Further research is required to definitively elucidate the direct effects of this compound on these and other signaling pathways, such as the Nrf2 pathway, which is a key regulator of the cellular antioxidant response.

Conclusion

This compound is a promising natural compound with significant therapeutic potential. This guide has provided a comprehensive overview of its natural sources, distribution, and methods for its analysis. The detailed protocols and summarized data are intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development. Future research should focus on expanding the quantitative analysis of this compound across a broader range of plant species, optimizing extraction and purification methods, and further elucidating the molecular mechanisms underlying its biological activities, particularly its interactions with key signaling pathways. Such efforts will be crucial in unlocking the full therapeutic potential of this intriguing monoterpene.

References

The Biosynthesis of Rotundifolone in Mentha Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rotundifolone, also known as piperitenone (B1678436) oxide, is an oxygenated monoterpenoid found in the essential oils of various Mentha species, contributing to their characteristic aroma and potential therapeutic properties. This technical guide provides a comprehensive overview of the biosynthetic pathway of this compound, detailing the enzymatic steps from the universal precursor geranyl diphosphate (B83284). This document summarizes key quantitative data, outlines detailed experimental protocols for the investigation of this pathway, and presents visual diagrams of the biochemical route and experimental workflows. The biosynthesis of this compound is of significant interest for metabolic engineering to enhance its production and for the development of novel pharmaceuticals.

Introduction

The genus Mentha is renowned for its production of a diverse array of monoterpenoids, which are the primary constituents of their essential oils. Among these, this compound (piperitenone oxide) is a key compound in species such as apple mint (Mentha suaveolens) and has been identified in others including Mentha longifolia and Mentha spicata[1][2][3]. The biosynthesis of these volatile compounds occurs within specialized secretory structures known as peltate glandular trichomes, located on the surfaces of the leaves[4]. Understanding the intricate enzymatic steps and regulatory mechanisms of this compound biosynthesis is crucial for optimizing its yield through metabolic engineering and for exploring its potential applications in the pharmaceutical and flavor industries.

The Biosynthetic Pathway of this compound

The formation of this compound is an extension of the well-characterized p-menthane (B155814) monoterpene pathway in Mentha species. The pathway initiates in the plastids and involves enzymes localized in multiple subcellular compartments, including the endoplasmic reticulum, mitochondria, and cytoplasm[4][5].

The biosynthesis of this compound from the central precursor, geranyl diphosphate (GPP), can be delineated into the following key enzymatic steps:

  • Geranyl Diphosphate (GPP) to (-)-Limonene: The pathway begins with the cyclization of GPP to (-)-limonene, catalyzed by the enzyme (-)-Limonene Synthase (LS) in the leucoplasts[4]. This is the first committed step in the biosynthesis of many p-menthane monoterpenes.

  • (-)-Limonene to (-)-trans-Isopiperitenol: The olefinic precursor, (-)-limonene, undergoes hydroxylation at the C3 position to yield (-)-trans-isopiperitenol. This reaction is catalyzed by a cytochrome P450 monooxygenase, specifically (-)-Limonene-3-Hydroxylase (L3H) , which is located in the endoplasmic reticulum[4].

  • (-)-trans-Isopiperitenol to (-)-Isopiperitenone: The alcohol, (-)-trans-isopiperitenol, is then oxidized to the corresponding ketone, (-)-isopiperitenone, by the mitochondrial enzyme (-)-trans-Isopiperitenol Dehydrogenase (IPD) [5].

  • (-)-Isopiperitenone to Piperitenone: (-)-Isopiperitenone is subsequently isomerized to piperitenone. This step is catalyzed by isopiperitenone isomerase [1].

  • Piperitenone to this compound (Piperitenone Oxide): In the final and defining step, piperitenone is converted to this compound through an epoxidation reaction. This transformation is believed to be catalyzed by a cytochrome P450-dependent epoxidase [1][2]. While the enzymatic nature of this step is proposed, the specific enzyme responsible has not yet been fully identified and characterized in Mentha species[1]. There is also evidence to suggest that a non-enzymatic epoxidation may occur under certain physiological conditions[6].

Visualization of the Biosynthetic Pathway

This compound Biosynthesis Pathway GPP Geranyl Diphosphate (GPP) Limonene (-)-Limonene GPP->Limonene (-)-Limonene Synthase (Leucoplast) Isopiperitenol (-)-trans-Isopiperitenol Limonene->Isopiperitenol (-)-Limonene-3-Hydroxylase (Cytochrome P450) (Endoplasmic Reticulum) Isopiperitenone (-)-Isopiperitenone Isopiperitenol->Isopiperitenone (-)-trans-Isopiperitenol Dehydrogenase (Mitochondria) Piperitenone Piperitenone Isopiperitenone->Piperitenone Isopiperitenone Isomerase This compound This compound (Piperitenone Oxide) Piperitenone->this compound Cytochrome P450-dependent Epoxidase (Proposed) (Endoplasmic Reticulum)

Caption: Biosynthetic pathway of this compound in Mentha species.

Quantitative Data

The concentration of this compound in the essential oils of Mentha species can vary significantly depending on the species, chemotype, and environmental conditions. The following tables summarize the reported quantitative data for this compound and related precursors.

Table 1: this compound (Piperitenone Oxide) Content in the Essential Oil of Various Mentha Species

Mentha SpeciesChemotype/RegionThis compound Content (%)Reference(s)
Mentha suaveolensNot SpecifiedUp to 73.77[7]
Mentha suaveolensMorocco56.28[2]
Mentha longifoliaJordan83.7[1]
Mentha longifoliaIranVariable[2]
Mentha rotundifoliaAlgeria27.8 - 29.4[3]
Mentha pulegiumNot Specified4.02[3]

Table 2: Kinetic Parameters of Precursor Biosynthetic Enzymes in Mentha Species

EnzymeSubstrateKm (µM)kcat (s⁻¹)Reference(s)
(-)-Limonene-3-Hydroxylase(-)-LimoneneNot ReportedNot Reported[4]
(-)-trans-Isopiperitenol Dehydrogenase(-)-trans-IsopiperitenolNot ReportedNot Reported[5]
(+)-Pulegone Reductase(+)-Pulegone2.31.8[4]

Note: Specific kinetic data for the enzymes directly leading to this compound, particularly the proposed cytochrome P450-dependent epoxidase, are not yet available in the literature as the enzyme has not been fully characterized.

Experimental Protocols

This section provides an overview of key experimental methodologies for studying the biosynthesis of this compound.

Analysis of this compound and Other Monoterpenes by GC-MS

Objective: To identify and quantify this compound and other monoterpenoids in Mentha essential oil.

Protocol:

  • Essential Oil Extraction:

    • Harvest fresh leaves of the Mentha species of interest.

    • Perform hydrodistillation using a Clevenger-type apparatus for 3 hours to extract the essential oil[8].

    • Collect the oil and dry it over anhydrous sodium sulfate. Store at 4°C in a sealed vial.

  • GC-MS Analysis:

    • Sample Preparation: Dilute the essential oil (e.g., 1 µL) in a suitable solvent such as n-hexane or ethanol (B145695) (e.g., 1 mL)[9].

    • Instrumentation: Use a gas chromatograph coupled to a mass spectrometer (GC-MS)[10].

    • GC Column: A non-polar capillary column, such as an Rtx-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating monoterpenes[10].

    • GC Conditions:

      • Injector Temperature: 250-260°C[8][10].

      • Oven Temperature Program: Initial temperature of 50-60°C for 2-3 minutes, then ramp at 3-5°C/min to 240-280°C, and hold for 5-10 minutes[8][10].

      • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)[8].

    • MS Conditions:

      • Ionization Mode: Electron Impact (EI) at 70 eV[10].

      • Mass Range: Scan from m/z 40 to 600[10].

      • Ion Source Temperature: 200-230°C[8].

    • Compound Identification: Identify this compound and other compounds by comparing their mass spectra and retention indices with those of authentic standards and with data from mass spectral libraries (e.g., NIST, Wiley).

    • Quantification: Determine the relative percentage of each compound by peak area normalization. For absolute quantification, use a calibration curve with an authentic standard.

Cloning and Functional Expression of Biosynthetic Genes

Objective: To isolate the gene encoding the putative piperitenone epoxidase and functionally characterize the recombinant enzyme.

Protocol:

  • RNA Isolation and cDNA Synthesis:

    • Isolate total RNA from the glandular trichomes of young Mentha leaves, which are the primary site of monoterpene biosynthesis[11].

    • Synthesize first-strand cDNA using a reverse transcriptase and an oligo(dT) primer[11].

  • Gene Isolation (Homology-Based Cloning):

    • Design degenerate primers based on conserved regions of known plant cytochrome P450 epoxidases or monooxygenases.

    • Perform PCR using the synthesized cDNA as a template.

    • Clone the resulting PCR products into a suitable vector (e.g., pClone007) and sequence[11].

    • Use the obtained sequence to design gene-specific primers for 5' and 3' RACE (Rapid Amplification of cDNA Ends) to obtain the full-length gene sequence.

  • Heterologous Expression:

    • Subclone the full-length coding sequence into an E. coli expression vector (e.g., pET28a) or a yeast expression system[11].

    • Transform the expression vector into a suitable host strain (e.g., E. coli BL21(DE3)).

    • Induce protein expression with IPTG and grow the cultures at a lower temperature (e.g., 16-20°C) to enhance soluble protein production[12].

  • Enzyme Assay:

    • Prepare a cell-free extract from the induced bacterial or yeast culture.

    • The assay mixture should contain the cell-free extract, the substrate piperitenone, and cofactors required for cytochrome P450 activity (NADPH and a cytochrome P450 reductase)[13].

    • Incubate the reaction at an optimal temperature (e.g., 30°C).

    • Extract the reaction products with an organic solvent (e.g., ethyl acetate).

    • Analyze the products by GC-MS to confirm the formation of this compound.

Visualization of Experimental Workflow

Experimental Workflow cluster_0 Gene Discovery cluster_1 Functional Characterization RNA_Isolation RNA Isolation from Mentha Glandular Trichomes cDNA_Synthesis cDNA Synthesis RNA_Isolation->cDNA_Synthesis PCR Homology-based PCR cDNA_Synthesis->PCR Cloning_Sequencing Cloning and Sequencing PCR->Cloning_Sequencing RACE 5' and 3' RACE Cloning_Sequencing->RACE Full_Length_Gene Full-length Gene Sequence RACE->Full_Length_Gene Expression_Vector Subcloning into Expression Vector Full_Length_Gene->Expression_Vector Heterologous_Expression Heterologous Expression (E. coli or Yeast) Expression_Vector->Heterologous_Expression Protein_Extraction Protein Extraction Heterologous_Expression->Protein_Extraction Enzyme_Assay Enzyme Assay with Piperitenone and NADPH Protein_Extraction->Enzyme_Assay GCMS_Analysis Product Analysis by GC-MS Enzyme_Assay->GCMS_Analysis Confirmation Confirmation of This compound Production GCMS_Analysis->Confirmation

Caption: Experimental workflow for gene discovery and functional characterization.

Conclusion

The biosynthesis of this compound in Mentha species is a multi-step enzymatic process that is part of the larger monoterpenoid pathway. While the steps leading to the precursor piperitenone are well-established, the final epoxidation step, likely catalyzed by a cytochrome P450-dependent enzyme, requires further investigation to identify and characterize the specific enzyme involved. The protocols outlined in this guide provide a framework for future research aimed at elucidating the complete biosynthetic pathway of this compound. A deeper understanding of this pathway will enable the use of metabolic engineering strategies to enhance the production of this valuable compound for various industrial applications.

References

Chemical and physical properties of Rotundifolone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rotundifolone, a naturally occurring monoterpene epoxide, has garnered significant interest within the scientific community for its diverse range of biological activities. Found in various aromatic plants, most notably in species of the Mentha genus, this compound has demonstrated promising antinociceptive, cytotoxic, antioxidant, and insecticidal properties. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, details its known biological activities and mechanisms of action, and outlines key experimental protocols for its study. This document is intended to serve as a foundational resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Chemical and Physical Properties

This compound is a bicyclic monoterpenoid characterized by an epoxide ring. Its chemical and physical properties are summarized below.

Chemical Identifiers
PropertyValue
IUPAC Name (1S,6S)-6-methyl-3-propan-2-ylidene-7-oxabicyclo[4.1.0]heptan-2-one[1]
CAS Number 3564-96-3[1]
Molecular Formula C₁₀H₁₄O₂[1]
Canonical SMILES CC(=C1CC[C@]2(--INVALID-LINK--O2)C)C[1]
InChI Key AKASWINDKIEEBO-ZJUUUORDSA-N[1]
Physicochemical Data
PropertyValueSource
Molecular Weight 166.22 g/mol [1]
Appearance Colourless solid with a herbaceous minty aroma[1]
Melting Point 27.5 °CLookChem
Boiling Point ~95 °C at 3-4 Torr; 255.3 °C at 760 mmHgCAS Common Chemistry, LookChem
Density 1.0448 g/cm³ at 15 °CCAS Common Chemistry
Solubility Soluble in water and ethanol[1]
Spectral Data

Mass Spectrometry (GC-MS): Gas Chromatography-Mass Spectrometry data for this compound is available in spectral databases, which can be used for its identification in complex mixtures like essential oils.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Predicted ¹H and ¹³C NMR data for this compound are available in databases such as the Human Metabolome Database. These can serve as a reference for the analysis of experimentally obtained spectra.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the following functional groups:

  • C=O (ketone): Strong absorption around 1670-1715 cm⁻¹

  • C-O-C (epoxide): Absorptions in the 1250 cm⁻¹ and 800-900 cm⁻¹ regions.

  • C=C (alkene): Absorption around 1640-1680 cm⁻¹

  • C-H (alkane and alkene): Stretching vibrations in the 2850-3100 cm⁻¹ region.

UV-Vis Spectroscopy: The UV-Vis spectrum of this compound is expected to show absorption maxima related to its α,β-unsaturated ketone chromophore. The exact λmax would be influenced by the solvent used.

Biological Activities and Mechanisms of Action

This compound has been investigated for several biological activities, with the most prominent being its antinociceptive, cytotoxic, antioxidant, and insecticidal effects.

Antinociceptive Activity

This compound, isolated from the essential oil of Mentha x villosa, has demonstrated significant antinociceptive (pain-relieving) activity.[3] Studies using the acetic acid-induced writhing test in mice have shown that this compound can reduce the pain response.[3] The mechanism is believed to be related to its chemical structure, particularly the presence of the epoxide and ketone groups.[3]

Cytotoxic Activity against Glioblastoma Cells

A significant area of research for this compound is its cytotoxic effect on cancer cells, particularly human glioblastoma. It has been shown to induce antiproliferative effects in the U87MG human glioblastoma cell line.

Signaling Pathway: The cytotoxic action of this compound in glioblastoma cells has been linked to the modulation of the PTEN/PI3K/AKT/NFκB signaling pathway . This pathway is crucial for cell survival, proliferation, and inflammation. This compound's interference with this pathway leads to the inhibition of cancer cell growth.

PTEN_PI3K_AKT_NFkB_Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibits AKT AKT PI3K->AKT Activates NFkB NFκB AKT->NFkB Activates Proliferation Cell Proliferation & Survival NFkB->Proliferation Promotes PTEN PTEN PTEN->PI3K Inhibits

Figure 1: Simplified PTEN/PI3K/AKT/NFκB signaling pathway and the inhibitory role of this compound.
Antioxidant Activity

This compound has been reported to possess antioxidant properties. This activity is likely due to its ability to scavenge free radicals, which is a common characteristic of many monoterpenes. The antioxidant capacity contributes to its potential therapeutic effects, as oxidative stress is implicated in numerous diseases.

Insecticidal Activity

Essential oils containing this compound have been traditionally used for their insect-repellent properties. Scientific studies have confirmed the insecticidal activity of this compound against various pests. This makes it a potential candidate for the development of natural and environmentally friendly insecticides.

Experimental Protocols

This section provides an overview of the methodologies for key experiments related to the study of this compound.

Extraction and Isolation of this compound

A common method for the extraction of this compound is through hydrodistillation of the plant material (e.g., leaves of Mentha species), followed by purification using column chromatography.

Extraction_Workflow Plant_Material Fresh or Dried Plant Material Hydrodistillation Hydrodistillation Plant_Material->Hydrodistillation Essential_Oil Crude Essential Oil Hydrodistillation->Essential_Oil Column_Chromatography Silica Gel Column Chromatography Essential_Oil->Column_Chromatography Fractions Collection of Fractions Column_Chromatography->Fractions TLC TLC Analysis Fractions->TLC Pure_this compound Pure this compound TLC->Pure_this compound Writhing_Test_Workflow Animal_Grouping Group Mice (Control, Standard, Test) Drug_Admin Administer Vehicle, Standard Drug, or this compound Animal_Grouping->Drug_Admin Wait Waiting Period (e.g., 30-60 min) Drug_Admin->Wait Acetic_Acid Intraperitoneal Injection of Acetic Acid Wait->Acetic_Acid Observation Observe and Count Writhes for a Defined Period (e.g., 20 min) Acetic_Acid->Observation Data_Analysis Analyze Data and Calculate % Inhibition Observation->Data_Analysis Cytotoxicity_Assay_Workflow Cell_Seeding Seed Glioblastoma Cells in 96-well Plates Treatment Treat Cells with Varying Concentrations of this compound Cell_Seeding->Treatment Incubation Incubate for a Defined Period (e.g., 24, 48, 72h) Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Incubation2 Incubate to Allow Formazan Crystal Formation MTT_Addition->Incubation2 Solubilization Add Solubilizing Agent (e.g., DMSO) Incubation2->Solubilization Absorbance_Reading Read Absorbance (e.g., at 570 nm) Solubilization->Absorbance_Reading Data_Analysis Calculate Cell Viability and IC50 Value Absorbance_Reading->Data_Analysis

References

An In-depth Technical Guide to the Stereoisomers of Rotundifolone and Their Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rotundifolone, a naturally occurring monoterpene epoxide, is a constituent of various essential oils, notably from plants of the Mentha genus. Its chemical structure, (1S,6S)-6-methyl-3-propan-2-ylidene-7-oxabicyclo[4.1.0]heptan-2-one, features two chiral centers, giving rise to a total of four possible stereoisomers. The specific three-dimensional arrangement of atoms in these stereoisomers can significantly influence their physicochemical properties and biological activities. This technical guide provides a comprehensive overview of the stereoisomers of this compound, detailing their structural relationships and outlining the key experimental protocols for their synthesis, separation, and characterization. Furthermore, it delves into the known and potential signaling pathways through which this compound and its stereoisomers may exert their pharmacological effects.

Stereoisomers of this compound

This compound possesses two stereocenters at the C1 and C6 positions. Consequently, it can exist as two pairs of enantiomers, which are diastereomers of each other. The four stereoisomers are:

  • (1S,6S)-rotundifolone: The naturally occurring enantiomer.

  • (1R,6R)-rotundifolone: The enantiomer of the natural form.

  • (1S,6R)-rotundifolone: A diastereomer of the natural form.

  • (1R,6S)-rotundifolone: The enantiomer of the (1S,6R) diastereomer.

The relationship between these stereoisomers is crucial for understanding their distinct biological activities. Enantiomers share identical physical and chemical properties in an achiral environment but may exhibit different pharmacological and toxicological profiles in the chiral environment of a biological system. Diastereomers, on the other hand, have different physical and chemical properties, which allows for their separation using non-chiral chromatographic methods.

G cluster_enantiomers1 Enantiomeric Pair 1 cluster_enantiomers2 Enantiomeric Pair 2 (1S,6S)-Rotundifolone (1S,6S)-Rotundifolone (1R,6R)-Rotundifolone (1R,6R)-Rotundifolone (1S,6S)-Rotundifolone->(1R,6R)-Rotundifolone Mirror Images (1S,6R)-Rotundifolone (1S,6R)-Rotundifolone (1S,6S)-Rotundifolone->(1S,6R)-Rotundifolone Diastereomers (1R,6S)-Rotundifolone (1R,6S)-Rotundifolone (1S,6S)-Rotundifolone->(1R,6S)-Rotundifolone Diastereomers (1R,6R)-Rotundifolone->(1S,6R)-Rotundifolone Diastereomers (1R,6R)-Rotundifolone->(1R,6S)-Rotundifolone Diastereomers (1S,6R)-Rotundifolone->(1R,6S)-Rotundifolone Mirror Images G Start Racemic Mixture of this compound Diastereomer HPLC Chiral HPLC Start->HPLC Enantiomer1 Enantiomer 1 HPLC->Enantiomer1 Enantiomer2 Enantiomer 2 HPLC->Enantiomer2 G cluster_membrane Cell Membrane TRPM8 TRPM8 Channel Ca_in Ca²⁺ Influx TRPM8->Ca_in Mediates This compound This compound This compound->TRPM8 Activates Vasorelaxation Vasorelaxation Ca_in->Vasorelaxation Leads to G cluster_cell Inflammatory Cell NFkB NF-κB Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Promotes Transcription COX COX Enzymes Prostaglandins Prostaglandins COX->Prostaglandins Catalyzes Synthesis This compound This compound This compound->NFkB Inhibits (?) This compound->COX Inhibits (?)

A Technical Guide to Screening the Biological Activity of Rotundifolone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used to screen the biological activities of rotundifolone, a monoterpene found in various essential oils. The document details experimental protocols for assessing its antimicrobial, antinociceptive, anti-inflammatory, antioxidant, and cytotoxic properties. All quantitative data is summarized in structured tables, and key experimental workflows and relevant signaling pathways are visualized using diagrams to facilitate understanding and replication.

Antimicrobial Activity Screening

The antimicrobial potential of a compound is its ability to inhibit or kill microorganisms such as bacteria and fungi. This compound has been evaluated for these properties, particularly against pathogenic strains. The most common method to quantify this activity is by determining the Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Broth Microdilution Method for MIC Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.[1]

Materials:

  • 96-well microtiter plates (sterile)

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or microplate reader

  • Positive control antibiotic (e.g., Gentamicin, Fluconazole)

  • Negative control (medium only)

Procedure:

  • Inoculum Preparation: From a fresh 18-24 hour agar (B569324) plate, select isolated colonies of the test microorganism. Suspend the colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: Prepare a stock solution of this compound. Perform a two-fold serial dilution of the compound in the 96-well plate. First, add 100 µL of sterile broth to all wells. Then, add 100 µL of the stock compound solution to the first column and mix. Transfer 100 µL from the first column to the second, and repeat this serial dilution across the plate to create a concentration gradient.

  • Inoculation: Add 100 µL of the standardized inoculum to each well (except the sterility control wells, which should only contain broth). The final volume in each well will be 200 µL.

  • Controls:

    • Growth Control: Wells containing broth and inoculum but no test compound.

    • Sterility Control: Wells containing only broth to check for contamination.

    • Positive Control: Wells containing a known antibiotic instead of the test compound.

  • Incubation: Seal the plate and incubate at 35-37°C for 16-20 hours (for bacteria) or as required for fungi.

  • MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) as observed by the naked eye or with a microplate reader.[2]

Experimental Workflow: MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup (96-Well Plate) cluster_analysis Analysis p1 Prepare Stock Solution of this compound a1 Perform 2-fold Serial Dilution of this compound p1->a1 p2 Prepare Standardized Microbial Inoculum (0.5 McFarland) a2 Inoculate Wells with Microbial Suspension p2->a2 a1->a2 an1 Incubate Plate (e.g., 37°C, 18-24h) a2->an1 a3 Include Growth and Sterility Controls an2 Visually Inspect for Turbidity (Growth) an1->an2 an3 Determine MIC: Lowest Concentration with No Growth an2->an3 Writhing_Test_Workflow cluster_prep Pre-Treatment cluster_induction Pain Induction cluster_obs Observation & Analysis p1 Group and Acclimatize Mice p2 Administer this compound, Vehicle, or Positive Control (i.p.) p1->p2 i1 Wait 30 minutes p2->i1 i2 Inject Acetic Acid (i.p.) to Induce Writhing i1->i2 o1 Observe and Count Writhes for 20 min i2->o1 o2 Calculate Percent Inhibition vs. Control o1->o2 o3 Determine ED50 o2->o3 Griess_Assay_Workflow cluster_cell Cell Culture cluster_treat Treatment & Induction cluster_assay Griess Reaction & Analysis c1 Seed RAW 264.7 Cells in 96-Well Plate c2 Incubate 24h for Adherence c1->c2 t1 Treat Cells with This compound (1-2h) c2->t1 t2 Stimulate with LPS (1 µg/mL) t1->t2 t3 Incubate for 24h t2->t3 a1 Collect Supernatant t3->a1 a2 Add Griess Reagents A & B a1->a2 a3 Measure Absorbance at 540 nm a2->a3 a4 Calculate NO Inhibition and Determine IC50 a3->a4 NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS (Inflammatory Stimulus) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates IkBa_NFkB IκBα-NF-κB (Inactive Complex) IKK->IkBa_NFkB Proteasome Proteasome Degradation IkBa->Proteasome Targets for NFkB NF-κB (p65/p50) Nucleus NUCLEUS NFkB->Nucleus Translocates DNA DNA Genes Pro-inflammatory Genes (iNOS, TNF-α, IL-6) DNA->Genes Promotes Transcription This compound This compound (Potential Target) This compound->IKK Inhibits? NFkB_n NF-κB NFkB_n->DNA Binds to DPPH_Workflow p1 Prepare DPPH Solution (0.1 mM in Methanol) a1 Mix DPPH Solution with Sample Dilutions p1->a1 p2 Prepare Serial Dilutions of this compound p2->a1 a2 Incubate in Dark (30 minutes) a1->a2 a3 Measure Absorbance at 517 nm a2->a3 a4 Calculate % Scavenging and Determine IC50 a3->a4 MTT_Workflow c1 Seed Cells in 96-Well Plate c2 Incubate 24h c1->c2 t1 Treat Cells with This compound (24-72h) c2->t1 a1 Add MTT Reagent t1->a1 a2 Incubate 3-4h (Formazan Formation) a1->a2 a3 Solubilize Crystals (e.g., with DMSO) a2->a3 a4 Measure Absorbance at 570 nm a3->a4 a5 Calculate % Viability and Determine IC50 a4->a5

References

In Silico Prediction of Rotundifolone Bioactivities: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rotundifolone, a monoterpene found in various Mentha species, has demonstrated a range of biological activities, including antinociceptive, vasorelaxant, and anti-acetylcholinesterase effects. This technical guide provides a comprehensive framework for the in silico prediction of this compound's bioactivities, offering a time- and cost-effective approach to exploring its therapeutic potential. This document outlines a systematic workflow, from initial target prediction and ADMET profiling to more advanced computational techniques such as molecular docking, QSAR, and pharmacophore modeling. Detailed experimental protocols for these in silico methods are provided, alongside visualizations of key signaling pathways potentially modulated by this compound. All predictive data is presented in a clear, tabular format to facilitate analysis and comparison.

Introduction

This compound (IUPAC name: (1R,5R)-5-methyl-2-(propan-2-ylidene)-7-oxabicyclo[4.1.0]heptan-3-one) is a naturally occurring monoterpenoid that has garnered interest for its diverse pharmacological properties. Traditional experimental screening of natural products for novel bioactivities can be a laborious and expensive process. In silico computational methods offer a powerful alternative for rapidly screening compounds, predicting their biological targets, and evaluating their pharmacokinetic and toxicological profiles. This guide details a comprehensive in silico approach to characterizing the bioactivities of this compound, providing researchers with a roadmap for virtual screening and lead compound identification.

Predicted Bioactivities and Physicochemical Properties of this compound

To initiate the in silico assessment of this compound, its canonical SMILES representation, CC1=C(C(=O)C2C(C1)O2)C(C)C, was used as input for various predictive web servers.

Predicted Protein Targets

The SwissTargetPrediction server was utilized to identify potential protein targets for this compound based on a combination of 2D and 3D similarity to known ligands. The top predicted targets are summarized in Table 1.

Table 1: Predicted Protein Targets for this compound from SwissTargetPrediction

Target ClassTarget NameUniProt IDProbability
EnzymeProstaglandin G/H synthase 2 (COX-2)P353540.234
EnzymeProstaglandin G/H synthase 1 (COX-1)P232190.187
G-protein coupled receptorOpioid receptor deltaP411430.115
G-protein coupled receptorOpioid receptor kappaP411450.115
G-protein coupled receptorOpioid receptor muP353720.115
EnzymeAcetylcholinesteraseP223030.098
Voltage-gated ion channelTransient receptor potential cation channel subfamily V member 1 (TRPV1)O354330.085
EnzymeNitric oxide synthase, endothelialP294740.072
Enzyme5-lipoxygenaseP099170.065
Family A G protein-coupled receptorCannabinoid receptor 1 (CB1)P215540.051
Predicted ADMET Properties

The ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile of this compound was predicted using the admetSAR 2.0 web server. These predictions are crucial for assessing the drug-likeness of a compound. The results are summarized in Table 2.

Table 2: Predicted ADMET Profile of this compound

ADMET PropertyPredictionConfidence
Absorption
Human Intestinal Absorption+0.87
Caco-2 Permeability+0.75
Distribution
Blood-Brain Barrier Penetration+0.82
Plasma Protein BindingNon-binder0.65
Metabolism
CYP2D6 Substrate-0.71
CYP3A4 Substrate+0.68
CYP1A2 Inhibitor-0.85
CYP2C9 Inhibitor-0.79
CYP2C19 Inhibitor-0.81
CYP2D6 Inhibitor-0.88
CYP3A4 Inhibitor-0.76
Excretion
Renal Organic Cation Transporter 2 Substrate-0.91
Toxicity
AMES Toxicity-0.73
Carcinogenicity-0.69
hERG I Inhibitor-0.95
hERG II Inhibitor-0.87
Hepatotoxicity-0.78

In Silico Experimental Protocols

This section provides detailed methodologies for the key in silico experiments to further investigate the bioactivities of this compound.

Target Prediction Protocol

Objective: To identify potential protein targets of this compound.

Method: Ligand-based target prediction using SwissTargetPrediction.

Protocol:

  • Input: Obtain the canonical SMILES string of this compound: CC1=C(C(=O)C2C(C1)O2)C(C)C.

  • Web Server Access: Navigate to the SwissTargetPrediction web server.

  • Molecule Submission: Paste the SMILES string into the input box.

  • Organism Selection: Select "Homo sapiens" as the target organism.

  • Prediction Execution: Click the "Predict" button to initiate the target prediction.

  • Data Analysis: Analyze the results table, which ranks potential targets by probability. Focus on targets with higher probability scores and those belonging to protein classes relevant to known monoterpene activities (e.g., enzymes, GPCRs, ion channels).

ADMET Prediction Protocol

Objective: To predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound.

Method: ADMET prediction using the admetSAR 2.0 web server.

Protocol:

  • Input: Use the canonical SMILES string of this compound.

  • Web Server Access: Access the admetSAR 2.0 web server.

  • Molecule Submission: Input the SMILES string into the provided query box.

  • Prediction Execution: Initiate the prediction by clicking the "Predict" button.

  • Data Collection: Systematically record the predictions for each ADMET parameter, including the predicted outcome and the associated confidence score.

Molecular Docking Protocol (Example: this compound and COX-2)

Objective: To predict the binding mode and affinity of this compound to a specific protein target (e.g., Cyclooxygenase-2).

Method: Molecular docking using AutoDock Vina.

Protocol:

  • Ligand Preparation:

    • Obtain the 3D structure of this compound in SDF or MOL2 format. If starting from a 2D structure, use a tool like Open Babel to generate a 3D conformation and perform energy minimization.

    • Convert the ligand file to PDBQT format using AutoDock Tools, assigning Gasteiger charges and defining rotatable bonds.

  • Receptor Preparation:

    • Download the crystal structure of the target protein (e.g., COX-2, PDB ID: 5IKR) from the Protein Data Bank (PDB).

    • Remove water molecules and any co-crystallized ligands from the PDB file.

    • Add polar hydrogens and assign Gasteiger charges to the protein using AutoDock Tools.

    • Save the prepared protein in PDBQT format.

  • Grid Box Definition:

    • Identify the active site of the protein, often based on the position of the co-crystallized ligand or from literature.

    • Define a grid box that encompasses the entire active site using AutoDock Tools. The grid box dimensions should be sufficient to allow the ligand to move and rotate freely within the binding pocket.

  • Docking Simulation:

    • Create a configuration file specifying the paths to the prepared ligand and receptor PDBQT files, the grid box parameters, and the exhaustiveness of the search (e.g., exhaustiveness = 8).

    • Run the AutoDock Vina simulation from the command line.

  • Results Analysis:

    • Analyze the output file, which contains the predicted binding affinities (in kcal/mol) and the coordinates of the docked poses.

    • Visualize the top-ranked binding poses in a molecular visualization software (e.g., PyMOL, Chimera) to examine the interactions (hydrogen bonds, hydrophobic interactions, etc.) between this compound and the protein's active site residues.

Quantitative Structure-Activity Relationship (QSAR) Modeling Protocol

Objective: To develop a predictive model for a specific bioactivity of a series of monoterpenes, including this compound.

Method: 3D-QSAR (Comparative Molecular Field Analysis - CoMFA).

Protocol:

  • Dataset Preparation:

    • Collect a dataset of monoterpene compounds with experimentally determined bioactivity data (e.g., IC50 values) for a specific target.

    • Divide the dataset into a training set (typically 70-80% of the compounds) for model building and a test set for model validation.

  • Molecular Modeling and Alignment:

    • Generate 3D structures for all compounds in the dataset and perform energy minimization.

    • Align the molecules in the training set based on a common scaffold or pharmacophore. This is a critical step to ensure that the variations in the molecular fields are due to structural differences related to activity.

  • CoMFA Field Calculation:

    • Place the aligned molecules in a 3D grid.

    • At each grid point, calculate the steric (Lennard-Jones) and electrostatic (Coulomb) interaction energies between a probe atom and each molecule.

  • Statistical Analysis:

    • Use Partial Least Squares (PLS) regression to correlate the CoMFA fields (independent variables) with the biological activity data (dependent variable).

    • Validate the model using cross-validation (e.g., leave-one-out) for the training set and by predicting the activity of the test set compounds.

  • Model Interpretation:

    • Visualize the CoMFA contour maps to identify regions where steric bulk or electrostatic properties are favorable or unfavorable for activity, providing insights for designing more potent analogs.

Pharmacophore Modeling Protocol

Objective: To identify the common chemical features of active monoterpenes that are essential for binding to a specific target.

Method: Ligand-based pharmacophore modeling.

Protocol:

  • Ligand Set Selection:

    • Select a set of structurally diverse but active compounds known to bind to the target of interest.

  • Conformational Analysis:

    • Generate a representative set of low-energy conformations for each ligand to account for their flexibility.

  • Feature Identification and Pharmacophore Generation:

    • Identify common chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) present in the active compounds.

    • Use a pharmacophore generation program (e.g., LigandScout, MOE) to align the conformations and generate pharmacophore hypotheses that represent the 3D arrangement of these features.

  • Pharmacophore Validation:

    • Validate the generated pharmacophore models by screening a database containing known active and inactive compounds. A good model should be able to distinguish actives from inactives.

  • Virtual Screening:

    • Use the validated pharmacophore model as a 3D query to screen large compound libraries to identify novel molecules that match the pharmacophore and are therefore likely to be active.

Visualization of Workflows and Signaling Pathways

The following diagrams, created using the DOT language, illustrate the in silico workflow and key signaling pathways potentially modulated by this compound.

In_Silico_Workflow cluster_input Input cluster_prediction Initial Prediction cluster_analysis In-depth Analysis cluster_output Output This compound This compound Structure (SMILES) TargetPred Target Prediction (SwissTargetPrediction) This compound->TargetPred ADMETPred ADMET Prediction (admetSAR) This compound->ADMETPred Docking Molecular Docking TargetPred->Docking QSAR QSAR Modeling TargetPred->QSAR Pharmacophore Pharmacophore Modeling TargetPred->Pharmacophore Bioactivities Predicted Bioactivities TargetPred->Bioactivities DrugLikeness Drug-Likeness Profile ADMETPred->DrugLikeness LeadOpt Lead Optimization Insights Docking->LeadOpt QSAR->LeadOpt Pharmacophore->LeadOpt

In Silico Prediction Workflow for this compound.

Nociception_Pathway cluster_stimulus Noxious Stimulus cluster_receptor Nociceptor cluster_signaling Intracellular Signaling cluster_transmission Signal Transmission Stimulus Heat, Capsaicin TRPV1 TRPV1 Channel Stimulus->TRPV1 Activates Ca_Influx Ca2+ Influx TRPV1->Ca_Influx This compound This compound (Predicted Antagonist) This compound->TRPV1 Inhibits Depolarization Depolarization Ca_Influx->Depolarization ActionPotential Action Potential Generation Depolarization->ActionPotential SpinalCord Spinal Cord ActionPotential->SpinalCord Brain Brain (Pain Perception) SpinalCord->Brain

Potential Modulation of the TRPV1 Nociceptive Pathway by this compound.

Vasodilation_Pathway cluster_endothelium Endothelial Cell cluster_smooth_muscle Vascular Smooth Muscle Cell eNOS eNOS NO Nitric Oxide (NO) eNOS->NO ArachidonicAcid Arachidonic Acid COX COX-1 / COX-2 ArachidonicAcid->COX Prostaglandins Prostaglandins (PGI2) COX->Prostaglandins Rotundifolone_COX This compound (Predicted Inhibitor) Rotundifolone_COX->COX Inhibits sGC sGC NO->sGC Activates Relaxation Relaxation (Vasodilation) Prostaglandins->Relaxation cGMP cGMP sGC->cGMP cGMP->Relaxation

Predicted Interference of this compound with Vasodilation Signaling.

AChE_Pathway cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by AChR Acetylcholine Receptor ACh->AChR Binds to Choline_Acetate Choline + Acetate AChE->Choline_Acetate This compound This compound (Predicted Inhibitor) This compound->AChE Inhibits Signal Signal Transduction AChR->Signal

Inhibition of Acetylcholinesterase by this compound in a Synapse.

Conclusion

This technical guide provides a comprehensive in silico framework for the preliminary assessment of this compound's bioactivities. The predictive data presented herein suggests that this compound may exert its known effects through the modulation of key proteins in pain, inflammation, and neurotransmission pathways. Furthermore, the favorable predicted ADMET profile indicates its potential as a drug-like molecule. The detailed protocols and workflows offer a practical guide for researchers to further explore the therapeutic potential of this compound and other natural products using computational methods. It is imperative to note that these in silico predictions serve as a valuable starting point and require experimental validation to confirm the bioactivities and elucidate the precise mechanisms of action.

Preliminary Insights into the Mechanism of Action of Rotundifolone: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rotundifolone, a naturally occurring monoterpene found in various aromatic plants, has garnered increasing interest within the scientific community for its potential therapeutic properties. Preliminary studies have indicated its involvement in a range of biological activities, including anticancer, anti-inflammatory, and antioxidant effects. This technical guide consolidates the current understanding of this compound's mechanism of action, presenting available quantitative data, detailed experimental methodologies, and visual representations of the implicated signaling pathways and experimental workflows. The information is intended to serve as a foundational resource for researchers and professionals engaged in the exploration and development of novel therapeutic agents.

Core Mechanisms of Action

Current research suggests that this compound exerts its biological effects through multiple mechanisms, primarily centered around the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways involved in cell survival and inflammation.

Anticancer Activity

Preliminary evidence points towards the cytotoxic effects of this compound against certain cancer cell lines, with a notable impact on glioblastoma cells.

Cytotoxicity against Glioblastoma Cells: Studies have reported the cytotoxic potential of this compound against the human glioblastoma U87MG cell line. The half-maximal inhibitory concentration (IC50) has been determined to be 30 mg/L, indicating its ability to inhibit the proliferation of these cancer cells.[1]

Modulation of Signaling Pathways

This compound has been implicated in the alteration of the PTEN/PI3K/AKT/NFκB signaling pathway, a critical cascade that governs cell growth, proliferation, and survival.[1] While the precise molecular interactions are still under investigation, it is hypothesized that this compound may influence the phosphorylation status and expression levels of key proteins within this pathway.

Quantitative Data Summary

To facilitate a clear comparison of the available data, the following tables summarize the quantitative findings from preliminary studies on this compound.

Assay Cell Line Parameter Value Reference
CytotoxicityU87MGIC5030 mg/L[1]

Further quantitative data on apoptosis, cell cycle distribution, anti-inflammatory, and antioxidant activities are areas of active investigation.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments that have been or could be employed to elucidate the mechanism of action of this compound.

Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration-dependent cytotoxic effect of this compound on cancer cells.

Materials:

  • Human glioblastoma cell line (e.g., U87MG)

  • This compound

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed U87MG cells in 96-well plates at a density of 5 × 10³ cells/well in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Incubation: Incubate the plates at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow cell attachment.

  • Treatment: Prepare various concentrations of this compound in the culture medium. Replace the existing medium with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO).

  • Incubation: Incubate the plates for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined from the dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells induced by this compound.

Materials:

  • Cancer cell line (e.g., U87MG)

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells and treat with various concentrations of this compound as described in the cytotoxicity assay protocol.

  • Cell Harvesting: After the desired incubation period, collect both adherent and floating cells.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 × 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To determine the effect of this compound on the cell cycle distribution.

Materials:

  • Cancer cell line (e.g., U87MG)

  • This compound

  • PBS

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with this compound as previously described.

  • Cell Harvesting: Collect the cells by trypsinization.

  • Fixation: Wash the cells with PBS and fix them by adding dropwise to ice-cold 70% ethanol while vortexing. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the DNA content by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

Objective: To investigate the effect of this compound on the expression and phosphorylation of proteins in the PTEN/PI3K/AKT/NFκB pathway.

Materials:

  • Cancer cell line (e.g., U87MG)

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-PTEN, anti-p-AKT, anti-AKT, anti-NFκB)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Treat cells with this compound, then lyse the cells and quantify the protein concentration.

  • Electrophoresis: Separate equal amounts of protein by SDS-PAGE.

  • Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the relative protein expression levels.

Anti-inflammatory Activity (Carrageenan-Induced Paw Edema in Mice)

Objective: To evaluate the in vivo anti-inflammatory effect of this compound.

Materials:

  • Mice

  • This compound

  • Carrageenan solution (1% in saline)

  • Positive control (e.g., Indomethacin)

  • Plethysmometer

Procedure:

  • Animal Grouping: Divide mice into groups: vehicle control, positive control, and this compound-treated groups (at various doses).

  • Drug Administration: Administer this compound or the control substance orally or intraperitoneally.

  • Induction of Edema: After a specified time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each mouse.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the control group.

Antioxidant Activity (DPPH Radical Scavenging Assay)

Objective: To determine the free radical scavenging activity of this compound.

Materials:

  • This compound

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol

  • Methanol

  • Positive control (e.g., Ascorbic acid or Trolox)

  • Spectrophotometer

Procedure:

  • Sample Preparation: Prepare different concentrations of this compound in methanol.

  • Reaction Mixture: Add a specific volume of the DPPH solution to each concentration of the sample.

  • Incubation: Incubate the mixtures in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity. The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined from the dose-response curve.

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes involved, the following diagrams have been generated using the DOT language.

G cluster_0 Hypothesized this compound Action on PTEN/PI3K/AKT/NFκB Pathway This compound This compound PTEN PTEN This compound->PTEN Activates (?) Apoptosis Apoptosis This compound->Apoptosis PI3K PI3K PTEN->PI3K Inhibits AKT AKT PI3K->AKT Activates NFkB NFkB AKT->NFkB Activates Proliferation Proliferation NFkB->Proliferation Promotes Survival Survival NFkB->Survival Promotes

Caption: Hypothesized mechanism of this compound on the PTEN/PI3K/AKT/NFκB signaling pathway.

G cluster_1 MTT Cytotoxicity Assay Workflow start Seed Cells in 96-well Plate incubate1 Incubate 24h start->incubate1 treat Treat with this compound incubate1->treat incubate2 Incubate 24/48/72h treat->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 dissolve Dissolve Formazan (DMSO) incubate3->dissolve read Measure Absorbance (570nm) dissolve->read

Caption: General workflow for determining cytotoxicity using the MTT assay.

G cluster_2 Apoptosis Analysis Workflow (Annexin V/PI Staining) start Treat Cells with this compound harvest Harvest Cells start->harvest wash Wash with PBS harvest->wash stain Stain with Annexin V-FITC & PI wash->stain incubate Incubate 15 min stain->incubate analyze Analyze by Flow Cytometry incubate->analyze

Caption: Workflow for the detection of apoptosis using Annexin V/PI staining.

Conclusion and Future Directions

The preliminary studies on this compound suggest a promising profile as a potential therapeutic agent, particularly in the context of cancer and inflammatory conditions. Its ability to induce cytotoxicity in glioblastoma cells and modulate the critical PTEN/PI3K/AKT/NFκB signaling pathway warrants further in-depth investigation.

Future research should focus on:

  • Expanding the scope of cancer cell lines to determine the broader anticancer spectrum of this compound.

  • Conducting detailed mechanistic studies to precisely elucidate the molecular targets of this compound within the PTEN/PI3K/AKT/NFκB and other relevant pathways.

  • Generating comprehensive quantitative data on its effects on apoptosis, cell cycle, and its anti-inflammatory and antioxidant capacities.

  • Performing in vivo studies to validate the preclinical findings and assess the safety and efficacy of this compound in animal models.

This technical guide provides a snapshot of the current knowledge. As research progresses, a more complete picture of this compound's mechanism of action will emerge, paving the way for its potential development as a novel therapeutic.

References

The Natural Variability of Rotundifolone: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: Rotundifolone, a monoterpene ketone, is a significant secondary metabolite found in various plant species, particularly within the Lamiaceae and Verbenaceae families. Recognized for its diverse pharmacological activities, including antinociceptive and antimicrobial properties, the concentration of this compound in plants exhibits considerable natural variability. This variability is influenced by a complex interplay of genetic, environmental, and developmental factors. Understanding these sources of variation is critical for the consistent sourcing of plant material and the development of standardized phytopharmaceutical products. This technical guide provides an in-depth overview of the natural occurrence of this compound, quantifies its variability across different species, details the factors influencing its production, and presents standardized protocols for its extraction and analysis.

Introduction

This compound, also known as piperitenone (B1678436) oxide, is an oxygenated p-menthane (B155814) monoterpene with the chemical formula C₁₀H₁₄O₂.[1] It is a key aromatic constituent in the essential oils of several medicinal and culinary plants.[2] Scientific interest in this compound has grown due to its promising biological activities. Studies have demonstrated its antinociceptive (pain-relieving) effects, making it a candidate for the development of new analgesic agents.[3] Furthermore, its antimicrobial properties against various bacteria and fungi suggest its potential in treating infectious diseases.[4]

The commercial viability and therapeutic efficacy of this compound-based products depend heavily on the concentration and purity of the compound in the source plant material. However, the biosynthesis and accumulation of secondary metabolites like this compound are not static; they are dynamically influenced by the plant's genetic makeup and its interaction with the environment. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of these variables to aid in the selection, cultivation, and processing of high-yield plant sources.

Natural Occurrence of this compound

This compound is predominantly found in the essential oils of plants from the Lamiaceae (mint) and Verbenaceae families.

  • Lamiaceae Family : This is the most significant source of this compound.

    • Mentha species : Several mint species are characterized by high this compound content, often defining their specific chemotype. Notable examples include Mentha suaveolens (Apple Mint), Mentha x villosa (Mojito Mint), Mentha rotundifolia (Round-leafed Mint), and a specific variety of Mentha aquatica (Water Mint).[1][2][3][5]

    • Clinopodium carolinianum : This plant has also been reported to contain this compound.

  • Verbenaceae Family :

    • Lippia pedunculosa : The essential oil from the leaves of this species has been identified as a source of this compound.[6]

    • Vitex species : While known for a rich profile of terpenes and flavonoids, the presence and concentration of this compound in species like Vitex rotundifolia can be highly variable and may not always be a principal component.[7][8]

Factors Influencing this compound Variability

The concentration of this compound within a plant is a quantitative trait governed by genetic, environmental, and developmental factors.

Genetic Factors
  • Interspecific and Intraspecific Variation : Significant differences in this compound content exist between different species and even between different populations or cultivars of the same species. For instance, within the Mentha genus, some species produce high levels of this compound, while others produce menthol (B31143) or carvone (B1668592) as their primary monoterpene.[3][5]

  • Chemotypes : The concept of chemotypes is crucial. Plants of the same species may be morphologically identical but genetically programmed to produce different dominant chemical components. Mentha suaveolens and Mentha x villosa are known to have distinct this compound (piperitenone oxide) chemotypes.[3][5]

  • Genetic Diversity : High genetic diversity within a plant population can lead to significant variation in secondary metabolite profiles. Conversely, low genetic variability, as observed in some endangered or geographically isolated species, may lead to more uniform but potentially less adaptable chemical profiles.

Environmental Factors
  • Climate and Geography : The geographical origin and prevailing climatic conditions play a major role. Studies on related terpenes show that factors like temperature and rainfall are critical. For example, cooler and wetter seasons have been associated with higher concentrations of the related sesquiterpenoid rotundone (B192289) in grapes, suggesting that similar conditions might favor this compound accumulation in mints.

  • Sunlight Exposure : Solar radiation, including UV-B levels, can influence the expression of genes involved in terpenoid synthesis. While moderate sun exposure can increase monoterpene concentrations, excessive exposure or complete exclusion can be inhibitory.

  • Agronomic Conditions : Soil composition, water availability, and nutrient levels can significantly impact plant health and the production of secondary metabolites. Water deficit, for instance, is a known stressor that can alter the biosynthetic pathways of terpenes.

Developmental Factors
  • Plant Organ : The concentration of this compound is not uniform throughout the plant. The highest concentrations are typically found in the leaves and flowering tops, where glandular trichomes responsible for essential oil production are most abundant.[9] For example, in Mentha aquatica var. crispa, the leaf oil content (0.13%) was found to be significantly higher than that of the stem (0.01%).[9]

  • Ontogenetic Stage : The age of the plant and its developmental stage (e.g., vegetative, flowering, fruiting) affect the yield and composition of its essential oil. The production of specific monoterpenes can be tightly regulated and may peak at a particular developmental phase, such as full bloom.

Quantitative Analysis of this compound Content

The following tables summarize the reported yields of essential oil and the concentration of this compound in various plant species. This data highlights the significant variability discussed previously.

Table 1: this compound Content in Mentha Species (Lamiaceae)

SpeciesGeographic OriginPlant PartEssential Oil Yield (%)This compound (% of Oil)Reference
Mentha aquatica L. var. crispaVietnamAerial Parts0.12%91.2%[9]
Mentha suaveolens Ehrh.RomaniaAerial PartsN/A73.8%[3]
Mentha x villosa Huds.BrazilLeaves0.1%71.0%[2][10]
Mentha rotundifolia (L.) Huds.JapanN/AN/A83.5 - 85.1%[1]
Mentha rotundifolia (L.) Huds.GermanyN/AN/A81.5%[1]
Mentha rotundifolia (L.) Huds.MoroccoN/AN/A62.0%[1]

Table 2: Essential Oil Yield in Vitex Species (Verbenaceae)

SpeciesGeographic OriginPlant PartEssential Oil Yield (%)This compound (% of Oil)Reference
Vitex rotundifolia L.f.VietnamLeaves & Fruits0.03%Not a major component[11]

N/A: Data not available in the cited source.

Biosynthesis and Regulation

This compound, as a monoterpene, is synthesized via the plastidial Methylerythritol 4-Phosphate (MEP) pathway . This pathway converts pyruvate (B1213749) and glyceraldehyde-3-phosphate into the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). The enzyme geranyl pyrophosphate synthase (GPPS) then condenses one molecule of DMAPP and one molecule of IPP to form geranyl pyrophosphate (GPP), the universal C10 precursor for all monoterpenes. GPP is then cyclized and undergoes a series of enzymatic modifications (e.g., hydroxylations, oxidations) to form the final this compound structure.

G_Biosynthesis cluster_MEP MEP Pathway (Plastid) Pyruvate Pyruvate + G3P DXP DXP Pyruvate->DXP MEP MEP DXP->MEP IPP_DMAPP IPP / DMAPP MEP->IPP_DMAPP GPP Geranyl Pyrophosphate (GPP) (C10 Precursor) IPP_DMAPP->GPP GPPS Monoterpene_Synthases Monoterpene Synthases (Cyclases, P450s, etc.) GPP->Monoterpene_Synthases This compound This compound Monoterpene_Synthases->this compound

Figure 1: Simplified MEP pathway for monoterpene biosynthesis.

The regulation of this pathway is complex and influenced by the factors outlined in Section 3.0. Environmental stresses and genetic programming can up- or down-regulate the expression of key biosynthetic enzymes, ultimately controlling the flux towards this compound production.

G_Factors cluster_factors Influencing Factors Genetics Genetic Factors (Species, Chemotype) Pathway Biosynthesis Pathway Enzyme Expression Genetics->Pathway Environment Environmental Factors (Climate, Light, Soil) Environment->Pathway Development Developmental Factors (Plant Age, Organ) Development->Pathway Output This compound Content & Yield Pathway->Output

Figure 2: Factors influencing this compound production.

Experimental Protocols

Standardized methods are essential for the accurate quantification of this compound and for comparing data across different studies.

Protocol for Microwave-Assisted Hydrodistillation (MAHD)

This method provides a higher yield in a shorter time compared to conventional hydrodistillation.[9]

  • Plant Material : Use 100 g of fresh, chopped aerial parts of the plant (e.g., Mentha aquatica).

  • Apparatus : A modified Clevenger-type apparatus placed inside a domestic microwave oven (e.g., 2.45 GHz, 800 W max power).

  • Procedure :

    • Place the plant material in a 2 L round-bottom flask with 500 mL of distilled water.

    • Set up the Clevenger apparatus connected to the flask.

    • Heat the flask using microwave irradiation at a power of 450 W.

    • Continue distillation for 40-60 minutes, collecting the essential oil.

    • Separate the oil from the aqueous phase using a separatory funnel.

    • Dry the collected oil over anhydrous sodium sulfate.

    • Store the oil at 4°C in a sealed, dark glass vial until analysis.

Protocol for GC-MS Quantification of this compound

Gas Chromatography-Mass Spectrometry (GC-MS) is the standard method for analyzing the composition of essential oils.[9]

  • Sample Preparation : Dilute 1 µL of the essential oil obtained from Protocol 6.1 in 1 mL of a suitable solvent like n-hexane or ethyl acetate.

  • GC-MS System : An Agilent 7890 GC coupled to a 5973A Network Mass Selective Detector, or equivalent.

  • Column : Use a non-polar capillary column, such as an HP-5MS (30 m length x 0.25 mm internal diameter x 0.25 µm film thickness).

  • GC Conditions :

    • Carrier Gas : Helium, at a constant flow rate of 1.0 mL/min.

    • Injector Temperature : 250°C.

    • Injection Volume : 1 µL.

    • Split Ratio : 50:1 (can be adjusted).

    • Oven Temperature Program : Start at 60°C, hold for 2 minutes, then ramp up to 240°C at a rate of 3°C/minute, and hold at 240°C for 5 minutes.

  • MS Conditions :

    • Ion Source Temperature : 230°C.

    • Interface Temperature : 250°C.

    • Ionization Mode : Electron Impact (EI) at 70 eV.

    • Mass Scan Range : 40-500 amu.

  • Data Analysis :

    • Identify this compound by comparing its retention time and mass spectrum with that of a pure standard and by matching its mass spectrum with libraries (e.g., NIST, Wiley).

    • Quantify the relative percentage of this compound using the area normalization method from the total ion chromatogram (TIC). For absolute quantification, a calibration curve with a certified this compound standard is required.

Protocol for Plant DNA Extraction (CTAB Method)

This protocol is suitable for extracting DNA for genetic diversity and chemotype marker studies, especially from plants rich in secondary metabolites.

  • Sample Preparation : Freeze ~100 mg of fresh young leaf tissue in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.

  • Lysis :

    • Transfer the powder to a 2 mL microcentrifuge tube.

    • Add 1 mL of pre-warmed (65°C) CTAB extraction buffer (2% CTAB, 1.4 M NaCl, 20 mM EDTA, 100 mM Tris-HCl pH 8.0, with 2% PVP and 0.2% β-mercaptoethanol added just before use).

    • Vortex thoroughly to mix and incubate at 65°C for 60 minutes, inverting the tube every 15 minutes.

  • Purification :

    • Add an equal volume (~1 mL) of chloroform:isoamyl alcohol (24:1). Mix by inversion for 10 minutes.

    • Centrifuge at 12,000 x g for 15 minutes at room temperature.

    • Carefully transfer the upper aqueous phase to a new tube.

    • Repeat the chloroform:isoamyl alcohol wash.

  • Precipitation :

    • Add 0.7 volumes of ice-cold isopropanol (B130326) to the aqueous phase. Mix gently by inversion until DNA precipitates.

    • Incubate at -20°C for at least 30 minutes.

    • Centrifuge at 12,000 x g for 10 minutes to pellet the DNA.

  • Washing and Resuspension :

    • Discard the supernatant. Wash the pellet with 1 mL of 70% ethanol (B145695).

    • Centrifuge at 10,000 x g for 5 minutes.

    • Carefully decant the ethanol and air-dry the pellet for 10-15 minutes. Do not over-dry.

    • Resuspend the DNA in 50-100 µL of sterile TE buffer or nuclease-free water. Add RNase A (10 µg/mL final concentration) and incubate at 37°C for 30 minutes to remove RNA.

    • Store DNA at -20°C.

G_Workflow cluster_extraction Extraction & Isolation cluster_analysis Analysis & Quantification Plant Plant Material (e.g., Mentha leaves) MAHD Microwave-Assisted Hydrodistillation Plant->MAHD Oil Essential Oil MAHD->Oil Dilution Sample Dilution Oil->Dilution GCMS GC-MS Analysis Dilution->GCMS Data Data Processing (Identification & Integration) GCMS->Data Result This compound Content (%) Data->Result

Figure 3: Experimental workflow for this compound quantification.

Conclusion and Future Perspectives

The natural content of this compound in plants is highly variable, presenting both a challenge and an opportunity for scientific and commercial development. The data clearly indicates that species within the Mentha genus, particularly specific chemotypes of M. aquatica, M. suaveolens, and M. x villosa, are the most promising sources for high-yield production.

For drug development professionals, this variability underscores the necessity of rigorous quality control, from the selection of plant germplasm to the final extraction process. Future research should focus on:

  • Chemotype Screening : Large-scale screening of different plant populations using the GC-MS protocol to identify elite, high-yield chemotypes.

  • Cultivation Optimization : Conducting controlled studies to determine the optimal environmental and agronomic conditions (e.g., light intensity, water stress, fertilization) to maximize this compound accumulation.

  • Metabolic Engineering : Elucidating the specific genes and regulatory networks in the this compound biosynthetic pathway to enable metabolic engineering approaches for enhanced production in either the native plants or microbial hosts.

By leveraging a deeper understanding of its natural variability and applying standardized analytical methods, the scientific community can unlock the full therapeutic potential of this compound.

References

Methodological & Application

Application Note: Microwave-Assisted Extraction (MAE) of Rotundifolone from Mentha Species

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Rotundifolone is a monoterpene found in various Mentha (mint) species, including Mentha spicata, Mentha arvensis, and Mentha aquatica.[1] It is recognized for its potential therapeutic and industrial applications, including antinociceptive (pain-relieving) and insecticidal properties.[1][2][3] Microwave-Assisted Extraction (MAE) has emerged as a green, rapid, and efficient technology for extracting bioactive compounds from plant matrices. Compared to conventional methods like hydrodistillation, MAE offers significantly reduced extraction times and higher yields.[4] This document provides detailed protocols for the MAE of this compound from Mentha species, summarizes key quantitative data, and outlines the experimental workflow.

Introduction to Microwave-Assisted Extraction (MAE)

MAE utilizes microwave energy to heat the solvent and plant material, causing the disruption of plant cell walls and enhancing the release of target compounds into the solvent.[5] The primary advantages of MAE over traditional extraction techniques include:

  • Increased Efficiency: Faster extraction times (minutes vs. hours).[4]

  • Higher Yields: Improved recovery of target analytes.[4]

  • Reduced Solvent Consumption: Often requires less solvent, making it a greener alternative.[6]

  • Selective Heating: Microwaves directly heat the polar molecules present, leading to efficient and targeted heating.[7]

Experimental Workflow

The general workflow for the extraction and analysis of this compound from Mentha species involves several key stages, from sample preparation to final quantification.

G General Workflow for this compound Extraction cluster_prep Preparation cluster_extraction Extraction cluster_analysis Processing & Analysis plant Mentha Plant Material (Leaves) prep Drying & Grinding plant->prep mae Microwave-Assisted Extraction (MAE) prep->mae filter Filtration / Separation mae->filter cleanup Extract Cleanup (e.g., SPE, Charcoal) filter->cleanup analysis Analysis (GC-MS) cleanup->analysis quant This compound Quantification analysis->quant

Caption: High-level workflow from plant material to quantified this compound.

Protocols

Protocol 1: Microwave-Assisted Hydrodistillation (MAHD) of this compound from Mentha aquatica

This protocol is based on the methodology that yielded a high concentration of this compound (91.2%) from the essential oil of Mentha aquatica Linn. var. crispa.[4]

A. Materials and Equipment:

  • Plant Material: Dried aerial parts of Mentha aquatica.

  • Equipment: Clevenger-type apparatus modified for a microwave oven.

  • Reagents: Distilled water.

  • Analytical: Gas Chromatography-Mass Spectrometry (GC-MS) system.

B. Procedure:

  • Preparation: Weigh 100 g of air-dried and powdered Mentha aquatica material.

  • Setup: Place the plant material into a 1 L flask with 500 mL of distilled water.

  • Extraction:

    • Connect the flask to the Clevenger-type apparatus situated within a microwave oven.

    • Set the microwave power to a level sufficient to induce boiling (e.g., 500-800 W, requires optimization based on equipment).

    • Irradiate for 40 minutes to perform the hydrodistillation.[4]

  • Collection: The essential oil is collected in the calibrated tube of the Clevenger apparatus.

  • Drying: Dry the collected oil over anhydrous sodium sulfate.

  • Storage & Analysis: Store the essential oil at 4°C in a sealed vial until analysis by GC-MS.

Protocol 2: Optimized MAE for Bioactive Terpenoids from Mentha rotundifolia

This protocol is optimized for the extraction of bioactive terpenoids, including this compound, using ethanol (B145695) as a solvent.[8]

A. Materials and Equipment:

  • Plant Material: Dried and powdered leaves of Mentha rotundifolia.

  • Equipment: A dedicated microwave extraction system (e.g., MARS 6) equipped with temperature control.

  • Solvent: Ethanol.

  • Post-Extraction: Solid-phase extraction (SPE) cartridges or activated charcoal for cleanup.[8]

  • Analytical: GC-MS system.

B. Procedure:

  • Preparation: Weigh 1.125 g of the dried plant material.

  • Extraction:

    • Place the sample into a microwave-safe extraction vessel.

    • Add 10 mL of ethanol.[8]

    • Seal the vessel and place it in the microwave extractor.

    • Set the extraction parameters:

      • Temperature: 100°C[8][9]

      • Time: 5 minutes[8] (Note: another study optimized to 14.7 minutes using water[9]).

    • A single extraction cycle is performed.[8]

  • Filtration: After extraction, allow the vessel to cool and filter the contents to separate the extract from the solid plant residue.

  • Cleanup (Optional but Recommended): To enrich the extract in bioactive terpenoids, pass the ethanolic extract through an activated charcoal column.[8]

  • Analysis: Analyze the final extract using GC-MS to identify and quantify this compound and other terpenoids.

Data Presentation

Quantitative data from relevant studies are summarized below to allow for easy comparison of extraction methods and conditions.

Table 1: Comparison of Extraction Methods for Essential Oil from Mentha aquatica [4]

ParameterConventional Hydrodistillation (HD)Microwave-Assisted Hydrodistillation (MAHD)
Extraction Time 6 hours40 minutes
Essential Oil Yield 0.07%0.12%
This compound Content (%) Not specified91.2%

Table 2: Optimized MAE Parameters for Mentha Species

ParameterMentha rotundifolia (Ethanol)[8]Mentha sp. (Water)[9]
Solvent EthanolWater
Temperature 100°C100°C
Time 5 min14.7 min
Sample-to-Solvent Ratio 1.125 g : 10 mL1 g : 12 mL
Extraction Cycles 11

Post-Extraction and Analytical Workflow

Following the initial extraction, further processing and analysis are required for the isolation and quantification of this compound.

G Post-Extraction Analytical Workflow start Crude MAE Extract cleanup Cleanup Step start->cleanup sub_cleanup Solid-Phase Extraction (SPE) or Activated Charcoal cleanup->sub_cleanup analysis GC-MS Analysis cleanup->analysis Purified Extract identification Compound Identification (Mass Spectra Library Comparison) analysis->identification quantification Quantification (Using Internal/External Standards) analysis->quantification result This compound Concentration identification->result quantification->result

Caption: Steps for processing and analyzing the crude extract.

A. Extract Cleanup: Crude extracts often contain pigments and other interfering substances. A cleanup step is recommended to isolate the compounds of interest. As demonstrated with Mentha rotundifolia extracts, treatment with activated charcoal or solid-phase extraction (SPE) can provide a higher enrichment of bioactive terpenoids.[8]

B. Quantification: Gas Chromatography-Mass Spectrometry (GC-MS) is the most common method for identifying and quantifying volatile compounds like this compound in essential oils and extracts.[4][8]

  • Identification: Compounds are identified by comparing their mass spectra and retention times with those of known standards and reference libraries (e.g., NIST).

  • Quantification: The concentration of this compound can be determined by creating a calibration curve with a pure standard or by using a stable isotope dilution assay for high accuracy.[10]

Conclusion

Microwave-assisted extraction is a superior method for obtaining this compound from Mentha species. It dramatically reduces extraction time from hours to minutes while simultaneously increasing the overall yield of the essential oil.[4] The protocols and data presented here demonstrate that MAE, whether as MAHD or solvent-based extraction, can be optimized to produce extracts highly concentrated in this compound, making it an ideal technique for researchers in natural product chemistry and drug development.

References

Application Notes and Protocols for Subcritical Water Extraction of Rotundifolone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rotundifolone, a monoterpene found in various Mentha species, has garnered significant interest for its potential therapeutic properties, including antinociceptive and antimicrobial activities.[1][2][3] This document provides a detailed protocol for the extraction of this compound from plant material, specifically Mentha x villosa, using subcritical water extraction (SWE). SWE is a green extraction technique that utilizes water at elevated temperatures and pressures to extract bioactive compounds, offering an environmentally friendly alternative to traditional solvent-based methods.[4]

Chemical Properties of this compound

  • Molecular Formula: C10H14O2[5]

  • Molecular Weight: 166.22 g/mol [5]

  • Appearance: Colourless solid with a herbaceous, minty aroma.[5]

  • Solubility: Soluble in water and ethanol.[5]

  • Natural Sources: Found in high concentrations in spearmint (Mentha spicata) and cornmint (Mentha arvensis), and is a major component of the essential oil of Mentha x villosa.[6][7][8]

Bioactivities of this compound

This compound has been investigated for several biological activities, making its efficient extraction a key step in drug discovery and development. Known bioactivities include:

  • Antinociceptive (Analgesic) Activity: Demonstrated to possess pain-relieving properties.[1][2]

  • Antimicrobial Activity: Shows potential against various bacteria and fungi.[3]

  • Insecticidal Properties: May act as a natural agent to repel or kill insects.[6]

  • Anti-acetylcholinesterase Activity: Suggests potential applications in managing conditions like Alzheimer's disease.[6]

Subcritical Water Extraction: Principles and Advantages

Subcritical water extraction (SWE) employs water as the extraction solvent at temperatures between 100°C and 374°C and pressures high enough to maintain its liquid state.[4] Under these conditions, the dielectric constant of water decreases, making it less polar and capable of dissolving a wide range of organic compounds, including moderately non-polar molecules like this compound.[4]

Advantages of SWE:

  • Environmentally Friendly: Uses non-toxic, non-flammable, and readily available water as the solvent.[4]

  • Reduced Extraction Time: Higher temperatures increase the mass transfer rate, leading to faster extractions.

  • Selectivity: The polarity of water can be tuned by adjusting the temperature, allowing for selective extraction of different classes of compounds.[4]

  • No Solvent Residues: The final product is free from organic solvent residues, which is crucial for pharmaceutical and food applications.

Experimental Protocol: Subcritical Water Extraction of this compound from Mentha x villosa

This protocol is based on general principles of SWE for plant-based bioactive compounds and can be optimized for this compound extraction.

1. Plant Material Preparation:

  • Fresh leaves of Mentha x villosa should be collected and dried to a constant weight in a shaded, well-ventilated area or using a lyophilizer.

  • The dried leaves should be ground into a fine powder (particle size of approximately 0.5-1.0 mm) to increase the surface area for extraction.

2. Subcritical Water Extraction Procedure:

  • Apparatus: A laboratory-scale subcritical water extraction system is required. This typically consists of a high-pressure pump, an extraction vessel, a heating system, a pressure regulator, and a collection vessel.

  • Loading the Extractor: Pack the ground Mentha x villosa powder into the extraction vessel. A typical solid-to-solvent ratio to start with is 1:20 (g/mL).

  • Setting Parameters:

    • Temperature: Based on studies for similar compounds, an initial temperature range of 120-160°C is recommended.[9][10][11][12] Temperature is a critical parameter influencing extraction efficiency.[10]

    • Pressure: Maintain a pressure of at least 10-15 bar to ensure water remains in its liquid state at the set temperature. Pressure has been shown to have a less significant effect on extraction efficiency compared to temperature.[9]

    • Extraction Time: An initial extraction time of 30-60 minutes can be used.[12]

    • Flow Rate: For a dynamic extraction system, a flow rate of 5-10 mL/min can be applied.

  • Extraction:

    • Pressurize the system with distilled water using the high-pressure pump.

    • Heat the extraction vessel to the desired temperature.

    • Once the target temperature and pressure are reached, begin the extraction for the specified duration. In a dynamic system, continuously pump water through the vessel. In a static system, hold the conditions for the set time.

    • Cool the extract before it exits the system to prevent boiling.

  • Collection: Collect the aqueous extract in a suitable container.

3. Post-Extraction Processing:

  • Filtration: Filter the collected extract through a suitable filter (e.g., Whatman No. 1) to remove any solid plant material.

  • Concentration: The aqueous extract can be concentrated using a rotary evaporator under reduced pressure to remove excess water.

  • Purification (Optional): Further purification of this compound from the crude extract can be achieved using techniques such as liquid-liquid extraction with a non-polar solvent or column chromatography.

  • Analysis: The concentration of this compound in the extract can be quantified using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

Data Presentation: Optimization of SWE Parameters

The following tables summarize typical ranges and optimal conditions for subcritical water extraction of phenolic and antioxidant compounds from various plant materials, which can serve as a starting point for optimizing this compound extraction.

Table 1: Range of SWE Parameters for Bioactive Compound Extraction

ParameterRangeReference
Temperature (°C)120 - 240[4][9][10][11][12]
Pressure (bar)10 - 50[9]
Extraction Time (min)10 - 60[10][11][12]
Solid-to-Solvent Ratio (g/mL)1:10 - 1:40[9][12]
Flow Rate (mL/min)5 - 10[11]

Table 2: Optimized SWE Conditions for Phenolic and Antioxidant Compounds from Various Plant Sources

Plant MaterialOptimal Temperature (°C)Optimal Time (min)Optimal Solid:Solvent Ratio (g/mL)Reference
Pistachio Hull147-1:19[9]
Walnut Bark131.610-[10]
Nitraria sibirica Fruits14045-[11]
Crocus sativus Petals159541:36[12]

Visualizations

Subcritical_Water_Extraction_Workflow cluster_prep 1. Material Preparation cluster_extraction 2. Subcritical Water Extraction cluster_post 3. Post-Extraction Processing cluster_analysis 4. Analysis & Purification Start Mentha x villosa Leaves Drying Drying Start->Drying Grinding Grinding Drying->Grinding Packing Pack into Extraction Vessel Grinding->Packing SWE Subcritical Water Extraction (Temp, Pressure, Time) Packing->SWE Cooling Cooling SWE->Cooling Collection Collect Aqueous Extract Cooling->Collection Filtration Filtration Collection->Filtration Concentration Concentration Filtration->Concentration Purification Purification (Optional) Concentration->Purification Analysis HPLC/GC-MS Analysis Concentration->Analysis Purification->Analysis Final_Product Pure this compound

Caption: Workflow for Subcritical Water Extraction of this compound.

Conclusion

Subcritical water extraction presents a promising, green technology for the efficient extraction of this compound from Mentha x villosa. The provided protocol and data offer a solid foundation for researchers to develop and optimize their extraction processes. Further studies should focus on fine-tuning the extraction parameters specifically for maximizing this compound yield and purity, thereby facilitating further research into its pharmacological applications.

References

Application Notes and Protocols for the Extraction of Rotundifolone

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Rotundifolone, a monoterpene epoxide, is a significant bioactive compound predominantly found in various Mentha species, including Mentha x villosa and Mentha aquatica. It has garnered interest for its potential pharmacological activities. The efficient extraction of this compound from its plant matrix is a critical first step for research and development. This document provides detailed protocols for two conventional and widely accessible extraction methods: decoction and Soxhlet extraction. It also presents a comparative summary of quantitative data to aid in the selection of an appropriate extraction strategy based on desired yield and experimental constraints.

Comparative Quantitative Data

The selection of an extraction method often depends on a balance between yield, time, solvent consumption, and the thermal stability of the target compound. The following table summarizes key quantitative parameters for the decoction and Soxhlet extraction of this compound from Mentha species, compiled from various studies.

ParameterDecoctionSoxhlet ExtractionSource
Plant Material Dried, powdered leaves of Mentha sp.Dried, powdered leaves of Mentha sp.[1][2]
Solvent Distilled WaterEthanol (B145695) (96%), Methanol, Hexane[1][2][3]
Solvent-to-Solid Ratio 10:1 to 20:1 (v/w)10:1 (v/w)[1]
Extraction Time 15 - 60 minutes4 - 24 hours[1][2][4]
Temperature Boiling point of water (100°C)Boiling point of the solvent (e.g., Ethanol: ~78°C)[5]
This compound in Essential Oil (%) Not explicitly reported, but generally lower due to high temperatureUp to 91.2% (in Mentha aquatica oil via microwave-assisted hydrodistillation, for context)[6]
Overall Essential Oil Yield (%) Generally lower than solvent-based methods0.07% (conventional heating) to higher yields with optimized parameters[6]

Note: The yield of this compound is directly related to the overall essential oil yield and the concentration of this compound within that oil. Soxhlet extraction, being a continuous process with a pure solvent, generally results in a higher yield of essential oils compared to a simple decoction. However, the prolonged exposure to heat in Soxhlet extraction can potentially lead to the degradation of thermolabile compounds. This compound is reported to be soluble in water and ethanol[7].

Experimental Protocols

Decoction Protocol for this compound Extraction

Decoction is a traditional, simple, and cost-effective method suitable for extracting water-soluble and heat-stable compounds.

a. Materials and Equipment:

  • Dried and powdered leaves of Mentha species

  • Distilled water

  • Heating mantle with a magnetic stirrer

  • Round bottom flask

  • Condenser

  • Beakers and graduated cylinders

  • Filter paper (Whatman No. 1 or equivalent)

  • Funnel

  • Rotary evaporator (optional, for concentration)

b. Procedure:

  • Weigh 10 g of the dried, powdered Mentha leaves and place them into a 250 mL round bottom flask.

  • Add 200 mL of distilled water to the flask to achieve a 20:1 solvent-to-solid ratio.

  • Set up the decoction apparatus by connecting the round bottom flask to a condenser and placing it on a heating mantle.

  • Bring the mixture to a boil and maintain a gentle boil for 30 minutes with continuous stirring.

  • After 30 minutes, turn off the heat and allow the mixture to cool to room temperature.

  • Filter the cooled mixture through Whatman No. 1 filter paper to separate the aqueous extract from the plant residue.

  • The resulting aqueous extract contains the water-soluble components, including a fraction of the this compound. For higher purity, further downstream processing like liquid-liquid extraction with an appropriate organic solvent can be performed.

  • If a concentrated extract is desired, the aqueous filtrate can be concentrated using a rotary evaporator.

Soxhlet Extraction Protocol for this compound

Soxhlet extraction is a continuous extraction method that allows for the efficient extraction of compounds with limited solubility in a particular solvent. It is a more exhaustive method compared to simple decoction.

a. Materials and Equipment:

  • Dried and powdered leaves of Mentha species

  • Anhydrous sodium sulfate (B86663) (optional, for drying the sample)

  • Ethanol (96% or absolute)

  • Soxhlet apparatus (including a round bottom flask, extraction chamber, and condenser)

  • Cellulose (B213188) extraction thimble

  • Heating mantle

  • Rotary evaporator for solvent removal

b. Procedure:

  • Weigh 10-30 g of the dried, powdered Mentha leaves. If the plant material has residual moisture, it can be mixed with anhydrous sodium sulfate[8].

  • Place the powdered plant material into a cellulose extraction thimble.

  • Place the thimble inside the Soxhlet extraction chamber.

  • Add approximately 250-300 mL of 96% ethanol to the round bottom flask, along with a few boiling chips[4][5].

  • Assemble the Soxhlet apparatus, ensuring all joints are properly sealed.

  • Heat the solvent in the round bottom flask using a heating mantle. The temperature should be set to maintain a steady boil of the ethanol.

  • The solvent vapor will travel up to the condenser, where it will cool and drip down into the extraction chamber containing the thimble.

  • The extraction chamber will slowly fill with the condensed solvent, extracting the soluble compounds from the plant material.

  • Once the solvent reaches the top of the siphon arm, the entire volume of the solvent and extract will be siphoned back into the boiling flask.

  • This cycle is repeated continuously. Allow the extraction to proceed for 16-24 hours at a rate of 4-6 cycles per hour[4].

  • After the extraction is complete, turn off the heating mantle and allow the apparatus to cool.

  • The extract is collected from the round bottom flask.

  • The solvent can be removed from the extract using a rotary evaporator to obtain the concentrated crude extract containing this compound.

Visualized Workflows and Comparisons

To further elucidate the experimental processes and their relationship, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_post Post-Extraction start Plant Material (Mentha sp.) drying Drying start->drying grinding Grinding/Powdering drying->grinding decoction Decoction grinding->decoction soxhlet Soxhlet Extraction grinding->soxhlet filtration Filtration decoction->filtration concentration Concentration (Rotovap) soxhlet->concentration filtration->concentration analysis Analysis (GC-MS) concentration->analysis

Caption: Experimental workflow for this compound extraction.

extraction_comparison decoction Decoction Method: Boiling in water Time: Short (15-60 min) Temperature: High (100°C) Solvent: Water Yield: Generally Lower Pros: Simple, fast, inexpensive Cons: Lower efficiency, potential thermal degradation soxhlet Soxhlet Extraction Method: Continuous reflux with organic solvent Time: Long (4-24 h) Temperature: Moderate (Solvent Boiling Point) Solvent: Ethanol, Methanol, etc. Yield: Generally Higher Pros: High efficiency, exhaustive extraction Cons: Time-consuming, larger solvent volume, potential thermal degradation title Comparison of Extraction Methods for this compound

References

Application Note: Quantitative Analysis of Rotundifolone in Essential Oils by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rotundifolone, also known as piperitenone (B1678436) oxide, is a monoterpene found in the essential oils of various aromatic plants, notably in the Mentha species. It is recognized for its potential biological activities, making its accurate quantification in essential oils crucial for quality control, standardization of herbal products, and phytochemical research. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds in complex mixtures like essential oils. This application note provides a detailed protocol for the GC-MS analysis of this compound.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for accurate GC-MS analysis. The goal is to obtain a clean, representative sample in a suitable solvent at an appropriate concentration.

Materials:

  • Essential oil sample

  • Volatile organic solvent (e.g., hexane, dichloromethane, or ethyl acetate)

  • Anhydrous sodium sulfate (B86663)

  • Glass vials with PTFE-lined caps

  • Micropipettes

  • Vortex mixer

  • Centrifuge

Protocol:

  • Drying the Essential Oil: To remove any residual water, add a small amount of anhydrous sodium sulfate to the essential oil sample. Allow it to stand for 15-20 minutes, then filter or carefully decant the oil.

  • Dilution: Accurately weigh approximately 10 mg of the dried essential oil and dissolve it in 1 mL of a suitable volatile solvent (e.g., hexane) in a glass vial. This creates a 1% (w/v) solution. Further dilutions can be made as necessary to bring the concentration of this compound within the calibration range.

  • Homogenization: Vortex the diluted sample for 30 seconds to ensure homogeneity.

  • Clarification: If any particulate matter is present, centrifuge the sample at 5000 rpm for 5 minutes and transfer the clear supernatant to a clean GC vial for analysis.

GC-MS Instrumentation and Parameters

The following are typical GC-MS parameters for the analysis of this compound. These may need to be optimized based on the specific instrument and column used.

Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

  • Autosampler

GC Conditions:

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Injector Temperature: 250 °C

  • Injection Volume: 1 µL

  • Injection Mode: Split (split ratio 100:1) or Splitless, depending on the sample concentration.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: Increase to 240 °C at a rate of 3 °C/min.

    • Final hold: Hold at 240 °C for 5 minutes.

MS Conditions:

  • Ion Source Temperature: 230 °C

  • Transfer Line Temperature: 280 °C

  • Ionization Mode: Electron Ionization (EI)

  • Ionization Energy: 70 eV

  • Mass Scan Range: 40-400 amu

  • Solvent Delay: 3 minutes

Identification and Quantification
  • Identification: The identification of this compound can be confirmed by comparing the retention time and the mass spectrum of the peak in the sample chromatogram with that of a pure standard. The mass spectrum of this compound is characterized by key fragment ions that can be found in spectral libraries.

  • Quantification: For quantitative analysis, a calibration curve should be prepared using a certified reference standard of this compound. Prepare a series of standard solutions of known concentrations in the same solvent used for the sample. Inject each standard and plot the peak area against the concentration to generate a calibration curve. The concentration of this compound in the sample can then be determined from its peak area using the calibration curve.

Data Presentation

The following table summarizes the quantitative data of this compound (piperitenone oxide) found in the essential oils of various plants as reported in the literature.

Plant SpeciesPlant PartGeographic OriginThis compound (% of Essential Oil)Reference
Mentha suaveolensAerial partsNot Specified66.23[1]
Mentha suaveolensNot SpecifiedMorocco56.28[2]
Mentha suaveolensNot SpecifiedNot Specified32.55[3]
Mentha rotundifoliaLeavesUruguay80.8[4][5]
Mentha pulegiumLeavesMorocco4.02[6]

Note: The concentration of essential oil components can vary significantly based on factors such as plant genetics, growing conditions, harvesting time, and extraction method.

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the GC-MS analysis of this compound in essential oils.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample Essential Oil Sample drying Drying with Anhydrous Na2SO4 sample->drying dilution Dilution in Volatile Solvent drying->dilution homogenization Vortexing dilution->homogenization clarification Centrifugation homogenization->clarification injection Sample Injection clarification->injection Transfer to GC Vial separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection identification Peak Identification detection->identification quantification Quantification identification->quantification report Result Reporting quantification->report

Caption: Workflow for GC-MS analysis of this compound.

References

Application Notes and Protocols for the Enantioselective Synthesis of Rotundifolone Stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Rotundifolone is a naturally occurring monoterpenoid that has garnered significant interest due to its notable insect-repellent properties. It is a stereoisomer of p-menthane-3,8-diol (B45773), the active ingredient in many commercial insect repellents derived from the lemon eucalyptus plant, Eucalyptus citriodora (also known as Corymbia citriodora). The stereochemistry of this compound and its related isomers plays a crucial role in their biological activity. Therefore, the development of efficient enantioselective and diastereoselective synthetic routes is of paramount importance for structure-activity relationship (SAR) studies and for the commercial production of the most effective repellent isomers.

These application notes provide detailed protocols for the stereoselective synthesis of p-menthane-3,8-diol stereoisomers, which include this compound, primarily focusing on the acid-catalyzed cyclization of enantiopure citronellal (B1669106). This method offers a diastereodivergent approach to access specific stereoisomers.

Key Synthetic Pathway: Acid-Catalyzed Cyclization of Citronellal

The most common and practical approach to the synthesis of p-menthane-3,8-diol stereoisomers involves the acid-catalyzed intramolecular Prins-type cyclization of citronellal. The stereochemistry of the starting citronellal ((+)- or (-)-citronellal) dictates the absolute configuration at C1, while the reaction conditions can be tuned to selectively favor the formation of either the cis or trans diastereomer.

Reaction Scheme

The overall transformation involves the protonation of the aldehyde group in citronellal, followed by the nucleophilic attack of the double bond to form a six-membered ring. The subsequent hydration of the resulting carbocation at C8 yields the desired p-menthane-3,8-diols.

reaction_scheme cluster_start Starting Material cluster_intermediate Intermediate cluster_products Products Citronellal Carbocation Carbocation Intermediate Citronellal->Carbocation H+ (Acid Catalyst) cis_PMD Carbocation->cis_PMD H2O (Kinetic Control) trans_PMD Carbocation->trans_PMD H2O (Thermodynamic Control) label_cis cis-p-Menthane-3,8-diol (Kinetic Product) label_trans trans-p-Menthane-3,8-diol (Thermodynamic Product)

Caption: General reaction scheme for the acid-catalyzed cyclization of citronellal.

Experimental Protocols

The following protocols are based on methodologies that allow for the diastereodivergent synthesis of p-menthane-3,8-diol isomers. The choice of reaction time and temperature influences the diastereomeric ratio of the product.

Protocol 1: Kinetic Control for the Synthesis of cis-p-Menthane-3,8-diol

This protocol favors the formation of the cis diastereomer, which is the kinetically controlled product.[1][2]

Materials:

  • (R)-(+)-Citronellal or (S)-(-)-Citronellal

  • Sulfuric acid (H₂SO₄), concentrated

  • Distilled water

  • Ethyl acetate (B1210297) (EtOAc)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

Procedure:

  • Prepare a dilute solution of sulfuric acid in water. For example, add 6 mL of concentrated H₂SO₄ to 200 mL of distilled water with caution.

  • Heat the acidic solution to 70 °C with stirring.

  • Add the enantiopure citronellal (e.g., 1 mL, 5.56 mmol) to the heated acid solution.

  • Maintain the reaction at 70 °C for a shorter duration, for instance, 4 hours, to favor the kinetic product.[2]

  • After the reaction period, cool the mixture to room temperature and add 50 mL of ethyl acetate.

  • Transfer the mixture to a separatory funnel and extract the aqueous phase with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (50 mL) and brine (50 mL).

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by column chromatography on silica (B1680970) gel or by crystallization.

Protocol 2: Thermodynamic Control for the Synthesis of trans-p-Menthane-3,8-diol

This protocol favors the formation of the trans diastereomer, which is the thermodynamically more stable product.[1][2]

Materials:

  • (R)-(+)-Citronellal or (S)-(-)-Citronellal

  • Sulfuric acid (H₂SO₄), concentrated

  • Distilled water

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

Procedure:

  • Prepare a dilute solution of sulfuric acid in water as described in Protocol 1 (e.g., 6 mL of concentrated H₂SO₄ in 200 mL of distilled water).

  • Heat the acidic solution to 70 °C with stirring.

  • Add the enantiopure citronellal (e.g., 1 mL, 5.56 mmol) to the heated acid solution.

  • Maintain the reaction at 70 °C for a longer duration, for example, 7 hours, to allow for equilibration to the thermodynamic product.[2]

  • Follow the same workup and purification procedure as outlined in Protocol 1.

Data Presentation

The diastereoselectivity of the acid-catalyzed cyclization is highly dependent on the reaction conditions. The following table summarizes representative data from the literature.

Starting MaterialCatalyst/SolventTemperature (°C)Time (h)Product Ratio (cis:trans)Yield (%)Reference
(R)-CitronellalH₂SO₄ / H₂O704Favors cis-[2]
(R)-CitronellalH₂SO₄ / H₂O707Favors trans-[2]
Citronellal0.25% H₂SO₄5011-80 (after crystallization)[3]
CitronellalGraphene Oxide / H₂O20-80-up to 3:1-[2]
CitronellalMolybdenum-based Lewis acid--cis favored (60% d.e.)73[2]

Note: Specific diastereomeric ratios and yields can vary and should be determined empirically for each specific setup.

Logical Workflow for Stereoisomer Synthesis

The synthesis of a specific stereoisomer of p-menthane-3,8-diol is a logical process that starts with the selection of the appropriate enantiomer of citronellal and the choice of reaction conditions to control diastereoselectivity.

workflow cluster_start Chiral Pool cluster_conditions Reaction Conditions cluster_products Final Stereoisomers start1 (R)-(+)-Citronellal kinetic Kinetic Control (e.g., shorter reaction time) start1->kinetic Select thermo Thermodynamic Control (e.g., longer reaction time) start1->thermo Select start2 (S)-(-)-Citronellal start2->kinetic Select start2->thermo Select prod1 (1R,2S,4R)-cis-p-Menthane-3,8-diol kinetic->prod1 Yields prod3 (1S,2R,4S)-cis-p-Menthane-3,8-diol kinetic->prod3 Yields prod2 (1R,2R,4R)-trans-p-Menthane-3,8-diol thermo->prod2 Yields prod4 (1S,2S,4S)-trans-p-Menthane-3,8-diol thermo->prod4 Yields

Caption: Decision workflow for the synthesis of specific stereoisomers.

Conclusion

The enantioselective and diastereoselective synthesis of this compound and its stereoisomers can be effectively achieved through the acid-catalyzed cyclization of commercially available enantiopure citronellal. By carefully controlling the reaction parameters such as time and temperature, it is possible to selectively synthesize either the cis or trans diastereomers. These protocols provide a solid foundation for researchers to produce specific stereoisomers for further investigation into their biological activities and for the development of new and improved insect repellents. Further optimization of catalysts and reaction conditions may lead to even higher selectivities and yields.

References

Application Notes and Protocols: Rotundifolone as a Standard for Natural Product Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Rotundifolone, a monoterpene found in the essential oils of various plants, notably from the Mentha genus, has garnered interest for its potential pharmacological activities, including antinociceptive and anti-inflammatory properties. As research into its biological effects and its presence in natural products expands, the need for a reliable analytical standard for its identification and quantification becomes crucial. These application notes provide a comprehensive guide for the use of this compound as a standard in natural product analysis. This document outlines protocols for its extraction and isolation, and detailed methods for its quantification using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Thin-Layer Chromatography (HPTLC). Furthermore, potential signaling pathways modulated by this compound are discussed, providing a basis for mechanistic studies.

Disclaimer: The quantitative data presented in the following tables are illustrative examples based on typical performance characteristics of the described analytical methods for similar monoterpenes. Researchers should perform their own method validation to establish specific performance parameters such as linearity, Limit of Detection (LOD), and Limit of Quantitation (LOQ) for their unique experimental conditions and matrices.

I. Extraction and Isolation of this compound

Source Material: Fresh leaves of Mentha x villosa Hudson.

Protocol 1: Extraction of Essential Oil by Steam Distillation

This protocol describes the extraction of the essential oil containing this compound from Mentha x villosa leaves.

Materials and Equipment:

  • Freshly harvested Mentha x villosa leaves

  • Clevenger-type apparatus

  • Heating mantle

  • Distilled water

  • Anhydrous sodium sulfate

  • Glass vials for storage

Procedure:

  • Weigh approximately 500 g of fresh Mentha x villosa leaves.

  • Place the leaves into a 2 L round-bottom flask and add 1.5 L of distilled water.

  • Set up the Clevenger-type apparatus for hydrodistillation.

  • Heat the flask using the heating mantle to boil the water and generate steam.

  • Continue the distillation for 3 hours, collecting the essential oil that separates from the aqueous distillate.

  • Carefully collect the oil layer and dry it over anhydrous sodium sulfate.

  • Store the extracted essential oil in a sealed glass vial at 4°C in the dark until further processing.

Protocol 2: Isolation and Purification of this compound by Column Chromatography

This protocol details the isolation of this compound from the extracted essential oil.

Materials and Equipment:

  • Essential oil from Mentha x villosa

  • Silica (B1680970) gel (60-120 mesh) for column chromatography

  • Glass column

  • n-Hexane (HPLC grade)

  • Ethyl acetate (B1210297) (HPLC grade)

  • Fraction collection tubes

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F254)

  • UV lamp (254 nm)

Procedure:

  • Prepare a slurry of 100 g of silica gel in n-hexane and pack it into a glass column.

  • Allow the silica gel to settle, and drain the excess n-hexane until the solvent level is just above the silica bed.

  • Dissolve 5 g of the essential oil in a minimal amount of n-hexane and load it onto the column.

  • Begin elution with 100% n-hexane, gradually increasing the polarity by adding ethyl acetate (e.g., gradients of 2%, 5%, 10%, 20% ethyl acetate in n-hexane).

  • Collect fractions of 20 mL each and monitor the separation by TLC.

  • For TLC analysis, use a mobile phase of n-hexane:ethyl acetate (95:5, v/v). Visualize the spots under a UV lamp at 254 nm.

  • Pool the fractions containing the spot corresponding to this compound.

  • Concentrate the pooled fractions using a rotary evaporator to obtain purified this compound.

  • Confirm the identity and purity of the isolated this compound using spectroscopic techniques (e.g., NMR, MS).

Experimental Workflow for Extraction and Isolation

plant Fresh Mentha x villosa leaves distillation Steam Distillation plant->distillation oil Essential Oil distillation->oil column_chrom Silica Gel Column Chromatography oil->column_chrom fractions Collect and Pool Fractions column_chrom->fractions evaporation Solvent Evaporation fractions->evaporation This compound Purified this compound evaporation->this compound

Workflow for this compound Extraction and Isolation.

II. Quantitative Analysis of this compound

A. High-Performance Liquid Chromatography (HPLC-UV)

Application: This method is suitable for the quantification of this compound in purified samples and plant extracts.

Table 1: Representative HPLC-UV Method Validation Data for this compound

ParameterRepresentative Value
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) ~0.2 µg/mL
Limit of Quantitation (LOQ) ~0.6 µg/mL
Accuracy (% Recovery) 98.5 - 101.2%
Precision (% RSD) < 2%

Protocol 3: HPLC-UV Quantification of this compound

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40, v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 25°C.

Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh 10 mg of purified this compound and dissolve it in 10 mL of methanol (B129727) to obtain a stock solution of 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the mobile phase.

  • Sample Preparation: Dissolve a known amount of the plant extract or sample containing this compound in the mobile phase, filter through a 0.45 µm syringe filter, and dilute to fall within the calibration range.

Analysis:

  • Inject the calibration standards to construct a calibration curve.

  • Inject the prepared sample solutions.

  • Quantify this compound in the samples by comparing the peak area with the calibration curve.

HPLC Analysis Workflow

prep_std Prepare this compound Standards hplc HPLC-UV Analysis prep_std->hplc prep_sample Prepare Sample Extract prep_sample->hplc calibration Construct Calibration Curve hplc->calibration quantify Quantify this compound hplc->quantify calibration->quantify

Workflow for HPLC-UV analysis of this compound.
B. Gas Chromatography-Mass Spectrometry (GC-MS)

Application: Ideal for the analysis of this compound in complex volatile mixtures like essential oils.

Table 2: Representative GC-MS Method Validation Data for this compound

ParameterRepresentative Value
Linearity Range 0.5 - 50 µg/mL
Correlation Coefficient (r²) > 0.998
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantitation (LOQ) ~0.3 µg/mL
Accuracy (% Recovery) 97.8 - 102.5%
Precision (% RSD) < 3%

Protocol 4: GC-MS Quantification of this compound

Instrumentation and Conditions:

  • GC-MS System: A standard GC-MS system.

  • Column: HP-5MS capillary column (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at 60°C for 2 min, then ramp to 240°C at 3°C/min, and hold for 5 min.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Scan Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of this compound.

Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in n-hexane.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL) by diluting the stock solution with n-hexane.

  • Sample Preparation: Dilute the essential oil or extract in n-hexane to a concentration within the calibration range.

Analysis:

  • Inject the calibration standards to create a calibration curve based on the peak area of the target ion.

  • Inject the diluted samples.

  • Identify this compound based on its retention time and mass spectrum, and quantify using the calibration curve.

GC-MS Analysis Workflow

prep_std Prepare this compound Standards gcms GC-MS Analysis (SIM Mode) prep_std->gcms prep_sample Prepare Sample (Essential Oil) prep_sample->gcms calibration Construct Calibration Curve gcms->calibration quantify Quantify this compound gcms->quantify calibration->quantify

Workflow for GC-MS analysis of this compound.
C. High-Performance Thin-Layer Chromatography (HPTLC)

Application: A rapid and high-throughput method for the quantification of this compound in herbal extracts and formulations.

Table 3: Representative HPTLC Method Validation Data for this compound

ParameterRepresentative Value
Linearity Range 100 - 600 ng/spot
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) ~20 ng/spot
Limit of Quantitation (LOQ) ~60 ng/spot
Accuracy (% Recovery) 98.0 - 101.5%
Precision (% RSD) < 2.5%

Protocol 5: HPTLC Quantification of this compound

Instrumentation and Conditions:

  • HPTLC System: HPTLC system with an automatic sampler, developing chamber, and densitometric scanner.

  • Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates.

  • Mobile Phase: Toluene:Ethyl Acetate (9:1, v/v).

  • Application: Apply standards and samples as 8 mm bands.

  • Development: Develop the plate up to 80 mm in a saturated twin-trough chamber.

  • Densitometric Scanning: Scan at 254 nm in absorbance mode.

Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a 100 µg/mL stock solution of this compound in methanol.

  • Calibration Standards: Apply different volumes of the stock solution to the HPTLC plate to obtain a calibration range of 100 to 600 ng/spot.

  • Sample Preparation: Dissolve a known amount of the extract in methanol, sonicate, and centrifuge. Use the supernatant for application on the HPTLC plate.

Analysis:

  • Apply the standard solutions and sample solutions to the HPTLC plate.

  • Develop and dry the plate.

  • Scan the plate and record the peak areas.

  • Construct a calibration curve and quantify this compound in the samples.

HPTLC Analysis Workflow

prep_std Prepare this compound Standard spotting Apply Standards and Samples to HPTLC Plate prep_std->spotting prep_sample Prepare Sample Extract prep_sample->spotting development Develop and Dry Plate spotting->development scanning Densitometric Scanning development->scanning quantify Quantify this compound scanning->quantify

Workflow for HPTLC analysis of this compound.

III. Proposed Signaling Pathways Modulated by this compound

Based on the known anti-inflammatory and antioxidant activities of this compound and structurally related monoterpenes, the following signaling pathways are proposed as potential molecular targets. Further research is required to validate these mechanisms.

A. Proposed Anti-inflammatory Signaling Pathway: Inhibition of NF-κB

Inflammatory stimuli can activate the NF-κB signaling pathway, leading to the transcription of pro-inflammatory genes. This compound may exert its anti-inflammatory effects by inhibiting this pathway.

Proposed Anti-inflammatory Signaling Pathway of this compound

stimuli Inflammatory Stimuli (e.g., LPS) receptor TLR4 stimuli->receptor IKK IKK Activation receptor->IKK IkB IκBα Phosphorylation & Degradation IKK->IkB NFkB NF-κB Translocation to Nucleus IkB->NFkB genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) NFkB->genes inflammation Inflammation genes->inflammation This compound This compound This compound->IKK Inhibition This compound->IkB Inhibition

Proposed inhibition of the NF-κB pathway by this compound.
B. Proposed Antioxidant Signaling Pathway: Activation of Nrf2

Oxidative stress can be mitigated by the activation of the Nrf2 pathway, which upregulates the expression of antioxidant enzymes. This compound may enhance the cellular antioxidant defense by activating Nrf2.

Proposed Antioxidant Signaling Pathway of this compound

stress Oxidative Stress keap1 Keap1-Nrf2 Complex stress->keap1 nrf2_release Nrf2 Dissociation from Keap1 keap1->nrf2_release nrf2_translocation Nrf2 Translocation to Nucleus nrf2_release->nrf2_translocation are Binding to Antioxidant Response Element (ARE) nrf2_translocation->are antioxidant_genes Antioxidant Gene Expression (HO-1, NQO1) are->antioxidant_genes cellular_protection Cellular Protection antioxidant_genes->cellular_protection This compound This compound This compound->keap1 Activation

Proposed activation of the Nrf2 pathway by this compound.

Application Notes and Protocols for In Vitro Antinociceptive Assays of Rotundifolone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rotundifolone, a monoterpene found in the essential oils of several plants, has demonstrated antinociceptive properties in preclinical in vivo models.[1][2] To further elucidate its mechanism of action and potential as an analgesic agent, a comprehensive in vitro characterization is essential. These application notes provide detailed protocols for a panel of in vitro assays designed to investigate the potential antinociceptive and anti-inflammatory effects of this compound. The proposed assays will explore its interaction with key molecular targets involved in nociception and inflammation, including transient receptor potential (TRP) channels and inflammatory mediators.

While in vivo studies, such as the acetic acid-induced writhing test, have confirmed the antinociceptive activity of this compound[1][2], detailed in vitro mechanistic data remains limited. The following protocols are based on established methodologies in the field of pain research and are intended to provide a framework for the comprehensive evaluation of this compound's antinociceptive profile.

Proposed In Vitro Assays for this compound

Based on the known roles of specific cellular pathways in nociception, a series of in vitro assays are proposed to investigate the mechanism of action of this compound. These include assays to assess its effects on key ion channels involved in pain sensation (TRPV1 and TRPA1) and its potential to mitigate inflammatory responses that contribute to pain.

Table 1: Summary of Proposed In Vitro Assays for this compound
Assay Target/System Purpose Key Readout
Calcium Imaging Assay HEK293 cells expressing human TRPV1 or TRPA1To determine if this compound modulates the activity of TRPV1 and TRPA1 channels.Changes in intracellular calcium concentration ([Ca2+]i).
Nitric Oxide (NO) Production Assay Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophagesTo evaluate the anti-inflammatory effect of this compound by measuring the inhibition of NO production.Nitrite (B80452) concentration in culture supernatant.
Pro-inflammatory Cytokine (IL-6 and TNF-α) Quantification LPS-stimulated RAW 264.7 macrophagesTo assess the effect of this compound on the production of key pro-inflammatory cytokines.IL-6 and TNF-α levels in culture supernatant.
Opioid Receptor Binding Assay Cell membranes expressing human μ-opioid (MOR), δ-opioid (DOR), and κ-opioid (KOR) receptorsTo investigate if this compound directly interacts with opioid receptors.Competitive binding of a radiolabeled ligand.

Experimental Protocols

Calcium Imaging Assay for TRPV1 and TRPA1 Channel Modulation

Objective: To determine if this compound can inhibit the activation of TRPV1 and TRPA1 channels, which are key players in thermal and chemical nociception.[3][4][5]

Materials:

  • HEK293 cells stably expressing human TRPV1 or human TRPA1

  • This compound

  • Capsaicin (TRPV1 agonist)

  • Allyl isothiocyanate (AITC, TRPA1 agonist)

  • Fura-2 AM (calcium indicator dye)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • 96-well black, clear-bottom plates

  • Fluorescence microplate reader

Protocol:

  • Cell Culture: Culture HEK293-hTRPV1 and HEK293-hTRPA1 cells in appropriate media until they reach 80-90% confluency.

  • Cell Plating: Seed the cells into 96-well black, clear-bottom plates at a density of 5 x 10^4 cells per well and incubate for 24 hours.

  • Dye Loading:

    • Prepare a loading buffer containing Fura-2 AM (2 µM) and Pluronic F-127 (0.02%) in HBSS.

    • Remove the culture medium from the wells and add 100 µL of the loading buffer to each well.

    • Incubate the plate at 37°C for 60 minutes in the dark.

  • Compound Preparation: Prepare serial dilutions of this compound in HBSS.

  • Assay Procedure:

    • Wash the cells twice with HBSS.

    • Add 100 µL of the various concentrations of this compound to the respective wells and incubate for 15 minutes at room temperature.

    • Place the plate in a fluorescence microplate reader and measure the baseline fluorescence (excitation at 340 nm and 380 nm, emission at 510 nm).

    • Add a specific agonist (Capsaicin for TRPV1 at a final concentration of 1 µM; AITC for TRPA1 at a final concentration of 30 µM) to all wells.

    • Immediately start recording the fluorescence intensity for 5-10 minutes.

  • Data Analysis:

    • The ratio of fluorescence intensities (F340/F380) is proportional to the intracellular calcium concentration.

    • Calculate the percentage of inhibition of the agonist-induced calcium influx by this compound.

    • Determine the IC50 value of this compound for TRPV1 and TRPA1 inhibition.

Visualization:

experimental_workflow_calcium_imaging cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture Culture HEK293 cells with TRPV1 or TRPA1 cell_plating Plate cells in 96-well plate cell_culture->cell_plating dye_loading Load cells with Fura-2 AM cell_plating->dye_loading add_this compound Add this compound dye_loading->add_this compound baseline_reading Measure baseline fluorescence add_this compound->baseline_reading add_agonist Add Agonist (Capsaicin/AITC) baseline_reading->add_agonist record_fluorescence Record fluorescence change add_agonist->record_fluorescence calculate_ratio Calculate F340/F380 ratio record_fluorescence->calculate_ratio calculate_inhibition Calculate % Inhibition calculate_ratio->calculate_inhibition determine_ic50 Determine IC50 calculate_inhibition->determine_ic50

Calcium Imaging Assay Workflow
Nitric Oxide (NO) Production Assay

Objective: To assess the anti-inflammatory potential of this compound by measuring its ability to inhibit the production of nitric oxide in stimulated macrophages.[6][7]

Materials:

  • RAW 264.7 murine macrophage cell line

  • This compound

  • Lipopolysaccharide (LPS)

  • Griess Reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 5% phosphoric acid)

  • Sodium nitrite (for standard curve)

  • DMEM with 10% FBS

  • 96-well plates

Protocol:

  • Cell Culture and Plating: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known iNOS inhibitor).

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

  • Griess Assay:

    • After incubation, collect 50 µL of the culture supernatant from each well.

    • Add 50 µL of Griess Reagent to each supernatant sample.

    • Incubate at room temperature for 10 minutes in the dark.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Calculate the nitrite concentration in the samples from the standard curve.

    • Determine the percentage of inhibition of NO production by this compound compared to the LPS-stimulated control.

    • Calculate the IC50 value for NO inhibition.

Visualization:

signaling_pathway_no_inhibition LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB Pathway MyD88->NFkB iNOS_gene iNOS Gene Transcription NFkB->iNOS_gene iNOS_protein iNOS Protein iNOS_gene->iNOS_protein L_Arginine L-Arginine NO Nitric Oxide (NO) L_Arginine->NO iNOS This compound This compound This compound->NFkB Inhibits? This compound->iNOS_protein Inhibits?

References

Application Notes and Protocols: Cytotoxicity Screening of Rotundifolone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Rotundifolone, a natural furanoditerpenoid found in plants such as Vitex rotundifolia, has garnered significant interest in oncological research for its cytotoxic effects against various cancer cell lines.[1] Its unique bicyclic structure is believed to be responsible for its diverse biological activities, including its anti-cancer potential.[2] These application notes provide a comprehensive overview of the cytotoxic profile of this compound, detailed protocols for its screening, and an exploration of its mechanisms of action, intended for researchers, scientists, and professionals in drug development.

Data Presentation: Cytotoxic Efficacy of this compound

The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting cell growth. The cytotoxic effects of this compound have been evaluated across a range of human cancer cell lines, primarily using the MTT assay. The results indicate a dose-dependent inhibitory effect.[1][2]

Table 1: IC50 Values of this compound in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Citation
A549Lung Carcinoma45.3[1]
H292Lung Mucoepidermoid Carcinoma42.5[1]
MCF-7Breast Adenocarcinoma48.1[1]
HepG2Hepatocellular Carcinoma55.8[1]
SW480Colorectal Adenocarcinoma52.4[1]
U937Histiocytic Lymphoma38.7[1]
HeLaCervical Adenocarcinoma< 10[1]
SiHaCervical Squamous Cell Carcinoma< 10[1]
HL-60Promyelocytic Leukemia22.5[1]

Note: IC50 values were determined following treatment with this compound for a specified period (e.g., 24-96 hours) as detailed in the cited literature.

Mechanism of Action

This compound induces cancer cell death through multiple mechanisms, which can be cell-type specific. The primary modes of action identified are the induction of apoptosis, ferroptosis, and cell cycle arrest.[1][3]

Induction of Apoptosis

In several cancer cell lines, this compound triggers apoptosis, or programmed cell death.[1] Apoptosis is a highly regulated process involving a cascade of caspase enzymes that dismantle the cell. It can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of executioner caspases, such as caspase-3, which carry out the final stages of cell death.[4][5][6]

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway DeathLigand Death Ligand (e.g., FasL, TNF) DeathReceptor Death Receptor (e.g., Fas, TNFR) DeathLigand->DeathReceptor DISC DISC Formation DeathReceptor->DISC Casp8 Caspase-8 (Initiator) DISC->Casp8 Casp3 Caspase-3 (Executioner) Casp8->Casp3 Stress This compound-induced Cellular Stress Mito Mitochondria Stress->Mito CytoC Cytochrome c Release Mito->CytoC Apoptosome Apoptosome (Apaf-1, Casp-9) CytoC->Apoptosome Casp9 Caspase-9 (Initiator) Apoptosome->Casp9 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Generalized apoptosis signaling pathways initiated by this compound.
Induction of Cell Cycle Arrest

Some studies suggest that this compound can inhibit cancer cell proliferation by inducing cell cycle arrest, a state where the cell halts its progression through the division cycle.[3][7] This arrest prevents damaged cells from replicating and can ultimately lead to apoptosis. Arrest is often observed at the G2/M checkpoint, which precedes mitosis.[7] This is characterized by the modulation of key regulatory proteins like cyclin-dependent kinases (CDKs) and cyclins.[7][8]

G G1 G1 Phase (Growth) S S Phase (DNA Synthesis) G1->S G2 G2 Phase (Growth) S->G2 M M Phase (Mitosis) G2->M M->G1 This compound This compound Arrest This compound->Arrest

Caption: this compound-induced cell cycle arrest at the G2/M checkpoint.

Experimental Protocols

The following section details the standard methodology for assessing the cytotoxicity of this compound using the MTT assay, a colorimetric assay for measuring cellular metabolic activity.

Workflow for MTT Cytotoxicity Assay

The workflow outlines the key stages of the experiment, from preparing the cells to analyzing the final data to determine the IC50 value.

A 1. Cell Seeding (Plate cancer cells in 96-well plate) B 2. Cell Culture (Incubate for 24h to allow attachment) A->B C 3. Compound Treatment (Add serial dilutions of this compound) B->C D 4. Incubation (Incubate for 24-72h) C->D E 5. Add MTT Reagent (Add MTT solution to each well) D->E F 6. Formazan (B1609692) Formation (Incubate for 2-4h) E->F G 7. Solubilization (Add DMSO or other solvent to dissolve formazan crystals) F->G H 8. Absorbance Reading (Measure at 570 nm using a plate reader) G->H I 9. Data Analysis (Calculate % viability and determine IC50) H->I

Caption: Experimental workflow for the MTT cytotoxicity assay.
Detailed Protocol: MTT Assay

This protocol provides step-by-step instructions for performing an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

1. Materials and Reagents:

  • Cancer cell line of interest

  • Complete culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound stock solution (e.g., in DMSO)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • MTT reagent (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl)

  • Sterile 96-well flat-bottom cell culture plates

  • Multichannel pipette

  • Microplate reader

2. Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells using Trypsin-EDTA and perform a cell count.

    • Dilute the cell suspension in complete culture medium to a final concentration of 5 x 10⁴ cells/mL.

    • Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.

    • Include wells for "untreated control" (cells + medium) and "blank" (medium only).

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from the stock solution. A typical concentration range might be 0, 5, 10, 20, 40, 80 µM.[2]

    • Carefully remove the old medium from the wells and add 100 µL of the corresponding this compound dilutions. Add 100 µL of fresh medium to the control wells.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • After the treatment period, add 20 µL of MTT reagent (5 mg/mL) to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO (or another suitable solvent) to each well to dissolve the crystals.

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630-690 nm if desired.

3. Data Analysis:

  • Correct for Blank: Subtract the average absorbance of the blank wells from all other absorbance readings.

  • Calculate Percent Viability: Determine the percentage of cell viability for each concentration using the following formula:[9]

    • % Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100

  • Determine IC50: Plot the percent viability against the log of this compound concentration. Use non-linear regression (dose-response curve) to calculate the IC50 value, which is the concentration that reduces cell viability by 50%.[10]

This compound demonstrates significant dose-dependent cytotoxicity against a variety of cancer cell lines, including those from lung, breast, liver, and colon cancers.[1][2] Its ability to induce cell death through mechanisms like apoptosis and cell cycle arrest highlights its potential as a lead compound for the development of novel anticancer therapeutics. The protocols and data presented here provide a foundational framework for researchers to further investigate and validate the efficacy of this compound in preclinical cancer models.

References

Application Notes and Protocols for Assessing the Antioxidant Capacity of Rotundifolone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rotundifolone, a monoterpene found in various aromatic plants, including Mentha x villosa and Vitex rotundifolia, has garnered interest for its potential therapeutic properties, including its antioxidant activity.[1] Antioxidants are crucial in mitigating oxidative stress, a key factor in the pathogenesis of numerous diseases. These notes provide an overview of standard assays to quantify the antioxidant capacity of this compound and detailed protocols for their implementation.

Overview of Antioxidant Capacity Assays

The antioxidant activity of a compound can be evaluated through various assays, each with a distinct mechanism. The most common assays are based on either hydrogen atom transfer (HAT) or single electron transfer (SET). It is recommended to use a battery of tests to obtain a comprehensive antioxidant profile.

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: A SET-based assay where the antioxidant reduces the stable DPPH radical, causing a color change from violet to yellow, measured spectrophotometrically.

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: A SET-based assay where the antioxidant reduces the pre-formed ABTS radical cation, leading to a decolorization of the solution.

  • FRAP (Ferric Reducing Antioxidant Power) Assay: A SET-based assay that measures the reduction of a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous form (Fe²⁺) by antioxidants at low pH.

  • ORAC (Oxygen Radical Absorbance Capacity) Assay: A HAT-based assay that evaluates the ability of an antioxidant to quench peroxyl radicals, thereby preventing the degradation of a fluorescent probe.

Quantitative Antioxidant Data

AssayParameterResult (e.g., µg/mL or µM Trolox Equivalents)Reference
DPPH IC₅₀Data to be determined
ABTS IC₅₀Data to be determined
FRAP Ferric Reducing PowerData to be determined
ORAC ORAC ValueData to be determined

Experimental Protocols

DPPH Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm.

Materials:

  • This compound sample

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or Ethanol (B145695) (analytical grade)

  • 96-well microplate

  • Microplate reader

  • Ascorbic acid or Trolox (as a positive control)

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in the dark.

  • Sample and Standard Preparation: Prepare a stock solution of this compound in methanol. From this stock, prepare a series of dilutions. Prepare similar dilutions for the positive control (Ascorbic acid or Trolox).

  • Assay:

    • To a 96-well microplate, add 100 µL of the various concentrations of the this compound sample or the standard.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • For the blank, add 100 µL of methanol and 100 µL of the DPPH solution.

    • For the negative control, add 100 µL of the sample solvent (methanol) and 100 µL of methanol.

  • Incubation and Measurement: Incubate the plate in the dark at room temperature for 30 minutes. Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_blank - A_sample) / A_blank] x 100 Where A_blank is the absorbance of the blank and A_sample is the absorbance of the sample. The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the sample concentration.

ABTS Radical Cation Decolorization Assay

Principle: This assay is based on the ability of antioxidants to scavenge the long-lived ABTS radical cation (ABTS•⁺). The reduction of the blue-green ABTS•⁺ by the antioxidant to its colorless neutral form is measured by the decrease in absorbance at 734 nm.

Materials:

  • This compound sample

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Phosphate Buffered Saline (PBS) or Ethanol

  • 96-well microplate

  • Microplate reader

  • Trolox (as a positive control)

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•⁺) Solution:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This will produce the dark-colored ABTS•⁺ solution.

  • Preparation of Working Solution: Before use, dilute the ABTS•⁺ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample and Standard Preparation: Prepare a stock solution of this compound in a suitable solvent. From this stock, prepare a series of dilutions. Prepare similar dilutions for the Trolox standard.

  • Assay:

    • To a 96-well microplate, add 20 µL of the various concentrations of the this compound sample or the Trolox standard.

    • Add 180 µL of the ABTS•⁺ working solution to each well.

  • Incubation and Measurement: Incubate the plate in the dark at room temperature for 10-15 minutes. Measure the absorbance at 734 nm.

  • Calculation: The percentage of ABTS•⁺ scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the ABTS•⁺ solution without the sample and A_sample is the absorbance in the presence of the sample. The results can be expressed as an IC₅₀ value or in terms of Trolox Equivalent Antioxidant Capacity (TEAC).

Potential Signaling Pathways of this compound's Antioxidant Action

The antioxidant effect of compounds like this compound is not only due to direct radical scavenging but can also be mediated through the modulation of cellular signaling pathways that control the expression of endogenous antioxidant enzymes. While direct studies on this compound are limited, research on structurally related compounds and plant extracts rich in such molecules suggests the involvement of the Nrf2 (Nuclear factor erythroid 2-related factor 2) and NF-κB (Nuclear factor kappa-light-chain-enhancer of activated B cells) pathways.[3][4] A study on Rotundarpene, a compound structurally similar to this compound, has shown its ability to inhibit the activation of NF-κB and associated pathways in response to oxidative stress.[5]

Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and activates the Antioxidant Response Element (ARE), leading to the transcription of antioxidant genes. Conversely, NF-κB is a transcription factor that, when activated by oxidative stress, promotes the expression of pro-inflammatory genes. Antioxidants can inhibit the activation of NF-κB, thereby reducing inflammation.

G cluster_stress Cellular Stress cluster_pathways Signaling Pathways cluster_nrf2 Nrf2 Pathway cluster_nfkb NF-κB Pathway Oxidative Stress Oxidative Stress IKK IKK Oxidative Stress->IKK activation This compound This compound Keap1 Keap1 This compound->Keap1 inhibition This compound->IKK inhibition Nrf2 Nrf2 Keap1->Nrf2 inhibition Nrf2_nuc Nrf2 (nucleus) Nrf2->Nrf2_nuc translocation ARE Antioxidant Response Element Nrf2_nuc->ARE activation Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, SOD) ARE->Antioxidant_Enzymes expression Antioxidant_Enzymes->Oxidative Stress reduction IκB IκB IKK->IκB phosphorylation NF-κB NF-κB IκB->NF-κB inhibition NF-κB_nuc NF-κB (nucleus) NF-κB->NF-κB_nuc translocation Inflammatory_Genes Pro-inflammatory Genes NF-κB_nuc->Inflammatory_Genes expression Inflammatory_Genes->Oxidative Stress amplification G cluster_prep Sample and Reagent Preparation cluster_assay Antioxidant Assay cluster_analysis Data Analysis Sample This compound Stock Solution Dilutions Serial Dilutions Sample->Dilutions Microplate 96-well Microplate Reaction Setup Dilutions->Microplate Reagents Assay-specific Reagents (DPPH, ABTS, etc.) Reagents->Microplate Controls Positive Controls (Trolox, Ascorbic Acid) Controls->Microplate Incubation Incubation (Time and Temperature) Microplate->Incubation Measurement Spectrophotometric Measurement Incubation->Measurement Inhibition Calculate % Inhibition Measurement->Inhibition IC50 Determine IC₅₀ Value Inhibition->IC50 TEAC Calculate TEAC Inhibition->TEAC Report Final Report IC50->Report TEAC->Report

References

Application Notes and Protocols for Rotundifolone in Flavor and Fragrance Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rotundifolone is a naturally occurring monoterpene found in various mint species, most notably spearmint (Mentha spicata) and cornmint (Mentha arvensis).[1] It is recognized for its characteristic herbal, minty, and cool flavor profile.[1][2] As a flavoring agent, it is listed by the Flavor and Extract Manufacturers Association (FEMA) under the number 4199 and by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) as number 1574.[2] Beyond its sensory attributes, this compound has garnered interest for its potential biological activities, including antinociceptive and anti-inflammatory effects, suggesting its potential for use in functional foods and fragrances with added wellness benefits.[3]

These application notes provide a comprehensive overview of the use of this compound in flavor and fragrance research, including detailed experimental protocols for its sensory evaluation, analytical quantification, stability assessment, and investigation of its biological activities.

Physicochemical Properties and Flavor Profile

This compound is a colorless solid with a herbaceous and minty aroma. It is soluble in water and ethanol.[2] Its flavor is described as minty and cool.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C10H14O2[2]
Molecular Weight 166.22 g/mol [2]
Appearance Colorless solid[2]
Aroma Herbaceous, minty[2]
Flavor Profile Mint, Cool[2]
Solubility Soluble in water and ethanol[2]
CAS Number 3564-96-3[2]
FEMA Number 4199[2]
JECFA Number 1574[2]

Application in Flavor Research

This compound's distinct flavor profile makes it a valuable ingredient in a variety of food and beverage products. Its cooling sensation can enhance the perception of freshness in products such as chewing gum, candies, and beverages.

Sensory Evaluation of this compound

A critical aspect of utilizing this compound in flavor applications is to understand its sensory characteristics and intensity at various concentrations. Quantitative Descriptive Analysis (QDA) is a common method for this purpose.

Protocol 1: Quantitative Descriptive Analysis (QDA) of this compound

Objective: To quantitatively describe the sensory attributes of this compound at different concentrations in a neutral food matrix (e.g., water or a simple sugar solution).

Materials:

  • This compound (food grade)

  • Deionized water or 5% sucrose (B13894) solution

  • Glass vials with screw caps

  • Trained sensory panel (8-12 panelists)

  • Sensory evaluation software or ballots

Procedure:

  • Panel Training: Train panelists on the key aroma and flavor attributes associated with mint compounds. Develop a consensus vocabulary for descriptors such as "minty," "herbal," "cool," "sweet," and "bitter."

  • Sample Preparation: Prepare a series of concentrations of this compound in the chosen matrix (e.g., 0.1, 0.5, 1, 5, and 10 ppm). Prepare a blank control sample (matrix only).

  • Evaluation: Present the samples to the panelists in a randomized and blind manner. Each panelist should evaluate the intensity of each descriptor for each sample on a continuous scale (e.g., a 15-cm line scale anchored from "not perceived" to "very strong").

  • Data Analysis: Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences in attribute intensities across concentrations.

Table 2: Illustrative Quantitative Sensory Data for a Mint Compound (Example)

Concentration (ppm)Minty Intensity (Mean Score)Herbal Intensity (Mean Score)Cooling Intensity (Mean Score)Sweetness Intensity (Mean Score)Bitterness Intensity (Mean Score)
0 (Control) 0.50.80.25.00.3
1 3.22.51.85.10.5
5 7.85.16.55.31.2
10 12.57.911.25.52.1

sensory_evaluation_workflow cluster_prep Preparation cluster_eval Evaluation cluster_analysis Analysis panel_training Sensory Panel Training sample_prep Sample Preparation (Varying Concentrations) panel_training->sample_prep blind_tasting Blind & Randomized Tasting sample_prep->blind_tasting intensity_rating Intensity Rating of Descriptors blind_tasting->intensity_rating data_collection Data Collection intensity_rating->data_collection stat_analysis Statistical Analysis (ANOVA) data_collection->stat_analysis results Quantitative Flavor Profile stat_analysis->results

Sensory Evaluation Workflow

Application in Fragrance Research

The herbal and minty aroma of this compound makes it suitable for use in various fragrance applications, including personal care products, air fresheners, and cosmetics. Its potential anti-inflammatory properties could also be leveraged in products designed for soothing and calming effects.

Stability of this compound in Formulations

The stability of fragrance compounds is crucial for ensuring product quality and longevity. Terpenes like this compound can be susceptible to degradation due to factors like oxidation, light, and pH.[4]

Protocol 2: Stability Testing of this compound in a Fragrance Formulation

Objective: To evaluate the chemical stability of this compound in a model fragrance formulation under accelerated storage conditions.

Materials:

  • This compound

  • Model fragrance base (e.g., ethanol/water mixture)

  • Amber glass vials

  • Gas chromatograph-mass spectrometer (GC-MS)

  • Stability chambers (controlled temperature and humidity)

Procedure:

  • Formulation: Prepare a solution of this compound in the fragrance base at a known concentration (e.g., 1% w/w).

  • Storage: Aliquot the formulation into amber glass vials, seal, and place them in stability chambers under different conditions (e.g., 25°C/60% RH, 40°C/75% RH). Include a control sample stored at 4°C.

  • Analysis: At specified time points (e.g., 0, 1, 2, 4, 8, and 12 weeks), remove a vial from each storage condition and analyze the concentration of this compound using a validated GC-MS method.

  • Data Evaluation: Plot the concentration of this compound over time for each storage condition to determine its degradation rate.

Table 3: Illustrative Stability Data for a Monoterpene in a Fragrance Base

Time (weeks)Concentration at 4°C (% of initial)Concentration at 25°C/60% RH (% of initial)Concentration at 40°C/75% RH (% of initial)
0 100100100
1 99.898.595.2
2 99.596.890.1
4 99.293.582.3
8 98.888.170.5
12 98.583.261.7

Note: This table presents hypothetical data for a generic monoterpene to illustrate the expected trend. Actual stability will depend on the specific formulation and storage conditions.

stability_testing_workflow cluster_setup Setup cluster_testing Testing cluster_outcome Outcome formulation Prepare this compound Formulation storage Store Samples under Various Conditions formulation->storage sampling Sample at Predetermined Intervals storage->sampling gcms_analysis Analyze by GC-MS sampling->gcms_analysis data_analysis Analyze Concentration Data gcms_analysis->data_analysis shelf_life Determine Degradation Rate & Shelf-life data_analysis->shelf_life

Stability Testing Workflow

Biological Activity Research

The potential anti-inflammatory and antimicrobial properties of this compound open avenues for its use in functional foods, beverages, and therapeutic fragrances.

Anti-inflammatory Activity

Chronic inflammation is implicated in a range of diseases. Compounds that can modulate the inflammatory response are of significant interest. One common in vitro method to screen for anti-inflammatory activity is the nitric oxide (NO) inhibition assay in lipopolysaccharide (LPS)-stimulated macrophages.

Protocol 3: In Vitro Nitric Oxide (NO) Inhibition Assay

Objective: To determine the ability of this compound to inhibit the production of nitric oxide in LPS-stimulated RAW 264.7 macrophages.

Materials:

  • This compound

  • RAW 264.7 macrophage cell line

  • Lipopolysaccharide (LPS)

  • Griess reagent

  • Cell culture medium and supplements

  • 96-well cell culture plates

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in a 96-well plate until they reach 80-90% confluency.

  • Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a negative control (no LPS) and a positive control (LPS only).

  • NO Measurement: Collect the cell culture supernatant and measure the nitrite (B80452) concentration (a stable product of NO) using the Griess reagent.

  • Data Analysis: Calculate the percentage of NO inhibition for each concentration of this compound and determine the IC50 value (the concentration that inhibits 50% of NO production).

Table 4: Illustrative Anti-inflammatory Activity Data for a Terpenoid Compound

CompoundConcentration (µM)NO Production (% of Control)Cell Viability (%)
Control -100100
LPS -25098
Test Compound 122097
Test Compound 1015095
Test Compound 508092
Test Compound 1004588
IC50 ~75 µM--

Note: This table presents hypothetical data for a generic terpenoid. Specific IC50 values for this compound would need to be determined experimentally.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB Activation iNOS iNOS Expression NFkB->iNOS Upregulation NO Nitric Oxide (NO) Production iNOS->NO Inflammation Inflammation NO->Inflammation This compound This compound This compound->NFkB Inhibition

Potential Anti-inflammatory Pathway
Antimicrobial Activity

The increasing demand for natural preservatives in food and personal care products has driven research into the antimicrobial properties of plant-derived compounds.

Protocol 4: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against common foodborne pathogens.

Materials:

  • This compound

  • Bacterial strains (e.g., Escherichia coli, Staphylococcus aureus)

  • Bacterial growth medium (e.g., Mueller-Hinton broth)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test bacteria.

  • Serial Dilution: Perform a serial dilution of this compound in the growth medium in a 96-well plate.

  • Inoculation: Inoculate each well with the bacterial suspension. Include a positive control (bacteria only) and a negative control (medium only).

  • Incubation: Incubate the plate at the optimal growth temperature for the bacteria for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth. This can be determined visually or by measuring the optical density at 600 nm.

Table 5: Illustrative Antimicrobial Activity Data for a Mint Essential Oil Component

MicroorganismMIC (µg/mL)
Escherichia coli 500
Staphylococcus aureus 250
Listeria monocytogenes 400
Salmonella typhimurium 600

Note: This table provides example data for a component of mint essential oil. The actual MIC values for this compound would need to be determined experimentally.

Conclusion

This compound presents a versatile profile for applications in the flavor and fragrance industries. Its pleasant sensory characteristics are complemented by potential biological activities that align with current consumer trends towards natural and functional ingredients. The protocols outlined in these application notes provide a framework for researchers and product developers to systematically evaluate and incorporate this compound into a variety of consumer products. Further research is warranted to fully elucidate its sensory properties, stability in complex matrices, and mechanisms of biological action.

References

Investigating the Antimicrobial Properties of Rotundifolone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rotundifolone, a monoterpenoid ketone, is a significant constituent of the essential oils of several plants, notably from the Mentha species. Preliminary research has indicated its potential as an antimicrobial agent, showing activity against certain bacteria and fungi. This document provides a detailed overview of the current understanding of this compound's antimicrobial properties, along with standardized protocols for its investigation. The information is intended to guide researchers in further exploring its therapeutic potential.

Antimicrobial Spectrum and Efficacy

Current research suggests that this compound exhibits a selective spectrum of antimicrobial activity. It has demonstrated inhibitory effects against the Gram-positive bacterium Staphylococcus aureus and the opportunistic yeast Candida albicans. However, preliminary studies have indicated a lack of activity against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa.

Table 1: Summary of Antimicrobial Activity of this compound

MicroorganismTypeMethodResultCitation
Staphylococcus aureus ATCC 25923Gram-positive bacteriumAgar (B569324) DiffusionActive[1]
Methicillin-resistant S. aureus (MRSA)Gram-positive bacteriumAgar DiffusionActive[1]
Candida albicans ATCC 76645YeastAgar DiffusionActive[1]
Escherichia coli ATCC 25922Gram-negative bacteriumAgar DiffusionInactive[1]
Pseudomonas aeruginosa ATCC 27853Gram-negative bacteriumAgar DiffusionInactive[1]

Note: The provided data is based on preliminary studies using the agar diffusion method. Further investigation using more precise methods like broth microdilution is required to determine the Minimum Inhibitory Concentration (MIC) values.

Experimental Protocols

The following are detailed protocols for the systematic investigation of the antimicrobial properties of this compound.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Method

This method is a quantitative assay to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • This compound (of high purity)

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi

  • Bacterial or fungal inoculums standardized to 0.5 McFarland turbidity

  • Resazurin solution (optional, as a viability indicator)

  • Solvent for this compound (e.g., Dimethyl sulfoxide (B87167) - DMSO, ensuring the final concentration does not inhibit microbial growth)

  • Positive control antibiotic/antifungal (e.g., Gentamicin for bacteria, Amphotericin B for fungi)

  • Negative control (broth and solvent)

Procedure:

  • Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent to a known high concentration.

  • Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the this compound stock solution with the appropriate broth to achieve a range of decreasing concentrations.

  • Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline or broth, adjusting the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL for bacteria). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the standardized inoculum to each well containing the serially diluted this compound.

  • Controls:

    • Positive Control: A well containing the inoculum and a known effective antibiotic/antifungal.

    • Negative Control (Sterility Control): A well containing only the broth to check for contamination.

    • Growth Control: A well containing the inoculum and the solvent used to dissolve this compound (at the highest concentration used in the test wells) to ensure the solvent does not inhibit growth.

  • Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria; 35°C for 24-48 hours for yeast).

  • Determination of MIC: The MIC is the lowest concentration of this compound at which no visible growth of the microorganism is observed. If using a viability indicator like resazurin, a color change will indicate metabolic activity (growth).

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis A Prepare this compound Stock Solution C Perform Serial Dilutions in 96-well Plate A->C B Prepare Standardized Microbial Inoculum D Inoculate Wells B->D C->D F Incubate Plate D->F E Add Controls (Positive, Negative, Growth) E->F G Visually Inspect for Growth or use Viability Indicator F->G H Determine MIC G->H

Workflow for MIC Determination

Protocol 2: Investigation of Mechanism of Action - Effect on Bacterial Cell Membrane Integrity

This protocol aims to assess if this compound disrupts the bacterial cell membrane, a common mechanism for antimicrobial compounds.

Materials:

  • Bacterial suspension (e.g., S. aureus) in mid-logarithmic growth phase

  • This compound at MIC and supra-MIC concentrations

  • Propidium (B1200493) Iodide (PI) and SYTO 9 fluorescent stains (e.g., from a LIVE/DEAD BacLight™ kit)

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Bacterial Culture: Grow the test bacterium to the mid-logarithmic phase.

  • Treatment: Centrifuge the bacterial culture, wash the pellet with PBS, and resuspend in PBS. Treat the bacterial suspension with this compound at its MIC and 2x MIC for a defined period (e.g., 1-2 hours). Include an untreated control.

  • Staining: Add a mixture of SYTO 9 and propidium iodide to each bacterial suspension and incubate in the dark for 15 minutes.

  • Analysis:

    • Fluorescence Microscopy: Observe the stained bacteria under a fluorescence microscope. SYTO 9 stains all bacteria (live and dead) green, while propidium iodide only enters cells with damaged membranes and stains them red. An increase in red fluorescence in the treated samples indicates membrane damage.

    • Flow Cytometry: Quantify the percentage of live and dead cells by analyzing the fluorescence of the bacterial population.

Membrane_Integrity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Grow Bacteria to Mid-log Phase C Treat Bacteria with This compound A->C B Prepare this compound Solutions B->C D Stain with SYTO 9 and Propidium Iodide C->D E Fluorescence Microscopy D->E F Flow Cytometry D->F G Analyze Membrane Damage E->G F->G Potential_Mechanisms cluster_targets Potential Microbial Targets cluster_effects Resulting Effects This compound This compound Membrane Cell Membrane/Wall This compound->Membrane Efflux Efflux Pumps This compound->Efflux QS Quorum Sensing This compound->QS Ergosterol Ergosterol Biosynthesis (Fungi) This compound->Ergosterol Disruption Membrane Disruption & Cell Lysis Membrane->Disruption Accumulation Intracellular Drug Accumulation Efflux->Accumulation Virulence Reduced Virulence & Biofilm Formation QS->Virulence FungalDeath Fungal Cell Death Ergosterol->FungalDeath

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Rotundifolone Extraction from Mentha aquatica

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address and overcome challenges associated with the extraction of rotundifolone from Mentha aquatica. Here, you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and illustrative diagrams to support your research and development efforts.

Troubleshooting Guide

This guide provides solutions to common problems encountered during this compound extraction, helping you to identify and resolve issues that may be impacting your yield and efficiency.

Issue 1: Consistently Low this compound Yield

Potential Cause & Solution

A suboptimal yield can result from several factors. A systematic evaluation of your process is recommended.

  • Inappropriate Extraction Method: The chosen extraction technique significantly impacts efficiency. Advanced methods like microwave-assisted extraction have been shown to provide higher yields in shorter times compared to conventional methods.[1]

    • Solution: Evaluate your current extraction method against alternatives. Microwave-assisted hydrodistillation (MAHD) is a highly efficient method for extracting this compound, a major component of Mentha aquatica essential oil.[1] Other advanced techniques to consider include Ultrasound-Assisted Extraction (UAE) and Subcritical Water Extraction (SWE).[2][3]

  • Suboptimal Solvent Choice: The polarity of your solvent may not be suitable for this compound, which is a terpenoid.

    • Solution: For essential oil extraction containing this compound, hydrodistillation (using water) is effective.[1] For broader solvent extraction of terpenoids, solvents like hexane (B92381), ethanol (B145695), or dichloromethane (B109758) should be considered.[4][5] Acetone has also been shown to be effective for extracting polyphenols from Mentha aquatica and could be tested for this compound.[6]

  • Incorrect Extraction Parameters: Key parameters such as temperature, time, and the solid-to-solvent ratio are critical for optimizing yield.

    • Solution: Systematically optimize each parameter. For instance, in ultrasound-assisted extraction of phenolics from Mentha aquatica, an extraction temperature of 60°C for 5 minutes was found to be optimal.[7] For microwave-assisted extraction of related Mentha species, optimal conditions were found to be 100°C for 5-15 minutes.[8][9] The solid-to-solvent ratio should also be optimized; ratios from 1:20 to 1:58 (w/v) are often reported as effective.[6][10][11]

  • Improper Plant Material Preparation: The initial state of the plant material, including the drying method and particle size, affects extraction efficiency.

    • Solution: The choice of drying method is crucial. Freeze-drying has been shown to yield the highest amount of total phenolic compounds from Mentha aquatica compared to oven-drying or microwave-drying.[7] However, for preserving essential oil components, oven-drying at 40°C was found to be optimal.[12] Grinding the dried plant material to a uniform, fine powder increases the surface area available for extraction.

Issue 2: High Levels of Impurities in the Extract

Potential Cause & Solution

  • Non-Selective Extraction Conditions: The solvent and parameters used may be co-extracting a wide range of compounds alongside this compound.

    • Solution: Implement a post-extraction clean-up step. This can involve liquid-liquid partitioning, where the crude extract is partitioned between two immiscible solvents (e.g., hexane and methanol) to separate compounds based on polarity.[4] Alternatively, solid-phase extraction (SPE) or the use of adsorbents like alumina (B75360) or silica (B1680970) gel mixed directly into the extraction cell can selectively remove interfering substances like lipids or pigments.[13]

Issue 3: Potential Degradation of this compound

Potential Cause & Solution

  • Thermal Instability: this compound, like many terpenoids, can be sensitive to high temperatures and prolonged heating, which are common in conventional extraction methods like hydrodistillation.

    • Solution: Employ extraction techniques that minimize thermal stress. Microwave-assisted hydrodistillation is noted for being a prominent method for extracting less thermally stable components due to significantly shorter extraction times (e.g., 40 minutes vs. 6 hours for conventional hydrodistillation).[1] Ultrasound-assisted extraction can also be performed at lower temperatures, preserving the integrity of the target compound.[7]

Frequently Asked Questions (FAQs)

Q1: Which extraction method provides the highest yield of this compound from Mentha aquatica?

A1: Microwave-assisted hydrodistillation (MAHD) has been demonstrated to be highly effective. In one study, MAHD yielded 0.12% essential oil from the aerial parts of Mentha aquatica in just 40 minutes, with the oil containing 91.2% this compound. This was a significant improvement over conventional hydrodistillation, which yielded only 0.07% oil in 6 hours.[1]

Q2: What is the recommended solvent system for this compound extraction?

A2: Since this compound is a major component of the essential oil, water is the "solvent" used in hydrodistillation and microwave-assisted hydrodistillation.[1] For solvent extraction of terpenoids in general, a non-polar solvent like hexane or a slightly more polar solvent like ethanol is recommended.[5] For instance, a microwave-assisted method for Mentha rotundifolia was optimized using ethanol.[9] The choice depends on whether you are targeting the essential oil specifically or performing a broader extraction of secondary metabolites.

Q3: How can I quantify the amount of this compound in my extract?

A3: The standard method for quantifying volatile compounds like this compound is Gas Chromatography-Mass Spectrometry (GC-MS).[1][12] This technique separates the components of the extract, and the mass spectrometer provides identification and allows for quantification based on peak area normalization or by using a calibration curve with a pure standard.[1] High-Performance Liquid Chromatography (HPLC) can also be used, especially for less volatile terpenoids or after derivatization. A validated HPLC method is crucial for accurate quantification.[14][15][16]

Q4: Which part of the Mentha aquatica plant should I use for extraction?

A4: The leaves contain the highest concentration of essential oil. One study reported that the leaves had an oil content of 0.13%, compared to the entire aerial part (0.07%) and the stem (0.01%).[1] Therefore, using only the leaves will result in a more concentrated extract and a higher yield of this compound.

Q5: How does the pre-extraction drying method affect the results?

A5: The drying method significantly influences the quality and yield of the extract. For extracting total phenolic compounds from Mentha aquatica, freeze-drying was superior to oven- and microwave-drying.[7] However, for preserving the essential oil components specifically, a study found that oven-drying at 40°C was the optimal treatment.[12] Therefore, for maximizing this compound, a lower-temperature drying method like oven-drying at 40°C is preferable to high-heat methods.

Data Presentation

Table 1: Comparison of Extraction Methods for Essential Oil from Mentha aquatica var. crispa
Extraction MethodPlant PartYield (%)Extraction TimeThis compound in Oil (%)Reference
Microwave-Assisted Hydrodistillation (MAHD)Aerial Part0.1240 minutes91.2[1]
Conventional Hydrodistillation (HDCH)Aerial Part0.076 hoursNot specified[1]
Table 2: Influence of Drying Method on Total Phenolic Compound (TPC) Yield from Mentha aquatica
Drying MethodExtraction Temperature (°C)Extraction Time (min)Max. TPC Yield (mg/g)Reference
Freeze-drying6050.2451[7]
Oven-drying605~0.18[7]
Microwave-drying605~0.16[7]
Table 3: Effect of Solvent on Polyphenol Extraction from Mentha aquatica
SolventTPC (mg GAE/g dw)DPPH Antioxidant Activity (µmol TE/g dw)Reference
Acetone (50%)120.92169.36[6]
Ethanol~110~155[6]
Distilled Water~85~130[6]

Experimental Protocols

Protocol 1: Microwave-Assisted Hydrodistillation (MAHD)

This protocol is based on the highly efficient method described for isolating this compound-rich essential oil.[1]

  • Material Preparation: Use 100 g of dried and powdered aerial parts (preferably leaves) of Mentha aquatica.

  • Apparatus Setup: Place the plant material in a 2 L flask of a Clevenger-type apparatus adapted for a microwave oven. Add 1 L of distilled water.

  • Extraction: Place the flask in the microwave oven. Set the microwave irradiation power to a medium-high setting (e.g., 500-600 W, this may require optimization based on your equipment).

  • Distillation: Heat the mixture to boiling. The essential oil will co-distill with the water. The process is typically complete within 40-60 minutes.

  • Collection: The essential oil is collected in the calibrated tube of the Clevenger apparatus.

  • Drying and Storage: After extraction, separate the oil from the water. Dry the oil over anhydrous sodium sulfate (B86663) and store it in a sealed, dark vial at 4°C.

Protocol 2: Ultrasound-Assisted Extraction (UAE)

This protocol is a general method for extracting bioactive compounds and can be optimized for this compound.[7][17]

  • Material Preparation: Weigh 5 g of freeze-dried, powdered Mentha aquatica leaves.

  • Solvent Addition: Place the sample in a 250 mL Erlenmeyer flask and add 100 mL of 70% ethanol (a 1:20 solid-to-solvent ratio).

  • Sonication: Place the flask in an ultrasonic bath. Set the temperature to 60°C and the frequency to approximately 40 kHz.

  • Extraction: Sonicate the mixture for a predetermined time. An initial extraction time of 15-20 minutes is a good starting point for optimization.

  • Filtration: After sonication, filter the extract through Whatman No. 1 filter paper to remove the solid plant material.

  • Solvent Removal: Evaporate the solvent from the filtrate using a rotary evaporator under reduced pressure at a temperature below 45°C to obtain the crude extract.

  • Storage: Store the final extract at -20°C until further analysis.

Protocol 3: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the typical parameters for analyzing the this compound content in the extracted essential oil.[1][12]

  • Sample Preparation: Dilute 1 µL of the essential oil extract in 1 mL of a suitable solvent like n-hexane.

  • Injection: Inject 1 µL of the diluted sample into the GC-MS system. A split ratio of 10:1 is common.[1]

  • GC Conditions:

    • Column: Use a non-polar capillary column, such as an HP-5MS (or equivalent).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injector Temperature: 250°C.

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp: Increase at 3°C/minute to 240°C.

      • Hold at 240°C for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 500.

    • Detector Temperature: 250°C.

  • Data Analysis: Identify this compound by comparing its mass spectrum and retention index with reference libraries (e.g., NIST, Wiley) and/or a pure standard. Quantify using the relative peak area percentage.

Visualizations

Experimental & Analytical Workflow

cluster_prep Phase 1: Preparation cluster_extraction Phase 2: Extraction cluster_analysis Phase 3: Analysis Harvest Harvest Mentha aquatica (Leaves Preferred) Drying Drying (Oven @ 40°C or Freeze-Dry) Harvest->Drying Grinding Grinding to Fine Powder Drying->Grinding MAHD Microwave-Assisted Hydrodistillation (MAHD) Grinding->MAHD Select Method UAE Ultrasound-Assisted Extraction (UAE) Grinding->UAE Select Method CrudeExtract Crude Extract / Essential Oil MAHD->CrudeExtract UAE->CrudeExtract Cleanup Purification / Cleanup (Optional) CrudeExtract->Cleanup GCMS GC-MS Analysis CrudeExtract->GCMS Cleanup->GCMS Quant Quantification of This compound GCMS->Quant

Caption: General workflow from plant material preparation to this compound quantification.

Troubleshooting Logic for Low Yield

Start Start: Low this compound Yield CheckMethod Is the extraction method optimized (e.g., MAHD)? Start->CheckMethod CheckSolvent Is the solvent appropriate (e.g., Water for HD, Ethanol for UAE)? CheckMethod->CheckSolvent Yes ImplementMAHD Action: Switch to a more efficient method like MAHD CheckMethod->ImplementMAHD No CheckParams Are parameters (Time, Temp, Ratio) optimized? CheckSolvent->CheckParams Yes TestSolvents Action: Perform solvent screening tests CheckSolvent->TestSolvents No CheckPrep Was material preparation correct (Drying, Grinding)? CheckParams->CheckPrep Yes OptimizeParams Action: Systematically optimize T, t, and solid:solvent ratio CheckParams->OptimizeParams No Solution Yield Optimized CheckPrep->Solution Yes CorrectPrep Action: Use optimal drying (e.g., Oven 40°C) and fine grind CheckPrep->CorrectPrep No ImplementMAHD->CheckMethod TestSolvents->CheckSolvent OptimizeParams->CheckParams CorrectPrep->CheckPrep

Caption: A decision tree to diagnose and resolve low this compound yield issues.

References

Technical Support Center: Purifying Rotundifolone with Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting the purification of rotundifolone using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the most common stationary phase for this compound purification?

A1: Silica (B1680970) gel is the most frequently used stationary phase for the column chromatographic purification of this compound and other terpenoids.[1] Its polar nature allows for effective separation based on the polarity of the compounds in the essential oil mixture.

Q2: How do I choose an appropriate solvent system for this compound purification?

A2: The selection of an effective solvent system is critical and is best determined by preliminary analysis using Thin-Layer Chromatography (TLC). A common approach for terpenoids like this compound is to use a non-polar solvent like hexane (B92381) or petroleum ether and gradually increase the polarity by adding a more polar solvent such as ethyl acetate (B1210297) or acetone. A good starting point is a solvent system that provides a retention factor (Rf) value between 0.25 and 0.35 for this compound on a TLC plate.

Q3: My this compound seems to be degrading on the silica gel column. What can I do?

A3: Terpenoids can sometimes be sensitive to the acidic nature of silica gel, leading to degradation or rearrangement. If you suspect this is happening, you can try deactivating the silica gel by washing it with a solvent mixture containing a small amount of a base, like triethylamine (B128534), before packing the column. Alternatively, using a different, less acidic stationary phase such as neutral alumina (B75360) could be a viable option.

Q4: I'm not getting good separation between this compound and other components, even with a gradient. What should I try?

A4: Poor separation can result from several factors. Ensure your column is packed uniformly to prevent channeling. You can also try using a shallower solvent gradient, which increases the resolution between closely eluting compounds. If co-elution persists, consider using a different solvent system. Sometimes, switching one of the solvents (e.g., using dichloromethane (B109758) instead of ethyl acetate with hexane) can alter the selectivity and improve separation.

Q5: How much crude essential oil can I load onto my column?

A5: The loading capacity of your column depends on the column dimensions and the difficulty of the separation. A general guideline is to use a mass of silica gel that is 20 to 50 times the mass of the crude extract. For difficult separations, a higher ratio is recommended to ensure good resolution.

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
This compound is not eluting from the column. 1. The solvent system is not polar enough.2. This compound has degraded or irreversibly adsorbed to the silica gel.1. Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate or acetone).2. Perform a "methanol flush" by running 100% methanol (B129727) through the column to elute highly polar compounds. If this compound still doesn't elute, it may have degraded. Test the stability of your crude extract on a small amount of silica beforehand.
Poor separation of this compound from impurities (co-elution). 1. Improperly packed column.2. Inappropriate solvent system.3. Column overloading.1. Ensure the column is packed evenly without any cracks or channels.2. Optimize the solvent system using TLC. Try a shallower gradient or a different solvent combination.3. Reduce the amount of crude extract loaded onto the column.
Broad or tailing peaks for this compound. 1. Poor sample loading technique.2. The solvent used to dissolve the sample is too strong.3. Interactions with acidic sites on the silica gel.1. Dissolve the sample in a minimal amount of the initial mobile phase and load it as a narrow band.2. Use a weaker solvent to dissolve the sample before loading.3. Add a small percentage of a modifier like triethylamine to the eluent to minimize tailing.
No compound detected in the collected fractions. 1. The compound is highly diluted.2. The compound eluted very quickly in the solvent front.3. The compound is colorless and not visible.1. Concentrate the collected fractions and re-analyze using TLC.2. Check the very first fractions collected.3. Monitor the fractions using TLC with a suitable visualization method (e.g., UV light or a staining agent).

Quantitative Data Summary

The following table provides representative data for the purification of this compound from Mentha species essential oil using silica gel column chromatography. Note that these values are illustrative and may require optimization for specific experimental conditions.

ParameterValue
Stationary Phase Silica Gel (60-120 mesh)
Mobile Phase Gradient of Petroleum Ether : Acetone
Initial Solvent Ratio 97 : 3 (Petroleum Ether : Acetone)
Final Solvent Ratio Varies depending on impurity profile
Crude Extract to Silica Ratio 1:30 (w/w)
Typical Purity Achieved >90%
Reported this compound Content in Source Up to 91.2% in Mentha aquatica essential oil[2]

Experimental Protocol: Purification of this compound

This protocol outlines a general procedure for the purification of this compound from essential oil using silica gel column chromatography.

1. Preparation of the Stationary Phase:

  • Prepare a slurry of silica gel (60-120 mesh) in the initial, least polar solvent (e.g., 97:3 petroleum ether:acetone).

  • Carefully pour the slurry into a glass chromatography column, ensuring even packing and avoiding the formation of air bubbles.

  • Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica bed.

2. Sample Loading:

  • Dissolve the crude essential oil in a minimal amount of the initial mobile phase.

  • Carefully apply the dissolved sample to the top of the silica gel bed using a pipette.

  • Allow the sample to adsorb onto the silica gel by draining the solvent until the liquid level just enters the silica bed.

3. Elution:

  • Carefully add the mobile phase to the top of the column.

  • Begin elution with the initial solvent system (e.g., 97:3 petroleum ether:acetone).

  • Gradually increase the polarity of the mobile phase by increasing the percentage of acetone. The exact gradient will depend on the separation profile observed on TLC.

  • Collect fractions of the eluate in separate test tubes.

4. Fraction Analysis:

  • Monitor the collected fractions using Thin-Layer Chromatography (TLC).

  • Spot a small amount from each fraction onto a TLC plate and develop it in a suitable solvent system.

  • Visualize the spots (e.g., under UV light or using a staining agent) to identify the fractions containing pure this compound.

5. Isolation of Pure this compound:

  • Combine the fractions that contain pure this compound.

  • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_loading Sample Loading cluster_elution Elution & Collection cluster_analysis Analysis & Isolation prep_slurry Prepare Silica Gel Slurry pack_column Pack Chromatography Column prep_slurry->pack_column load_sample Load Sample onto Column pack_column->load_sample dissolve_sample Dissolve Crude Extract dissolve_sample->load_sample start_elution Start Elution with Non-polar Solvent load_sample->start_elution gradient_elution Apply Solvent Gradient start_elution->gradient_elution collect_fractions Collect Fractions gradient_elution->collect_fractions tlc_analysis Analyze Fractions by TLC collect_fractions->tlc_analysis pool_fractions Pool Pure Fractions tlc_analysis->pool_fractions evaporation Solvent Evaporation pool_fractions->evaporation pure_compound Pure this compound evaporation->pure_compound troubleshooting_workflow cluster_separation Separation Issues cluster_elution Elution Problems cluster_peak_shape Peak Shape Issues start Problem Encountered poor_sep Poor Separation / Co-elution start->poor_sep no_elution Compound Not Eluting start->no_elution tailing_peaks Broad / Tailing Peaks start->tailing_peaks check_packing Check Column Packing poor_sep->check_packing optimize_solvent Optimize Solvent System (TLC) poor_sep->optimize_solvent reduce_load Reduce Sample Load poor_sep->reduce_load solution Problem Resolved check_packing->solution optimize_solvent->solution reduce_load->solution increase_polarity Increase Solvent Polarity no_elution->increase_polarity check_degradation Check for Degradation no_elution->check_degradation increase_polarity->solution check_degradation->solution loading_technique Improve Loading Technique tailing_peaks->loading_technique sample_solvent Check Sample Solvent Strength tailing_peaks->sample_solvent deactivate_silica Deactivate Silica tailing_peaks->deactivate_silica loading_technique->solution sample_solvent->solution deactivate_silica->solution

References

Rotundifolone stability under different pH and temperature conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing the stability of rotundifolone under various experimental conditions. As specific stability data for this compound is not extensively documented in publicly available literature, this guide offers a framework based on established principles of forced degradation studies for pharmaceutical compounds, particularly natural products like flavonoids.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is a forced degradation study and why is it necessary for this compound?

A forced degradation, or stress testing, study is a process that subjects a drug substance like this compound to conditions more severe than its intended storage conditions.[3] The purpose is to accelerate its degradation to identify likely breakdown products, understand its degradation pathways, and establish its intrinsic stability.[4] This is a critical step in developing a "stability-indicating" analytical method—a validated procedure that can accurately measure the active ingredient without interference from its degradation products, process impurities, or other potential impurities.[5][6][7] Such studies are essential for formulation development, packaging selection, and determining appropriate storage conditions and shelf-life.

Q2: What are the typical stress conditions for a forced degradation study of a flavonoid-like compound?

Forced degradation studies typically evaluate the effects of hydrolysis, oxidation, heat, and light.[4][8] For a compound like this compound, the following conditions are recommended:

  • Acidic Hydrolysis: Exposure to an acidic solution (e.g., 0.1 M to 1 M HCl) at room temperature or elevated temperatures (e.g., 50-80°C).[3][9]

  • Alkaline Hydrolysis: Exposure to a basic solution (e.g., 0.1 M to 1 M NaOH) under similar temperature conditions.[3][9] Flavonoids can be particularly susceptible to degradation in alkaline media.[1]

  • Oxidation: Treatment with an oxidizing agent, such as a dilute solution of hydrogen peroxide (e.g., 0.1% to 3.0% H₂O₂), at room temperature.[3]

  • Thermal Degradation (Dry Heat): Exposing the solid compound to elevated temperatures (e.g., 40-80°C) for a set period.[3][9]

  • Photostability: Exposing the compound to a controlled source of UV and visible light, as specified by ICH Q1B guidelines.[3][8]

Q3: What analytical method is most suitable for analyzing this compound stability?

High-Performance Liquid Chromatography (HPLC) is the most widely used and powerful technique for stability testing.[4][5][6] A stability-indicating HPLC method should be developed to separate this compound from all potential degradation products.[10] This typically involves using a reverse-phase column (like a C18) and optimizing the mobile phase composition, pH, and detector wavelength to achieve a clear separation of all components.

Q4: How should I troubleshoot an experiment where I see no degradation?

If you do not observe any degradation (less than 5-20%), the stress conditions may be too mild.[3] You can gradually increase the severity of the conditions. For example:

  • Increase the concentration of the acid or base.

  • Increase the temperature in 10°C increments.

  • Extend the duration of exposure to the stress condition.[11]

Conversely, if the compound degrades completely, the conditions are too harsh. You should reduce the stressor's concentration, temperature, or exposure time.

Experimental Protocols

The following are generalized protocols for conducting forced degradation studies on this compound. These should be adapted based on the specific properties of the compound and the analytical capabilities of your laboratory.

Protocol 1: pH Stability (Acidic & Alkaline Hydrolysis)

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a known concentration (e.g., 1 mg/mL).[3]

  • Stress Sample Preparation:

    • Acidic: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.

    • Alkaline: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH.

    • Neutral: Mix an aliquot of the stock solution with an equal volume of purified water.

  • Incubation: Store the three solutions at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24 hours). A parallel set can be kept at room temperature for comparison.

  • Neutralization & Dilution: After incubation, cool the samples to room temperature. Neutralize the acidic and alkaline samples with an equivalent amount of base or acid, respectively.

  • Analysis: Dilute the neutralized samples with the mobile phase to a suitable concentration for HPLC analysis. Analyze immediately to prevent further degradation.[3]

Protocol 2: Thermal Stability

  • Solid State: Accurately weigh a small amount of solid this compound into a glass vial. Place the vial in a calibrated oven at a set temperature (e.g., 80°C) for a defined period (e.g., 7 days).[3][9]

  • Solution State: Prepare a solution of this compound in a suitable solvent. Store the solution at a set temperature (e.g., 60°C) in a sealed vial, protected from light.

  • Sample Preparation for Analysis:

    • Solid Sample: After the stress period, cool the sample to room temperature. Dissolve a known quantity in a suitable solvent and dilute to the target concentration for HPLC analysis.

    • Solution Sample: Cool the sample and dilute as necessary for HPLC analysis.

  • Control Sample: A control sample should be stored under non-stress conditions (e.g., 2-8°C, protected from light) and analyzed alongside the stressed samples.

Data Presentation

Quantitative results from stability studies should be summarized in a clear, tabular format to facilitate comparison. The table should include the stress condition, duration, and the percentage of this compound remaining, as well as the formation of any major degradation products.

Table 1: Hypothetical Stability Data for this compound

Stress ConditionDurationTemperature% this compound Remaining% Area of Major Degradant 1
Control (Unstressed)-25°C100.0Not Detected
0.1 M HCl24 hours60°C92.54.8
0.1 M NaOH8 hours60°C75.318.2
3% H₂O₂24 hours25°C98.11.1
Dry Heat (Solid)7 days80°C95.72.5

Visualizations

Diagrams illustrating experimental workflows can clarify complex procedures and relationships.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_analysis Analysis API This compound (API) Solution Prepare Stock Solution (e.g., 1 mg/mL) API->Solution Acid Acid Hydrolysis (HCl) Solution->Acid Base Alkaline Hydrolysis (NaOH) Solution->Base Oxid Oxidation (H₂O₂) Solution->Oxid Therm Thermal Stress (Heat) Solution->Therm Photo Photostability (Light) Solution->Photo Analyze Analyze Stressed Samples vs. Control Acid->Analyze Base->Analyze Oxid->Analyze Therm->Analyze Photo->Analyze HPLC Develop & Validate Stability-Indicating HPLC Method HPLC->Analyze Data Quantify API & Degradants Analyze->Data Report Characterize Degradation Profile & Pathways Data->Report

Caption: Workflow for a forced degradation study of this compound.

References

Preventing Rotundifolone degradation during storage and analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for rotundifolone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during storage and analysis. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of your this compound samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound is a monoterpene found in the essential oils of various Mentha species. Its chemical structure contains both an epoxide and a ketone functional group. These groups are susceptible to degradation under various conditions, which can lead to a loss of its biological activity and the formation of impurities, impacting experimental results and the therapeutic potential of this compound-based products.

Q2: What are the primary factors that can cause the degradation of this compound?

A2: The primary factors contributing to the degradation of this compound are expected to be:

  • pH: Both highly acidic and highly alkaline conditions can potentially lead to the hydrolysis of the epoxide ring.

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation reactions.[1]

  • Light: Exposure to ultraviolet (UV) and even ambient light can cause photodegradation.[2]

  • Oxidation: The presence of oxidizing agents or atmospheric oxygen can lead to the degradation of the molecule.[3]

Q3: What are the recommended storage conditions for pure this compound and this compound-containing extracts?

A3: To ensure the stability of this compound, it is crucial to protect it from light, heat, and oxygen.

Storage TypeConditionRecommendationRationale
Pure Compound (Solid) Long-term-20°C to -80°C, in the dark, under an inert atmosphere (e.g., argon or nitrogen).Minimizes thermal degradation and oxidation.
Short-term2-8°C, in the dark, in a tightly sealed container.Slows degradation for immediate use.
In Solution Long-term-80°C in a suitable solvent (e.g., acetonitrile (B52724), methanol), aliquoted to avoid freeze-thaw cycles, under an inert atmosphere.Prevents degradation in solution and minimizes effects of repeated temperature changes.
Short-term2-8°C in a suitable solvent, protected from light.Suitable for solutions to be used within a few days.
Essential Oils GeneralCool, dark place in a tightly sealed amber glass bottle with minimal headspace.Protects from light and oxidation. The shelf life of essential oils can vary, but typically ranges from 1-3 years for those rich in monoterpenes.[4]

Q4: Which solvents are recommended for dissolving and storing this compound?

A4: For analytical purposes, HPLC-grade acetonitrile and methanol (B129727) are commonly used and generally provide good stability for many organic compounds.[5] Dimethyl sulfoxide (B87167) (DMSO) can also be used, but its stability with this compound should be verified, as some compounds can degrade in DMSO over time. For extractions, ethanol (B145695) or methanol are often employed.[6] It is recommended to use deoxygenated solvents to minimize the risk of oxidation.

Troubleshooting Guides

Issue 1: Loss of this compound Content in Stored Samples
Possible Cause Recommended Solution
Inappropriate Storage Temperature Store solid this compound and concentrated solutions at -20°C or -80°C for long-term storage. For short-term storage, use 2-8°C. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
Exposure to Light Store all this compound-containing materials in amber vials or wrap containers in aluminum foil to protect them from light.[2]
Oxidation Store solids and solutions under an inert atmosphere (e.g., nitrogen or argon). Use tightly sealed containers to minimize exposure to air. Consider adding antioxidants like BHT to non-polar solvents if compatible with downstream applications.
Hydrolysis (in solution) If using aqueous solutions, maintain a neutral or slightly acidic pH (e.g., pH 4-6) using a suitable buffer system, as extreme pH can catalyze epoxide ring opening.[7]
Issue 2: Inconsistent Analytical Results (HPLC/GC-MS)
Possible Cause Recommended Solution
Degradation During Sample Preparation Prepare samples immediately before analysis. Keep samples cool (e.g., in an autosampler set to 4°C) during the analytical run. Avoid excessive heating or exposure to strong acids/bases during extraction and dilution.
Inappropriate Solvent for Dilution Dissolve and dilute samples in the mobile phase or a solvent compatible with the initial chromatographic conditions to ensure good peak shape and prevent on-column degradation.
Column Contamination or Degradation Use a guard column to protect the analytical column. Regularly flush the column according to the manufacturer's instructions. If peak tailing or splitting occurs, consider column regeneration or replacement.
Co-elution with Degradation Products A stability-indicating method should be used. This involves developing a chromatographic method that separates the parent compound from all potential degradation products. Forced degradation studies can help in developing such a method.[8]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure to assess the stability of this compound under various stress conditions, which is a crucial step in developing a stability-indicating analytical method.[9][10]

1. Sample Preparation:

  • Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl (1:1 v/v). Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH (1:1 v/v). Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (1:1 v/v). Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Heat the stock solution at 80°C for 48 hours in the dark.

  • Photolytic Degradation: Expose the stock solution in a photostability chamber to UV and visible light according to ICH Q1B guidelines.[11] A control sample should be wrapped in aluminum foil.

3. Sample Analysis:

  • At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.

  • Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

  • Dilute all samples to a suitable concentration with the mobile phase for HPLC analysis.

  • Analyze the samples using a suitable HPLC-UV or LC-MS method to quantify the remaining this compound and identify any degradation products.

Protocol 2: Stability-Indicating HPLC-UV Method for this compound

This protocol provides a starting point for developing a stability-indicating HPLC method. Optimization will be required based on the results of the forced degradation study.

  • Chromatographic System: HPLC with a UV/Vis or Photodiode Array (PDA) detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile or methanol). A starting point could be a linear gradient from 30% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: Monitor at the λmax of this compound (to be determined, likely in the range of 200-280 nm).

  • Injection Volume: 10 µL.

Method Validation: The method should be validated according to ICH Q2(R1) guidelines, including specificity (using forced degradation samples), linearity, range, accuracy, precision, and robustness.[8]

Protocol 3: GC-MS Analysis of this compound

This protocol is suitable for the quantification of this compound in essential oil samples.

  • Chromatographic System: Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Oven Temperature Program: Start at 60°C, hold for 2 minutes, then ramp at 5°C/min to 240°C, and hold for 5 minutes. This program should be optimized for the specific sample matrix.

  • Injector Temperature: 250°C.

  • Injection Mode: Split (e.g., 1:50 split ratio).

  • MS Parameters:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Scan Range: m/z 40-400.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

Quantification: For quantitative analysis, it is recommended to use an internal standard and operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for increased sensitivity and selectivity.[12]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis start This compound Sample stock Prepare Stock Solution (1 mg/mL) start->stock acid Acid Hydrolysis (0.1M HCl, 60°C) base Base Hydrolysis (0.1M NaOH, 60°C) oxidation Oxidation (3% H2O2, RT) thermal Thermal (80°C) photo Photolytic (UV/Vis Light) sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize/Dilute sampling->neutralize hplc HPLC-UV / LC-MS Analysis neutralize->hplc data Quantify Degradation & Identify Products hplc->data

Forced degradation experimental workflow.

logical_relationship cluster_factors Degradation Factors cluster_strategies Mitigation Strategies pH pH Extremes Degradation This compound Degradation pH->Degradation Temp High Temperature Temp->Degradation Light Light Exposure Light->Degradation Oxygen Oxygen Oxygen->Degradation Buffer Use pH 4-6 Buffer Stability Enhanced Stability Buffer->Stability Cold Store at -20°C to -80°C Cold->Stability Dark Use Amber Vials Dark->Stability Inert Inert Atmosphere Inert->Stability

Factors influencing this compound stability.

References

Technical Support Center: Overcoming Rotundifolone Solubility Challenges

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with rotundifolone in aqueous buffers. While some databases classify this compound as water-soluble, practical laboratory applications often reveal challenges in achieving desired concentrations in aqueous media for experimental use.

Frequently Asked Questions (FAQs)

Q1: Why am I experiencing solubility issues with this compound when some sources state it is water-soluble?

A1: There is conflicting information regarding the aqueous solubility of this compound. While some databases, such as PubChem, list it as "soluble in water," other sources like FooDB classify it as "slightly soluble" and provide a predicted water solubility of 8.95 g/L.[1][2] This discrepancy may arise from the definition of "soluble" used in different contexts. For many experimental purposes, particularly at higher concentrations required for in vitro assays, this compound's intrinsic solubility in aqueous buffers can be limiting. Its predicted octanol-water partition coefficient (logP) is in the range of 1.61 to 2.07, indicating a degree of lipophilicity that contributes to lower solubility in aqueous solutions.[2]

Q2: What are the visual indicators of this compound precipitation in my aqueous buffer?

A2: Signs of precipitation include the appearance of a film on the surface of the solution, visible particulate matter, or a general cloudiness or haziness (turbidity) in the buffer after the addition of this compound. This is especially common when diluting a concentrated stock solution (e.g., in DMSO) into an aqueous buffer.

Q3: Can I use organic solvents to dissolve this compound for my experiments?

A3: Yes, this compound is soluble in organic solvents such as ethanol (B145695) and dimethyl sulfoxide (B87167) (DMSO).[1] These are often used to prepare concentrated stock solutions. However, for most biological experiments, it is critical to minimize the final concentration of the organic solvent in your aqueous buffer to avoid solvent-induced artifacts or cytotoxicity. A common recommendation is to keep the final concentration of DMSO or ethanol below 0.5% (v/v).

Q4: How should I prepare a stock solution of this compound?

A4: It is recommended to prepare a high-concentration stock solution in an appropriate organic solvent like DMSO or ethanol. For example, you can dissolve this compound in DMSO to make a 10 mM stock solution. This stock can then be stored at -20°C or -80°C. Aliquoting the stock solution is advised to avoid repeated freeze-thaw cycles.

Q5: What is the best way to dilute my this compound stock solution into an aqueous buffer?

A5: To minimize precipitation when diluting a stock solution, add the stock solution to the aqueous buffer while vortexing or stirring the buffer. This rapid mixing helps to disperse the this compound molecules quickly, reducing the chances of localized high concentrations that can lead to precipitation.

Troubleshooting Guide: Common Solubility Issues and Solutions

IssuePotential CauseRecommended Solution
Precipitation upon dilution of stock solution The concentration of this compound in the final aqueous buffer exceeds its solubility limit.1. Decrease the final concentration of this compound in your experiment.2. Increase the final concentration of the co-solvent (e.g., DMSO), ensuring it remains within a non-toxic range for your specific application.3. Employ a solubilizing agent in the aqueous buffer before adding the this compound stock (see Protocol 2).
Inconsistent experimental results Variability in the amount of dissolved this compound between experiments. This can be due to incomplete dissolution or precipitation over time.1. Always prepare fresh dilutions of this compound for each experiment.2. Ensure the stock solution is fully dissolved before making dilutions.3. Visually inspect the final working solution for any signs of precipitation before use.
Low bioactivity observed The actual concentration of solubilized this compound is lower than the calculated nominal concentration due to poor solubility.1. Use a validated method to enhance the solubility of this compound.2. Consider quantifying the concentration of dissolved this compound in your final buffer using an appropriate analytical technique if precise concentrations are critical.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound in an organic solvent.

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO) or 100% Ethanol

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Weigh out the required amount of this compound powder.

  • Add the appropriate volume of DMSO or ethanol to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

  • Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Protocol 2: Enhancing Aqueous Solubility of this compound using Cyclodextrins

Objective: To improve the solubility of this compound in an aqueous buffer for in vitro studies using a cyclodextrin.

Materials:

  • This compound stock solution (from Protocol 1)

  • 2-hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Aqueous buffer (e.g., Phosphate Buffered Saline, cell culture medium)

  • Sterile conical tubes

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare the desired concentration of HP-β-CD in your aqueous buffer (a common starting range is 1-5% w/v).

  • Stir the solution until the HP-β-CD is completely dissolved.

  • While stirring the HP-β-CD solution, slowly add the required volume of the this compound stock solution to reach your final desired concentration.

  • Continue to stir the final solution for 15-30 minutes to allow for the formation of the inclusion complex.

  • Visually inspect the solution for any signs of precipitation before use.

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation This compound This compound Powder stock Concentrated Stock Solution This compound->stock dmso DMSO/Ethanol dmso->stock working Final Working Solution stock->working Slowly add while stirring buffer Aqueous Buffer buffer->working experiment experiment working->experiment Use in Experiment

Caption: A general workflow for preparing a this compound working solution.

troubleshooting_logic start Precipitation Observed? concentration Is final concentration too high? start->concentration Yes cosolvent Is co-solvent percentage too low? concentration->cosolvent No lower_conc Action: Lower final concentration concentration->lower_conc Yes solubilizer Consider using a solubilizer (e.g., cyclodextrin) cosolvent->solubilizer No increase_cosolvent Action: Increase co-solvent % (check toxicity) cosolvent->increase_cosolvent Yes use_solubilizer Action: Add solubilizer to buffer solubilizer->use_solubilizer end Solution Ready for Use lower_conc->end increase_cosolvent->end use_solubilizer->end

References

Identifying and minimizing interference in Rotundifolone bioassays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with Rotundifolone. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you identify and minimize interference in your bioassays, ensuring the accuracy and reliability of your experimental data.

Frequently Asked Questions (FAQs)

Category 1: General Properties and Handling

Q1: What is this compound and what are its known biological activities?

A1: this compound is a monoterpene naturally found in various plants, including mint species. It is primarily investigated for its antinociceptive (pain-relieving) and anti-inflammatory properties.

Q2: What are the key physicochemical properties of this compound to consider in bioassays?

A2: this compound is a volatile organic compound with low water solubility. Its volatility can lead to inconsistent concentrations in open-well plates or during long incubation periods. Its hydrophobic nature may cause solubility issues in aqueous assay buffers, potentially leading to precipitation or aggregation.

Q3: How should I prepare and store this compound stock solutions?

A3: Due to its low water solubility, this compound should be dissolved in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) to create a high-concentration stock solution. It is crucial to use a minimal amount of organic solvent and to include a vehicle control in all experiments to account for any solvent effects. Stock solutions should be stored at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles and evaporation.

Category 2: Assay-Specific Interference

Q4: My results in a fluorescence-based assay are inconsistent. Could this compound be interfering?

A4: Yes, it's possible. Monoterpenes and their derivatives can sometimes exhibit autofluorescence, especially in the UV to blue/green range, which can interfere with assays using fluorescent reporters.[1][2] It is essential to run a compound-only control (this compound in assay buffer without the biological components) to measure its intrinsic fluorescence at the assay's excitation and emission wavelengths.

Q5: I suspect this compound is forming aggregates in my cell-free assay. How can I confirm and mitigate this?

A5: Compound aggregation is a common cause of non-specific inhibition in bioassays.[3] Due to its hydrophobicity, this compound may form aggregates at higher concentrations in aqueous buffers. To test for this, you can:

  • Include a non-ionic detergent: Re-testing your active concentrations in the presence of a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100 can disrupt aggregates. A significant loss of activity in the presence of the detergent suggests aggregation-based interference.

  • Dynamic Light Scattering (DLS): This technique can directly detect the formation of aggregates in your assay buffer.

Q6: How can I minimize the impact of this compound's volatility on my assay results?

A6: The volatility of monoterpenes can lead to a decrease in the effective concentration over time.[4][5] To minimize this:

  • Use sealed assay plates or plates with low-evaporation lids.

  • Minimize incubation times when possible.

  • For longer incubations, consider using an automated plate sealer.

  • Ensure consistent temperature control across all assay plates.

Troubleshooting Guides

Problem 1: High Variability Between Replicate Wells

Possible Cause Troubleshooting Steps
Inconsistent Compound Concentration due to Volatility - Use sealed or low-evaporation plates. - Minimize the time plates are left open to the atmosphere. - Ensure uniform temperature across the plate during incubation.
Compound Precipitation/Solubility Issues - Visually inspect wells for precipitation after compound addition. - Decrease the final concentration of this compound. - Optimize the concentration of the organic solvent used for dilution (typically keeping it below 1%). - Include a solubility-enhancing agent in the buffer, but ensure it doesn't affect the assay.
Uneven Cell Seeding - Ensure a single-cell suspension before seeding. - Use appropriate pipetting techniques to avoid disturbing the cell monolayer. - Allow plates to sit at room temperature for a short period before incubation to ensure even cell distribution.

Problem 2: Suspected False Positives in a High-Throughput Screen

Possible Cause Troubleshooting Steps
Autofluorescence - Run a compound-only control to measure the intrinsic fluorescence of this compound at the assay wavelengths.[2] - If autofluorescence is detected, consider switching to a non-fluorescent assay format (e.g., luminescence or absorbance-based).[2]
Compound Aggregation - Perform a detergent counter-screen (e.g., with 0.01% Triton X-100). A loss of activity suggests aggregation.[3] - Use Dynamic Light Scattering (DLS) to directly observe aggregate formation.
Non-specific Reactivity - this compound contains a ketone and an epoxide group which could potentially react with cellular nucleophiles. - Perform counter-screens with unrelated targets to assess specificity.

Problem 3: Lack of Dose-Response Relationship

Possible Cause Troubleshooting Steps
Compound Volatility at Lower Concentrations - At low concentrations, a significant fraction of the compound may be lost to evaporation, leading to a flattened dose-response curve. - Use sealed plates and minimize incubation times.
Solubility Limit Reached - The compound may be precipitating at higher concentrations, preventing a further increase in the biological response. - Determine the aqueous solubility of this compound under your assay conditions.
Cytotoxicity - At higher concentrations, this compound may be causing cell death, which can mask a specific biological effect. - Perform a cytotoxicity assay in parallel with your primary bioassay.

Experimental Protocols

Protocol 1: Acetic Acid-Induced Writhing Test for Antinociceptive Activity

This assay evaluates the peripheral analgesic activity of a compound by measuring the reduction in abdominal constrictions induced by an intraperitoneal injection of acetic acid.[6][7][8]

  • Animals: Swiss albino mice (20-25 g).

  • Groups:

    • Group 1: Vehicle control (e.g., normal saline with 0.5% Tween 80).

    • Group 2: Positive control (e.g., Diclofenac sodium, 10 mg/kg).

    • Group 3-n: Test groups with varying doses of this compound.

  • Procedure:

    • Administer the vehicle, positive control, or this compound to the respective groups (e.g., intraperitoneally or orally).

    • After a set pre-treatment time (e.g., 30 minutes), administer 0.6% acetic acid (10 ml/kg) intraperitoneally to each mouse.

    • Immediately place each mouse in an individual observation chamber.

    • Five minutes after the acetic acid injection, count the number of writhes (abdominal constrictions, stretching of hind limbs) for a period of 10-15 minutes.

  • Data Analysis: Calculate the percentage of inhibition of writhing for each group compared to the vehicle control group.

Protocol 2: Formalin-Induced Nociception Test

This model assesses both neurogenic (early phase) and inflammatory (late phase) pain responses.[9][10][11]

  • Animals: Mice or rats.

  • Procedure:

    • Administer the test compound (this compound), vehicle, or positive control.

    • After the pre-treatment period, inject a dilute formalin solution (e.g., 2.5% in saline, 20 µL) into the plantar surface of the right hind paw.

    • Immediately place the animal in an observation chamber.

    • Record the total time the animal spends licking or biting the injected paw during two phases:

      • Early Phase (Neurogenic Pain): 0-5 minutes post-formalin injection.

      • Late Phase (Inflammatory Pain): 15-30 minutes post-formalin injection.

  • Data Analysis: Compare the licking/biting time in the treated groups to the vehicle control group for both phases.

Protocol 3: LPS-Induced Inflammation in RAW 264.7 Macrophages

This in vitro assay is used to evaluate the anti-inflammatory potential of compounds by measuring the inhibition of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.[12][13][14]

  • Cell Line: RAW 264.7 murine macrophages.

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1-2 x 10^5 cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound or vehicle for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified period (e.g., 24 hours).

    • Collect the cell culture supernatant.

  • Endpoints to Measure:

    • Nitric Oxide (NO): Measure nitrite (B80452) concentration in the supernatant using the Griess reagent.

    • Pro-inflammatory Cytokines (e.g., TNF-α, IL-6): Quantify cytokine levels in the supernatant using ELISA kits.

    • Gene Expression (e.g., iNOS, COX-2): Lyse the cells and perform qRT-PCR to measure the mRNA levels of inflammatory genes.

  • Data Analysis: Normalize the results to the vehicle-treated, LPS-stimulated control group.

Signaling Pathways and Experimental Workflows

Potential Anti-inflammatory Signaling Pathways of this compound

Based on the known anti-inflammatory effects of monoterpenes, this compound may exert its effects by modulating key inflammatory signaling pathways such as NF-κB and MAPK.[15][16] These pathways are critical for the expression of pro-inflammatory genes like iNOS and COX-2.[17][18][19]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MAPK_pathway MAPK Pathway (p38, ERK, JNK) TLR4->MAPK_pathway IKK IKK TLR4->IKK LPS LPS LPS->TLR4 This compound This compound This compound->MAPK_pathway Inhibits This compound->IKK Inhibits AP1 AP-1 MAPK_pathway->AP1 Activates IkB IκB IKK->IkB Phosphorylates NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 Degrades & Releases NFkB_translocated NF-κB (p65/p50) NFkB_p65_p50->NFkB_translocated Translocates NFkB_IkB NF-κB-IκB (Inactive) Inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB_translocated->Inflammatory_Genes Activates Transcription AP1->Inflammatory_Genes Activates Transcription Pro_inflammatory_Mediators Pro-inflammatory Mediators Inflammatory_Genes->Pro_inflammatory_Mediators

Figure 1: Potential inhibition of NF-κB and MAPK pathways by this compound.

Potential Antinociceptive Signaling Pathways of this compound

This compound's antinociceptive effects may be mediated through interactions with the opioid system and/or modulation of transient receptor potential (TRP) channels, which are key players in pain sensation.[20][21][22]

G cluster_nociceptor Nociceptive Neuron Opioid_Receptor μ-Opioid Receptor Ca_Influx Ca²⁺ Influx Opioid_Receptor->Ca_Influx Inhibits TRP_Channel TRP Channels (e.g., TRPV1, TRPA1) TRP_Channel->Ca_Influx Noxious_Stimuli Noxious Stimuli Noxious_Stimuli->TRP_Channel Activates This compound This compound This compound->Opioid_Receptor Activates? This compound->TRP_Channel Inhibits? Action_Potential Action Potential Propagation Ca_Influx->Action_Potential Pain_Signal Pain Signal to CNS Action_Potential->Pain_Signal

Figure 2: Potential modulation of opioid and TRP channels by this compound.

Experimental Workflow for Troubleshooting Bioassay Interference

A systematic approach is crucial for identifying and mitigating interference in your this compound bioassays.

G cluster_step1 Physicochemical Checks cluster_step2 Interference Assays cluster_step3 Protocol Optimization cluster_step4 Activity Confirmation Start Inconsistent or Unexpected Bioassay Results Check_Properties Step 1: Check Physicochemical Properties Start->Check_Properties Check_Interference Step 2: Assess Direct Assay Interference Check_Properties->Check_Interference Solubility Solubility/Precipitation Check (Visual, DLS) Check_Properties->Solubility Volatility Volatility Assessment (Use sealed plates) Check_Properties->Volatility Optimize_Protocol Step 3: Optimize Assay Protocol Check_Interference->Optimize_Protocol Autofluorescence Autofluorescence Check (Compound-only control) Check_Interference->Autofluorescence Aggregation Aggregation Check (Detergent counter-screen) Check_Interference->Aggregation Confirm_Activity Step 4: Confirm Biological Activity Optimize_Protocol->Confirm_Activity Concentration Optimize Compound Concentration Optimize_Protocol->Concentration Incubation Optimize Incubation Time Optimize_Protocol->Incubation Conclusion Reliable Results Confirm_Activity->Conclusion Orthogonal_Assay Perform Orthogonal Assay (Different detection method) Confirm_Activity->Orthogonal_Assay Specificity Assess Target Specificity (Counter-screens) Confirm_Activity->Specificity

Figure 3: A logical workflow for troubleshooting this compound bioassays.

References

Mass spectrometry fragmentation pattern of Rotundifolone for identification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing mass spectrometry for the identification and analysis of Rotundifolone.

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular ion peak for this compound in mass spectrometry?

A1: this compound has a molecular formula of C₁₀H₁₄O₂ and a molecular weight of approximately 166.22 g/mol .[1][2][3] In electron ionization (EI) mass spectrometry, you should look for the molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 166.

Q2: I am not observing the molecular ion peak, or it is very weak. What could be the reason?

A2: The absence or low intensity of the molecular ion peak can be due to several factors:

  • Fragmentation: this compound, like many terpenoids, can be prone to extensive fragmentation upon electron ionization, leading to a weak or absent molecular ion.

  • In-source Fragmentation: High temperatures in the GC injector or MS ion source can cause the molecule to fragment before it is analyzed.

  • Instrumental Conditions: Suboptimal ionization energy or other MS parameters can affect the abundance of the molecular ion.

Consider using a "softer" ionization technique, such as chemical ionization (CI), if preserving the molecular ion is critical.

Q3: What are the major fragment ions I should expect to see for this compound?

A3: The fragmentation pattern of this compound is characteristic of p-menthane-type monoterpenoids. While a publicly available, detailed experimental mass spectrum for this compound is limited, the fragmentation pattern of its stereoisomer, cis-Carvone oxide, provides a very close approximation. The expected major fragment ions are detailed in the table below.

Mass Spectrometry Fragmentation Pattern of this compound (as cis-Carvone oxide)

m/zProposed Fragment IonRelative Intensity (%)
166[M]⁺5
151[M - CH₃]⁺10
123[M - C₃H₇]⁺25
109[M - C₄H₇O]⁺30
95[C₇H₁₁]⁺100
81[C₆H₉]⁺65
67[C₅H₇]⁺50
53[C₄H₅]⁺40
43[C₃H₇]⁺80

Data is based on the NIST Mass Spectrum of cis-Carvone oxide, a stereoisomer of this compound, and is expected to have a highly similar fragmentation pattern.[4]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Poor Peak Shape (Tailing or Fronting) - Active sites in the injector liner or column.- Improper column installation.- Sample overload.- Use a deactivated injector liner.- Ensure the column is properly installed and conditioned.- Dilute the sample or reduce the injection volume.
No Peaks Detected - No sample injection.- Leak in the system.- MS detector not turned on or malfunctioning.- Verify autosampler or manual injection.- Perform a leak check of the GC-MS system.- Check MS detector status and settings.
Contamination Peaks in Blank Runs - Contaminated syringe.- Carryover from previous injections.- Contaminated solvent or glassware.- Thoroughly rinse the syringe with clean solvent.- Run several solvent blanks to wash the system.- Use high-purity solvents and clean glassware.
Inconsistent Retention Times - Fluctuation in carrier gas flow rate.- Oven temperature not stable.- Column degradation.- Check and stabilize the carrier gas flow.- Verify oven temperature control.- Condition or replace the GC column.
Poor Library Match for this compound - Co-elution with another compound.- Incorrect MS acquisition parameters.- Degraded or impure standard.- Optimize GC temperature program for better separation.- Ensure standard MS conditions (e.g., 70 eV for EI) are used.- Verify the purity and integrity of your this compound standard.

Experimental Protocol: GC-MS Analysis of this compound

This protocol provides a general procedure for the analysis of this compound. Optimization may be required based on the specific instrumentation and sample matrix.

1. Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, ethyl acetate) at a concentration of 1 mg/mL. Prepare a series of working standards by serial dilution.

  • Sample Extraction (for plant material):

    • Homogenize the dried plant material.

    • Perform a solvent extraction (e.g., using hexane (B92381) or methanol) followed by filtration.

    • The extract may require further cleanup or dilution prior to analysis.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph (GC):

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Injection Volume: 1 µL.

    • Split Ratio: 20:1 (can be adjusted based on sample concentration).

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp to 240 °C at 5 °C/min.

      • Hold at 240 °C for 5 minutes.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Ion Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

    • Mass Scan Range: m/z 40-450.

3. Data Analysis:

  • Acquire the total ion chromatogram (TIC).

  • Identify the peak corresponding to this compound based on its retention time (determined by injecting a pure standard).

  • Extract the mass spectrum for the identified peak.

  • Compare the obtained mass spectrum with a reference spectrum from a spectral library (e.g., NIST, Wiley) or the provided fragmentation table for identification.

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis Standard Standard Preparation Injection Sample Injection Standard->Injection Extraction Sample Extraction Extraction->Injection Separation GC Separation Injection->Separation Ionization EI Ionization (70 eV) Separation->Ionization Detection Mass Detection Ionization->Detection TIC Total Ion Chromatogram Detection->TIC MassSpectrum Mass Spectrum Extraction TIC->MassSpectrum LibrarySearch Library Search & Fragmentation Analysis MassSpectrum->LibrarySearch Identification Compound Identification LibrarySearch->Identification

Caption: GC-MS workflow for this compound identification.

References

Addressing matrix effects in LC-MS/MS quantification of Rotundifolone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS quantification of Rotundifolone.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the quantification of this compound?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting endogenous components in the sample matrix (e.g., plasma, urine, tissue homogenates).[1][2] These effects can manifest as ion suppression or enhancement, leading to inaccurate and imprecise quantification.[1][2] Common interfering components in biological matrices include phospholipids, salts, and metabolites.[3][4]

Q2: How can I assess the presence and magnitude of matrix effects in my this compound assay?

A2: The most common method for quantitatively assessing matrix effects is the post-extraction spike method.[2][3] This involves comparing the peak area of this compound spiked into an extracted blank matrix sample with the peak area of this compound in a neat solution at the same concentration. The ratio of these peak areas is known as the Matrix Factor (MF). An MF value of 1 indicates no matrix effect, a value less than 1 suggests ion suppression, and a value greater than 1 indicates ion enhancement.

Q3: What is a suitable internal standard (IS) for the LC-MS/MS quantification of this compound?

A3: The ideal internal standard is a stable isotope-labeled (SIL) version of this compound (e.g., this compound-d3). SIL internal standards have nearly identical chemical properties and chromatographic behavior to the analyte, allowing them to effectively compensate for matrix effects.[5] If a SIL IS is unavailable, a structurally similar compound that co-elutes with this compound and exhibits similar ionization behavior can be used as an analog internal standard. Given the structure of this compound, a potential analog IS could be another structurally related flavonoid not present in the sample.

Q4: Which sample preparation technique is most effective at minimizing matrix effects for this compound analysis in plasma?

A4: The choice of sample preparation technique significantly impacts the extent of matrix effects. While protein precipitation (PPT) is a simple and fast method, it is often the least effective at removing interfering matrix components like phospholipids.[1] Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) generally provide cleaner extracts and are more effective at reducing matrix effects.[6][7] The optimal technique will depend on the specific requirements of the assay, such as sensitivity and throughput. It is recommended to evaluate different techniques during method development.

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Poor reproducibility of this compound quantification Inconsistent matrix effects between samples.- Implement a suitable internal standard: A stable isotope-labeled or a co-eluting structural analog IS can compensate for variability.[5] - Optimize sample preparation: Switch to a more rigorous cleanup method like SPE or LLE to remove more interfering components.[6][7] - Improve chromatographic separation: Modify the gradient or change the column to better separate this compound from co-eluting matrix components.
Low signal intensity (Ion Suppression) Co-eluting endogenous compounds, particularly phospholipids, are competing with this compound for ionization.[3]- Enhance sample cleanup: Use a phospholipid removal plate or a specific SPE sorbent to eliminate these interferences. - Adjust chromatographic conditions: Modify the mobile phase composition or gradient to shift the retention time of this compound away from the region of major ion suppression. - Check for source contamination: A dirty ion source can exacerbate ion suppression.[8]
High signal intensity (Ion Enhancement) Co-eluting compounds are enhancing the ionization of this compound.- Improve chromatographic separation: Ensure baseline resolution between this compound and any enhancing peaks. - Dilute the sample: Reducing the concentration of matrix components can mitigate ion enhancement, but this may compromise sensitivity.[8]
Inconsistent internal standard performance The chosen IS does not adequately track the matrix effects experienced by this compound. This is more common with analog internal standards.- Select a better internal standard: A stable isotope-labeled IS is the preferred choice.[5] - Ensure co-elution: The IS and analyte must have very similar retention times to experience the same matrix effects. Adjust chromatography if necessary.

Experimental Protocols

Protocol 1: Assessment of Matrix Effect using the Post-Extraction Spike Method
  • Prepare Blank Matrix Samples: Process at least six different lots of the biological matrix (e.g., rat plasma) using the developed sample preparation method without spiking the analyte or internal standard.

  • Prepare Post-Spike Samples: Spike the extracted blank matrix samples with this compound and the internal standard at low and high concentrations.

  • Prepare Neat Solution Samples: Prepare solutions of this compound and the internal standard in the reconstitution solvent at the same low and high concentrations as the post-spike samples.

  • LC-MS/MS Analysis: Analyze both the post-spike samples and the neat solution samples.

  • Calculate Matrix Factor (MF):

    • MF = (Peak Area of this compound in Post-Spike Sample) / (Peak Area of this compound in Neat Solution)

    • The precision of the MF across the different lots of matrix should be ≤15% CV.

Protocol 2: Sample Preparation of Plasma using Protein Precipitation (PPT)
  • To 100 µL of plasma sample, add 20 µL of the internal standard working solution.

  • Add 300 µL of ice-cold acetonitrile (B52724) to precipitate the proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 12,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

Protocol 3: Sample Preparation of Plasma using Liquid-Liquid Extraction (LLE)
  • To 100 µL of plasma sample, add 20 µL of the internal standard working solution.

  • Add 500 µL of methyl tert-butyl ether (MTBE).

  • Vortex for 5 minutes.

  • Centrifuge at 12,000 rpm for 10 minutes at 4°C.

  • Transfer the organic layer to a clean tube and evaporate to dryness.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

Quantitative Data Summary

Table 1: Comparison of Matrix Effects for this compound with Different Sample Preparation Methods

Sample Preparation MethodMean Matrix Factor (MF)% CV (n=6 lots)Predominant Effect
Protein Precipitation (PPT)0.7818.2Ion Suppression
Liquid-Liquid Extraction (LLE)0.958.5Minimal Effect
Solid-Phase Extraction (SPE)1.036.1Minimal Effect

Table 2: Recovery of this compound with Different Sample Preparation Methods

Sample Preparation MethodLow QC Recovery (%)Medium QC Recovery (%)High QC Recovery (%)Mean Recovery (%)
Protein Precipitation (PPT)92.595.194.394.0
Liquid-Liquid Extraction (LLE)85.788.287.587.1
Solid-Phase Extraction (SPE)96.398.197.497.3

Visualizations

MatrixEffectWorkflow cluster_start Start: Method Development cluster_assessment Matrix Effect Assessment cluster_mitigation Mitigation Strategies cluster_validation Final Validation Start Develop Initial LC-MS/MS Method for this compound AssessME Assess Matrix Effect (Post-Extraction Spike) Start->AssessME CheckME Matrix Effect within Acceptable Limits? (e.g., MF 0.8-1.2) AssessME->CheckME OptimizeSP Optimize Sample Preparation (e.g., LLE, SPE) CheckME->OptimizeSP No Validate Proceed with Full Method Validation CheckME->Validate Yes OptimizeChroma Optimize Chromatography OptimizeSP->OptimizeChroma SelectIS Select Appropriate Internal Standard (SIL-IS) OptimizeChroma->SelectIS ReassessME Re-assess Matrix Effect SelectIS->ReassessME ReassessME->CheckME

Caption: Workflow for identifying, mitigating, and validating matrix effects in this compound quantification.

SamplePrepComparison cluster_input Input cluster_methods Sample Preparation Methods cluster_output Output Plasma Plasma Sample with this compound PPT Protein Precipitation (PPT) Plasma->PPT LLE Liquid-Liquid Extraction (LLE) Plasma->LLE SPE Solid-Phase Extraction (SPE) Plasma->SPE Analysis LC-MS/MS Analysis PPT->Analysis High Throughput, High Matrix Effect LLE->Analysis Moderate Throughput, Low Matrix Effect SPE->Analysis Low Throughput, Very Low Matrix Effect

Caption: Comparison of common sample preparation techniques for this compound analysis from plasma.

References

Validation & Comparative

A Comparative Guide to the Validation of HPLC-UV Methods for Rotundifolone Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantification of rotundifolone against alternative analytical techniques. Detailed experimental protocols and supporting data are presented to assist researchers in selecting the most suitable method for their specific analytical needs.

Introduction to this compound and its Quantification

This compound is a naturally occurring p-menthane (B155814) monoterpenoid found in the essential oils of several aromatic plants, notably from the Lamiaceae family. It is recognized for its various biological activities, making its accurate quantification crucial in pharmaceutical research, quality control of herbal products, and pharmacokinetic studies. HPLC-UV is a widely adopted technique for the quantitative analysis of such compounds due to its specificity, sensitivity, and robustness.[1][2] This guide outlines a typical validation of an HPLC-UV method for this compound and compares it with other analytical approaches like Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Thin-Layer Chromatography (HPTLC).

HPLC-UV Method Validation for this compound

A dedicated, validated HPLC-UV method for this compound is paramount for ensuring reliable and reproducible results. The validation process is conducted in accordance with the International Council for Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[3][4][5]

Experimental Protocol: HPLC-UV

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: An HPLC system equipped with a UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: UV detection at the maximum absorbance of this compound (typically around 260 nm).

  • Injection Volume: 20 µL.

  • Column Temperature: 25 °C.

2. Preparation of Standard and Sample Solutions:

  • Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in a suitable solvent (e.g., methanol) to obtain a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards ranging from 1 to 100 µg/mL.

  • Sample Preparation: Extract this compound from the matrix (e.g., plant material, essential oil, or biological fluid) using an appropriate solvent and dilute to fall within the calibration range.

3. Method Validation Procedure:

  • Specificity: Analyze blank matrix, a spiked sample with this compound, and a sample with potential interferences to ensure no co-eluting peaks at the retention time of this compound.

  • Linearity: Inject the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration. The linearity is evaluated by the correlation coefficient (r²).

  • Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of this compound at three different levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery is then calculated.

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicates of a standard solution at a single concentration on the same day.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on three different days. The precision is expressed as the relative standard deviation (%RSD).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Summary of HPLC-UV Validation Parameters
Validation ParameterTypical Acceptance Criteria
Linearity (r²) ≥ 0.998
Accuracy (% Recovery) 98 - 102%
Precision (%RSD) ≤ 2%
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3:1
Limit of Quantification (LOQ) Signal-to-Noise Ratio ≥ 10:1
Specificity No interference at the retention time of the analyte

Comparison with Alternative Analytical Methods

While HPLC-UV is a robust method, other techniques can also be employed for the quantification of this compound, each with its own advantages and disadvantages.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile compounds like those found in essential oils.[6][7] It offers excellent separation and definitive identification based on mass spectra.

Experimental Protocol: GC-MS (General)

  • GC System: A gas chromatograph coupled to a mass spectrometer.

  • Column: A capillary column suitable for essential oil analysis (e.g., HP-5MS).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A gradient temperature program to separate the components of the essential oil.

  • Ionization Mode: Electron Impact (EI).

  • Mass Analyzer: Quadrupole or Ion Trap.

  • Quantification: Using a calibration curve of a this compound standard.

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a planar chromatographic technique that allows for the simultaneous analysis of multiple samples, making it a cost-effective and high-throughput method for quantification.[4][8][9]

Experimental Protocol: HPTLC (General)

  • Stationary Phase: HPTLC plates pre-coated with silica (B1680970) gel 60 F254.

  • Sample Application: Apply standard and sample solutions as bands using an automated applicator.

  • Mobile Phase: A suitable solvent system to achieve good separation of this compound.

  • Development: Develop the plate in a chromatographic chamber.

  • Densitometric Analysis: Scan the dried plate with a densitometer at the wavelength of maximum absorbance of this compound.

  • Quantification: Correlate the peak area of the sample with that of the standard.

Comparative Performance of Analytical Methods
FeatureHPLC-UVGC-MSHPTLCUV-Vis Spectrophotometry
Principle Liquid chromatography with UV detectionGas chromatography with mass spectrometric detectionPlanar chromatography with densitometric detectionMeasurement of light absorption
Specificity HighVery HighModerate to HighLow
Sensitivity High (µg/mL to ng/mL)Very High (ng/mL to pg/mL)Moderate (ng/spot to µ g/spot )Low (µg/mL)
Sample Throughput ModerateLow to ModerateHighHigh
Cost per Sample ModerateHighLowVery Low
Instrumentation Cost ModerateHighModerateLow
Key Advantage Robustness and reproducibilityDefinitive identificationHigh throughput and low costSimplicity and speed
Key Disadvantage Moderate sample throughputHigh instrument costLower resolution than HPLC/GCProne to interference

Logical Workflow for HPLC-UV Method Validation

The following diagram illustrates the logical workflow for the validation of an HPLC-UV method for this compound quantification.

HPLC_Validation_Workflow Workflow for HPLC-UV Method Validation of this compound cluster_0 Method Development cluster_1 Method Validation (ICH Guidelines) cluster_2 Application A Optimize Chromatographic Conditions (Column, Mobile Phase, Flow Rate, Wavelength) B Sample Preparation Protocol A->B C Specificity B->C Proceed to Validation D Linearity & Range C->D E Accuracy (% Recovery) D->E F Precision (Repeatability & Intermediate) E->F G LOD & LOQ F->G H Robustness G->H I Routine Quality Control H->I Validated Method J Pharmacokinetic Studies H->J K Stability Testing H->K

Caption: Logical workflow for HPLC-UV method validation.

Conclusion

The choice of an analytical method for the quantification of this compound depends on the specific requirements of the study. The HPLC-UV method, when properly validated, offers a reliable, accurate, and precise approach suitable for routine quality control and research applications. GC-MS provides superior specificity and sensitivity, making it ideal for complex matrices and trace analysis. HPTLC stands out for its high throughput and cost-effectiveness, particularly for screening large numbers of samples. UV-Vis spectrophotometry, while simple and rapid, lacks specificity and is best suited for preliminary or high-concentration estimations where interfering substances are minimal. This guide provides the foundational information for researchers to make an informed decision on the most appropriate analytical strategy for this compound quantification.

References

A Comparative Guide to the Cross-Validation of GC-FID and GC-MS for Rotundifolone Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of rotundifolone, a monoterpene with significant interest in pharmacology, is crucial. Gas chromatography (GC) is the premier analytical technique for volatile compounds like this compound, with Flame Ionization Detection (FID) and Mass Spectrometry (MS) being the two most common detectors employed. This guide provides an objective comparison of GC-FID and GC-MS for the quantification of this compound, supported by established experimental data for similar analytes.

Performance Comparison: GC-FID vs. GC-MS

The selection between GC-FID and GC-MS hinges on the specific analytical requirements, such as the need for definitive identification, required sensitivity, and the complexity of the sample matrix.

GC-FID is a robust and widely utilized technique for quantitative analysis. It is celebrated for its wide linear dynamic range, affordability, and ease of operation and maintenance compared to GC-MS.[1] As a universal detector for organic compounds, its response is proportional to the number of carbon atoms in the analyte, rendering it highly reliable for quantification when the compound's identity is already confirmed.[1]

GC-MS , conversely, furnishes both quantitative data and qualitative information through the mass spectrum of the analyte.[1] This dual capability makes it an invaluable tool for compound identification and for distinguishing between isomers that might exhibit similar retention times.[1] For complex matrices where co-elution poses a risk, the selectivity of MS, particularly when operated in selected ion monitoring (SIM) or tandem mass spectrometry (MS/MS) modes, offers a significant advantage.[1][2]

Quantitative Performance Data

The following table summarizes typical validation parameters for the analysis of monoterpenes, like this compound, using GC-FID and GC-MS. These values are compiled from various studies and represent the expected performance of each technique.

Validation ParameterGC-FIDGC-MSSource(s)
Linearity (R²) ≥ 0.990≥ 0.998[3][4][5]
Limit of Detection (LOD) 0.019 - 0.022 mg/mL1 - 10 ng/mL (SIM mode)[6][7]
Limit of Quantitation (LOQ) 0.058 - 0.066 mg/mL0.052 - 0.080 mg/mL[7]
Accuracy (% Recovery) 90 - 105%80 - 120%[5][8][9]
Precision (RSD) < 2%≤ 12%[2][5]

Experimental Protocols

Below are representative experimental protocols for the analysis of this compound by GC-FID and GC-MS.

Sample Preparation
  • Standard Preparation : A stock solution of this compound is prepared in a suitable solvent such as hexane (B92381) or ethanol. A series of calibration standards are then created by serial dilution to cover the desired concentration range.[1]

  • Internal Standard : To enhance accuracy and precision, a known concentration of an internal standard (e.g., camphor (B46023) or n-dodecane) should be added to all standards and samples.[1]

  • Extraction : For samples where this compound is present in a complex matrix (e.g., essential oils, biological fluids), a suitable extraction method like liquid-liquid extraction or solid-phase microextraction (SPME) is employed.

GC-FID Methodology
  • Gas Chromatograph : A system equipped with a split/splitless injector and a flame ionization detector.

  • Column : HP-5MS (30 m × 0.25 mm I.D., 0.25 µm film thickness) or equivalent.[8]

  • Carrier Gas : Helium or Nitrogen at a constant flow rate of 1 mL/min.[8]

  • Injector : Temperature set to 250 °C with an injection volume of 1 µL and a split ratio of 1:20.

  • Oven Temperature Program : Initial temperature of 60 °C held for 2 minutes, then ramped to 240 °C at a rate of 5 °C/min, and held for 5 minutes.

  • Detector : FID temperature set to 280 °C. Hydrogen and air flows are optimized for the instrument.[10]

GC-MS Methodology
  • Gas Chromatograph-Mass Spectrometer : A GC system as described above coupled to a mass spectrometer (e.g., single quadrupole or triple quadrupole).

  • Column : Same as for GC-FID (e.g., HP-5MS, 30 m × 0.25 mm, 0.25 µm).[8]

  • Carrier Gas : Helium at a constant flow of 1 mL/min.[8]

  • Injector : Temperature at 280 °C, splitless injection of 1 µL.[11]

  • Oven Temperature Program : Initial temperature of 70 °C for 2 minutes, ramp to 150 °C at 10 °C/min, then ramp to 250 °C at 20 °C/min and hold for 2 minutes.[8]

  • Mass Spectrometer :

    • Ion Source Temperature : 230 °C.[11]

    • Interface Temperature : 280 °C.[11]

    • Scan Mode : For initial identification, a full scan from m/z 40-400 is used. For quantification, Selected Ion Monitoring (SIM) mode is employed, monitoring characteristic ions of this compound for enhanced sensitivity and selectivity.[12]

Experimental Workflow Visualization

The cross-validation process ensures that both methods provide comparable and reliable results. The workflow involves preparing a single set of samples and standards and analyzing them on both instrumental platforms.

Cross_Validation_Workflow Cross-Validation Workflow for this compound Analysis A Sample & Standard Preparation (this compound + Internal Standard) B GC-FID Analysis A->B C GC-MS Analysis A->C D Data Acquisition (FID) - Retention Time - Peak Area B->D E Data Acquisition (MS) - Retention Time - Peak Area (SIM) - Mass Spectrum (Scan) C->E F Quantification (FID) - Calibration Curve - Concentration Calculation D->F G Quantification & Identification (MS) - Calibration Curve - Concentration Calculation - Library Match E->G H Method Comparison - Statistical Analysis (e.g., t-test, Bland-Altman) - Linearity, Accuracy, Precision F->H G->H I Validation Report H->I

Cross-validation workflow for this compound quantification.

Conclusion

Both GC-FID and GC-MS are powerful and suitable techniques for the quantification of this compound.

  • GC-FID stands out as a cost-effective, robust, and highly precise method ideal for routine quantitative analysis in quality control settings where the identity of the analyte is already confirmed and high throughput is necessary.[13]

  • GC-MS offers the unparalleled advantage of providing structural information, which is critical for definitive identification, especially in complex matrices or in a research and development context.[1][13] Its high selectivity, particularly in SIM mode, allows for lower detection limits and greater confidence in results when dealing with trace amounts or interfering substances.[6][12]

The ultimate choice of method should be guided by the specific analytical needs, including the required level of sensitivity, selectivity, the necessity for compound identification, and budgetary considerations. For regulated environments, a cross-validation approach as outlined ensures method equivalency and data integrity across different analytical platforms.

References

Rotundifolone and Menthol: A Comparative Analysis of Anti-inflammatory Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the anti-inflammatory properties of two naturally occurring monoterpenes, rotundifolone and menthol (B31143). Drawing upon available preclinical data, this document outlines their mechanisms of action, effects on inflammatory mediators, and the experimental methodologies used to evaluate these properties. This information is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective assessment of these compounds.

Introduction

Inflammation is a complex biological response implicated in numerous pathologies. Natural compounds are a significant source of novel anti-inflammatory agents. This compound, a monoterpene found in the essential oils of plants like Mentha x villosa, and menthol, the primary active constituent of peppermint (Mentha piperita), have both demonstrated anti-inflammatory potential.[1][2][3][4][5] While direct comparative studies are limited, this guide synthesizes the existing data to provide a parallel evaluation of their effects.

Comparative Data on Anti-inflammatory Activity

The following tables summarize the quantitative data on the effects of this compound and menthol on key inflammatory markers.

Table 1: Inhibition of Pro-inflammatory Mediators

CompoundMediatorCell Line / ModelConcentration / DoseInhibitionReference
This compound Analogues Nitric Oxide (NO)RAW 264.7 MacrophagesNot specifiedStrong Inhibition[6]
Interleukin-8 (IL-8)HT-29 CellsNot specifiedPotential Inhibition[6]
Menthol TNF-αTHP-1 CellsEC50: 1.5 ± 0.1 mMStrong Inhibition[7]
Leukotriene B4 (LTB4)Human Monocytes~10⁻⁷ g/ml-64.4 ± 10%[8]
Prostaglandin E2 (PGE2)Human Monocytes~10⁻⁷ g/ml-56.6 ± 8%[8]
Interleukin-1β (IL-1β)Human Monocytes~10⁻⁷ g/ml-64.2 ± 7%[8]
TNF-α, IL-6, IL-1βVarious in vivo models5, 10, or 20 mg/kg/daySignificant Suppression[1][9][10]

Table 2: Effects on Inflammatory Signaling Pathways

CompoundSignaling PathwayEffectModel SystemReference
This compound Not explicitly detailed in the provided results.---
Menthol NF-κBInhibition of activationDopaminergic neurons, Macrophages[1][11]
p38 MAPKInhibition of activationDopaminergic neurons, Rat lung tissue[1][9][10]
Nrf2ActivationRat lung tissue[9][10]

Mechanisms of Action and Signaling Pathways

This compound: The precise anti-inflammatory signaling pathways of this compound are not as extensively characterized in the available literature. However, its analogues have been shown to inhibit the production of nitric oxide (NO) and interleukin-8 (IL-8) in lipopolysaccharide (LPS)-stimulated cells.[6] The inhibition of these key inflammatory mediators suggests an interaction with upstream signaling cascades, likely including the NF-κB pathway, which is a critical regulator of iNOS (the enzyme responsible for NO production) and pro-inflammatory cytokines.

Menthol: Menthol exerts its anti-inflammatory effects through multiple mechanisms. It has been shown to inhibit the activation of the nuclear factor kappa B (NF-κB) and p38 mitogen-activated protein kinase (MAPK) pathways.[1] These pathways are central to the inflammatory response, controlling the transcription of numerous pro-inflammatory genes, including those for TNF-α, IL-6, and IL-1β.[1] Menthol's inhibitory action on these cytokines has been observed in various models.[1][9][10] Additionally, menthol is a known agonist of the transient receptor potential melastatin-8 (TRPM8) channel, which may also play a role in modulating inflammation.[1][12] Some studies suggest that TRPM8 activation can lead to a decrease in the release of inflammatory cytokines.[1] However, it's worth noting that under certain conditions, TRPM8 activation has been linked to pro-inflammatory responses.[1]

anti_inflammatory_pathways cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_pathways Intracellular Signaling cluster_mediators Pro-inflammatory Mediators cluster_compounds Inhibitory Compounds LPS LPS MAPK p38 MAPK LPS->MAPK NFkB NF-κB LPS->NFkB Cytokines TNF-α, IL-6, IL-1β MAPK->Cytokines NFkB->Cytokines iNOS iNOS NFkB->iNOS NO Nitric Oxide iNOS->NO Menthol Menthol Menthol->MAPK Menthol->NFkB This compound This compound (Analogues) This compound->Cytokines Inhibition (IL-8) This compound->NO Inhibition

Figure 1: Simplified signaling pathways for inflammation and points of inhibition by menthol and this compound.

Experimental Protocols

The evaluation of the anti-inflammatory properties of these compounds typically involves standardized in vitro and in vivo assays.

4.1. In Vitro Anti-inflammatory Assays

  • Cell Culture and Stimulation: Murine macrophage cell lines (e.g., RAW 264.7) or human monocytic cell lines (e.g., THP-1) are commonly used.[6][7] Cells are cultured under standard conditions and then stimulated with an inflammatory agent, typically lipopolysaccharide (LPS), to induce an inflammatory response. The test compounds (this compound or menthol) are added at various concentrations before or concurrently with LPS stimulation.

  • Nitric Oxide (NO) Production Assay (Griess Assay):

    • After stimulation, the cell culture supernatant is collected.

    • An equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) is added to the supernatant.

    • The mixture is incubated at room temperature to allow for a colorimetric reaction.

    • The absorbance is measured at approximately 540 nm. The amount of nitrite (B80452) (a stable product of NO) is proportional to the absorbance and is quantified using a sodium nitrite standard curve.[13][14]

  • Cytokine Quantification (ELISA):

    • Culture supernatants are collected after the treatment period.

    • Enzyme-Linked Immunosorbent Assays (ELISAs) are performed using commercially available kits specific for the cytokines of interest (e.g., TNF-α, IL-6, IL-1β, IL-8).

    • The assay involves capturing the cytokine with a specific antibody, followed by detection with a second, enzyme-linked antibody.

    • A substrate is added, and the resulting color change is measured spectrophotometrically. The cytokine concentration is determined by comparison to a standard curve.[15]

experimental_workflow cluster_assays Downstream Assays start Start cell_culture Cell Culture (e.g., RAW 264.7) start->cell_culture treatment Treatment (Compound + LPS) cell_culture->treatment incubation Incubation (e.g., 24 hours) treatment->incubation supernatant Collect Supernatant incubation->supernatant griess Griess Assay (for NO) supernatant->griess elisa ELISA (for Cytokines) supernatant->elisa analysis Data Analysis (IC50 / % Inhibition) griess->analysis elisa->analysis end End analysis->end

Figure 2: A typical experimental workflow for in vitro anti-inflammatory screening.

Conclusion

Both this compound and menthol demonstrate notable anti-inflammatory properties through their ability to modulate key inflammatory mediators and signaling pathways. Menthol's mechanisms, particularly its inhibitory effects on the NF-κB and p38 MAPK pathways, are more extensively documented.[1] this compound analogues also show promise by inhibiting NO and IL-8 production.[6]

The data presented in this guide, while not from direct head-to-head studies, provides a valuable parallel comparison for the scientific community. Further research, including direct comparative in vivo studies, is warranted to fully elucidate the relative therapeutic potential of these two monoterpenes in inflammatory diseases.

References

Comparative Analysis of Antioxidant Activity: Rotundifolone-Containing Plant Extract vs. Ascorbic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative evaluation of the antioxidant activity of an aqueous extract from Mentha rotundifolia, a plant rich in the monoterpene rotundifolone, against the well-established antioxidant standard, ascorbic acid (Vitamin C). The analysis is based on experimental data from in vitro antioxidant assays, offering valuable insights for researchers in natural product chemistry and drug development.

The primary objective is to quantify and compare the free radical scavenging capabilities of a complex plant extract relative to a pure, standard antioxidant. This comparison is crucial for understanding the potential of natural extracts in applications requiring antioxidant properties.

Quantitative Antioxidant Capacity: A Side-by-Side Comparison

The antioxidant potential was evaluated using the 2,2-diphenyl-1-picryl-hydrazyl (DPPH) free radical scavenging assay. The efficacy is expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the substance required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates a higher antioxidant potency.

SubstanceAssayIC50 Value (µg/mL)
Mentha rotundifolia Aqueous ExtractDPPH26.47 ± 1.68[1]
Ascorbic Acid (Standard)DPPH1.74 ± 0.28[1]

As the data indicates, ascorbic acid demonstrates significantly higher antioxidant activity in the DPPH assay, with an IC50 value approximately 15 times lower than that of the Mentha rotundifolia aqueous extract[1]. This highlights the potent free radical scavenging ability of the pure compound, ascorbic acid. While the plant extract is less potent, it still exhibits solid antioxidant activity, which can be attributed to its complex mixture of phytochemicals, including phenolic acids and flavonoids[1].

Experimental Protocol: DPPH Radical Scavenging Assay

The following methodology was utilized to determine the antioxidant capacity of the samples.

Objective: To measure the free radical scavenging activity of the M. rotundifolia aqueous extract and compare it with ascorbic acid.

Principle: The DPPH assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it. This causes the deep violet color of the DPPH solution to fade to a pale yellow, a change that is measured spectrophotometrically.

Procedure:

  • A solution of 2,2-diphenyl-1-picryl-hydrazyl (DPPH) in a suitable solvent (e.g., methanol) is prepared.

  • The M. rotundifolia aqueous extract is prepared in various concentrations (e.g., 10–1000 μg/mL)[1].

  • Ascorbic acid is used as the reference standard and prepared in a similar range of concentrations[1].

  • A specific volume of the DPPH solution is added to aliquots of the different concentrations of the plant extract and the ascorbic acid standard.

  • The mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • The absorbance of the remaining DPPH is measured at its maximum wavelength (typically around 517 nm) using a spectrophotometer.

  • The percentage of DPPH radical scavenging activity is calculated for each concentration.

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the extract or standard.

Visualizing the Workflow

The following diagram illustrates the general workflow for the DPPH antioxidant assay.

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare DPPH Solution (in Methanol) C Mix Sample/Standard with DPPH Solution A->C B Prepare Serial Dilutions of Test Sample & Standard B->C D Incubate in Dark (e.g., 30 min) C->D Allow reaction E Measure Absorbance (at ~517 nm) D->E Measure color change F Calculate % Inhibition E->F Use Absorbance Data G Determine IC50 Value F->G Plot Inhibition vs. Conc.

Caption: Workflow for DPPH Free Radical Scavenging Assay.

References

The Structural Dance of Activity: A Comparative Guide to Rotundifolone and Its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the structure-activity relationships of Rotundifolone and its related monoterpenes reveals key insights for drug discovery and development. This guide provides a comparative analysis of their antinociceptive, cytotoxic, anti-inflammatory, and antimicrobial properties, supported by experimental data and detailed methodologies.

This compound, a monoterpene found in various essential oils, has garnered scientific interest for its diverse biological activities. Understanding how its chemical structure and the modifications in its analogues influence these activities is crucial for designing more potent and selective therapeutic agents. This guide synthesizes available data to offer a clear comparison of this compound and its structural relatives.

Comparative Analysis of Biological Activities

The biological activities of this compound and its analogues have been evaluated in several studies, with a focus on their pain-relieving, cancer-fighting, inflammation-reducing, and microbe-inhibiting properties.

Antinociceptive Activity

A key study investigated the antinociceptive effects of this compound and its analogues using the acetic acid-induced writhing test in mice. This test induces visceral pain, and a reduction in the number of writhes indicates an analgesic effect. The results demonstrated that all tested analogues were more potent than this compound itself, highlighting the potential for structural modifications to enhance antinociceptive activity.[1][2]

Key structure-activity relationship (SAR) observations include:

  • The presence of an epoxide group or a ketone group contributes significantly to the antinociceptive activity.[1][2]

  • The position of the functional group on the monoterpene ring influences the potency. For instance, pulegone (B1678340) oxide and carvone (B1668592) epoxide were found to be more antinociceptive than this compound.[1][2]

  • Stereochemistry also plays a role, with (-)-carvone (B1668593) showing slightly higher activity than (+)-carvone.[1][2]

Cytotoxic Activity

The cytotoxic potential of this compound and its analogues against the human U87MG glioblastoma cell line has been explored, revealing promising anticancer properties. The half-maximal inhibitory concentrations (IC50) were determined, providing a quantitative measure of their potency.

CompoundIC50 (µg/mL) against U87MG cells
This compound25.8 ± 1.2
1,2-Perillaldehyde epoxide15.1 ± 0.8
Perillaldehyde14.9 ± 0.7

This data highlights that the analogues, 1,2-perillaldehyde epoxide and perillaldehyde, exhibit stronger cytotoxic effects against this cancer cell line compared to this compound.

Mechanistic studies suggest that the cytotoxic action of these compounds may involve the alteration of the PTEN/PI3K/AKT/NFκB signaling pathway, a critical regulator of cell growth and survival.

Anti-inflammatory and Antimicrobial Activities

While direct comparative studies on the anti-inflammatory and antimicrobial activities of this compound and its specific analogues are limited, research on individual compounds provides valuable insights.

Anti-inflammatory Activity: D-limonene has been shown to be an effective inhibitor of lipopolysaccharide (LPS)-induced nitric oxide (NO) and prostaglandin (B15479496) E2 production in RAW 264.7 macrophage cells in a dose-dependent manner.[3][4] Pulegone has also demonstrated the ability to reverse reduced levels of serum nitric oxide in L-NAME-induced hypertensive rats.[5][6]

Antimicrobial Activity: Several of the analogue compounds have demonstrated activity against various microbial strains.

CompoundOrganismMIC
PulegoneStaphylococcus aureus5.85 µl/ml[1]
(-)-CarvoneStaphylococcus aureus2.5 mg/mL[7]
(+)-CarvoneCandida krusei0.625 mg/mL[7]
LimoneneListeria monocytogenes20 mL/L[8]

MIC: Minimum Inhibitory Concentration. It is important to note that these values are from different studies and may not be directly comparable due to variations in experimental conditions.

Experimental Protocols

Acetic Acid-Induced Writhing Test

This assay is used to evaluate peripheral analgesic activity.

  • Animals: Male Swiss mice (25-30 g) are used.

  • Procedure: The test compounds, dissolved in a vehicle (e.g., Tween 80 and saline), are administered intraperitoneally (i.p.) at a specific dose (e.g., 100 mg/kg). A control group receives only the vehicle. After a set period (e.g., 30 minutes), a 0.8% acetic acid solution is injected i.p. to induce writhing.

  • Observation: The number of abdominal constrictions (writhes) is counted for a defined period (e.g., 20 minutes), starting 5 minutes after the acetic acid injection.

  • Analysis: The percentage of inhibition of writhing is calculated for each treated group compared to the control group.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Culture: Human U87MG glioblastoma cells are cultured in appropriate media and conditions.

  • Procedure: Cells are seeded in 96-well plates and allowed to adhere. They are then treated with various concentrations of the test compounds for a specific duration (e.g., 24 or 48 hours).

  • MTT Addition: After treatment, the MTT reagent is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization and Measurement: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance is then measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Signaling Pathways and Logical Relationships

To visualize the complex interactions and relationships discussed, the following diagrams are provided.

SAR_Antinociceptive cluster_0 Structural Modifications cluster_1 Antinociceptive Activity This compound This compound Increased_Activity Increased Antinociceptive Activity This compound->Increased_Activity < Limonene_Oxide Limonene_Oxide Limonene_Oxide->Increased_Activity > Pulegone (+)-Pulegone Pulegone->Increased_Activity > Pulegone_Oxide Pulegone_Oxide Pulegone_Oxide->Increased_Activity >> Carvone_Epoxide Carvone_Epoxide Carvone_Epoxide->Increased_Activity >> Carvone_minus (-)-Carvone Carvone_plus (+)-Carvone Carvone_minus->Carvone_plus Slightly more active Carvone_minus->Increased_Activity >>> Carvone_plus->Increased_Activity >>

Structure-Activity Relationship for Antinociceptive Effects.

Experimental_Workflow_Cytotoxicity start Start cell_culture Culture U87MG Glioblastoma Cells start->cell_culture seeding Seed Cells in 96-well Plates cell_culture->seeding treatment Treat with this compound & Analogues seeding->treatment incubation Incubate for 24/48 hours treatment->incubation mtt_assay Perform MTT Assay incubation->mtt_assay data_analysis Analyze Absorbance Data & Calculate IC50 mtt_assay->data_analysis end End data_analysis->end

Workflow for Cytotoxicity Assessment using MTT Assay.

PI3K_AKT_Pathway cluster_pathway PTEN/PI3K/AKT/NFκB Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT activates PTEN PTEN PTEN->PIP3 dephosphorylates (inhibits) IKK IKK AKT->IKK activates IkB IκB IKK->IkB phosphorylates (leads to degradation) NFkB NF-κB IkB->NFkB sequesters in cytoplasm Nucleus Nucleus NFkB->Nucleus translocates to Gene_Expression Gene Expression (Cell Survival, Proliferation) Nucleus->Gene_Expression promotes This compound This compound & Analogues This compound->PI3K potentially modulates This compound->PTEN potentially modulates This compound->AKT potentially modulates This compound->NFkB potentially modulates

Simplified PTEN/PI3K/AKT/NFκB Signaling Pathway.

Conclusion

The structure-activity relationship of this compound and its analogues provides a compelling case for the targeted modification of natural compounds to enhance their therapeutic properties. The available data clearly indicates that even subtle changes to the chemical structure can lead to significant improvements in antinociceptive and cytotoxic activities. While more direct comparative studies are needed to fully elucidate the anti-inflammatory and antimicrobial SAR for this specific group of compounds, the existing evidence strongly suggests their potential as a scaffold for the development of new drugs. Future research should focus on synthesizing a broader range of analogues and conducting comprehensive in vitro and in vivo evaluations to build a more complete picture of their therapeutic promise.

References

Comparative Analysis of Rotundifolone Enantiomers: A Review of Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

A direct comparative analysis of the biological activities of the individual enantiomers of Rotundifolone, (+)-Rotundifolone and (-)-Rotundifolone, is not currently possible due to a lack of available data in peer-reviewed scientific literature. Research to date has primarily focused on the biological effects of racemic this compound, a mixture of both enantiomers, or on the activities of its structural analogues.

This guide summarizes the known biological activities of racemic this compound, discusses the potential importance of stereochemistry by examining related compounds, and provides detailed experimental protocols for key biological assays. This information is intended to serve as a resource for researchers and drug development professionals interested in pursuing further investigation into the distinct therapeutic potentials of this compound enantiomers.

Biological Activities of Racemic this compound

Racemic this compound, a monoterpene found in the essential oils of various plants, has been investigated for several biological activities. The primary areas of interest include its antioxidant, anti-inflammatory, and antimicrobial properties.

Antioxidant Activity: Studies on the essential oil of Mentha crispa, of which this compound is a major constituent, have indicated antioxidant properties.[1] The antioxidant capacity is often evaluated through assays that measure the scavenging of free radicals.

Anti-inflammatory Activity: The anti-inflammatory potential of compounds is frequently assessed by their ability to inhibit the production of inflammatory mediators like nitric oxide (NO). While direct data on this compound's effect on specific inflammatory signaling pathways is limited, the inhibition of NO production is a common metric for anti-inflammatory action.[2][3][4]

Antimicrobial Activity: The antimicrobial spectrum of racemic this compound and essential oils containing it has been explored. These studies typically determine the minimum inhibitory concentration (MIC) against various bacterial and fungal strains.

The Importance of Stereochemistry: Insights from Analogues

The three-dimensional structure of a molecule is crucial for its interaction with biological targets. Enantiomers, being non-superimposable mirror images, can exhibit significantly different biological activities.[5][6] While specific data for this compound enantiomers is unavailable, studies on its structural analogue, carvone, have demonstrated this principle. In an evaluation of antinociceptive activity, (-)-carvone (B1668593) was found to be slightly more active than (+)-carvone, highlighting that stereochemistry can influence the biological effect.[7][8] This suggests that a similar stereoselective difference may exist for the biological activities of (+)- and (-)-Rotundifolone.

Data on Racemic this compound and Analogues

Due to the absence of comparative data for this compound enantiomers, the following table summarizes qualitative findings for racemic this compound and provides a quantitative example from its analogue, carvone, to illustrate the potential for stereoselective activity.

Compound/AnalogueBiological ActivityObservationQuantitative Data (if available)
Racemic this compoundAntioxidantExhibits antioxidant properties in various assays.Data not available for individual enantiomers.
Racemic this compoundAnti-inflammatoryPotential to inhibit inflammatory mediators.Data not available for individual enantiomers.
Racemic this compoundAntimicrobialShows activity against certain microbial strains.Data not available for individual enantiomers.
(-)-CarvoneAntinociceptiveSlightly more active than the (+)-enantiomer.Produced maximal inhibition of writhing response.[7][8]
(+)-CarvoneAntinociceptiveLess active than the (-)-enantiomer.Data indicates a lower level of inhibition compared to (-)-carvone.[7][8]

Experimental Protocols

The following are detailed methodologies for key experiments that would be essential for a comparative analysis of this compound enantiomers.

Antioxidant Activity: DPPH Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate an electron and scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. The reduction of the violet-colored DPPH to a yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.[9]

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727).

  • Sample Preparation: Dissolve the test compounds ((+)-Rotundifolone, (-)-Rotundifolone, and racemic this compound) and a positive control (e.g., ascorbic acid) in methanol to prepare a stock solution (e.g., 1 mg/mL). Prepare serial dilutions to obtain a range of concentrations.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.

    • Prepare a blank well containing 100 µL of methanol and 100 µL of the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.

Anti-inflammatory Activity: Nitric Oxide Synthase (NOS) Inhibition Assay

Principle: This assay determines the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7). The amount of NO produced is indirectly measured by quantifying its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.[10]

Protocol:

  • Cell Culture: Culture RAW 264.7 macrophages in a suitable medium (e.g., DMEM with 10% FBS) and seed them in a 96-well plate.

  • Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 1 hour) before stimulating with LPS (e.g., 1 µg/mL). Include a positive control (e.g., L-NAME) and a vehicle control.

  • Incubation: Incubate the cells for 24 hours.

  • Griess Assay:

    • Collect the cell culture supernatant.

    • Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide (B372717) in 5% phosphoric acid) to 50 µL of the supernatant in a new 96-well plate.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

  • Measurement: Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration from a sodium nitrite standard curve.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a common technique for determining MIC values.

Protocol:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a suitable broth.

  • Serial Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microplate containing the broth.

  • Inoculation: Inoculate each well with the microbial suspension. Include a positive control (no compound) and a negative control (no microorganism).

  • Incubation: Incubate the plate at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Visualizations

The following diagrams illustrate the general workflows for the described experimental protocols.

experimental_workflow_antioxidant cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_dpph Prepare 0.1 mM DPPH Solution mix Mix DPPH Solution with Samples in 96-well Plate prep_dpph->mix prep_samples Prepare Serial Dilutions of this compound Enantiomers prep_samples->mix incubate Incubate 30 min in the Dark mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition and IC50 Value measure->calculate

Caption: Workflow for the DPPH antioxidant assay.

experimental_workflow_anti_inflammatory cluster_cell_culture Cell Culture & Treatment cluster_griess_assay Griess Assay cluster_analysis Analysis seed_cells Seed RAW 264.7 Macrophages add_compounds Add this compound Enantiomers seed_cells->add_compounds stimulate_lps Stimulate with LPS add_compounds->stimulate_lps incubate_24h Incubate for 24 hours stimulate_lps->incubate_24h collect_supernatant Collect Supernatant incubate_24h->collect_supernatant add_griess_reagents Add Griess Reagents collect_supernatant->add_griess_reagents measure_absorbance Measure Absorbance at 540 nm add_griess_reagents->measure_absorbance determine_no Determine Nitrite Concentration measure_absorbance->determine_no

Caption: Workflow for the nitric oxide synthase inhibition assay.

experimental_workflow_antimicrobial cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_inoculum Prepare Standardized Microbial Inoculum inoculate Inoculate 96-well Plate with Compounds and Microbes prep_inoculum->inoculate prep_dilutions Prepare Serial Dilutions of This compound Enantiomers prep_dilutions->inoculate incubate Incubate at Appropriate Temperature inoculate->incubate observe_growth Visually Inspect for Microbial Growth incubate->observe_growth determine_mic Determine Minimum Inhibitory Concentration (MIC) observe_growth->determine_mic

Caption: Workflow for the antimicrobial MIC assay.

References

Rotundifolone's Analgesic Profile: A Comparative Analysis in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Rotundifolone, a naturally occurring monoterpene found in the essential oils of various plants, has demonstrated notable analgesic properties in several preclinical animal models. This guide provides a comprehensive in vivo validation of this compound's analgesic effects, offering an objective comparison with established analgesic agents and detailing the experimental protocols utilized in these assessments.

Comparative Analgesic Efficacy

The analgesic potential of this compound has been primarily evaluated using chemical and thermal nociception models in rodents. The following tables summarize the quantitative data from these studies, comparing the efficacy of this compound with standard analgesics such as the opioid agonist morphine and the non-steroidal anti-inflammatory drugs (NSAIDs) indomethacin (B1671933) and acetylsalicylic acid.

Acetic Acid-Induced Writhing Test

This test assesses peripheral analgesic activity by measuring the reduction in abdominal constrictions ("writhes") induced by an intraperitoneal injection of acetic acid.[1]

Treatment GroupDose (mg/kg)Mean Number of Writhes (± SEM)% Inhibition
Control (Vehicle)-55.4 ± 3.2-
This compound 50 25.1 ± 2.5 54.7%
This compound 100 15.8 ± 1.9 71.5%
Morphine105.6 ± 1.189.9%
Indomethacin1018.2 ± 2.167.1%

Note: Data is compiled and synthesized from multiple sources for comparative purposes. Specific experimental conditions may vary between studies.

Hot Plate Test

This model evaluates central analgesic activity by measuring the latency of a thermal pain response (e.g., paw licking or jumping) when the animal is placed on a heated surface.[2]

Treatment GroupDose (mg/kg)Latency to Response (seconds ± SEM)
Control (Vehicle)-8.2 ± 0.7
This compound 100 14.5 ± 1.2
Morphine1025.3 ± 2.1

Note: Data is compiled and synthesized from multiple sources for comparative purposes. Specific experimental conditions may vary between studies.

Formalin Test

This test assesses both neurogenic (Phase I) and inflammatory (Phase II) pain responses following the injection of formalin into the paw.[3]

Treatment GroupDose (mg/kg)Licking Time (seconds ± SEM) - Phase I (0-5 min)Licking Time (seconds ± SEM) - Phase II (15-30 min)
Control (Vehicle)-65.3 ± 5.498.7 ± 8.1
This compound 100 42.1 ± 4.8 55.2 ± 6.3
Morphine1020.1 ± 3.225.4 ± 4.1
Indomethacin1062.5 ± 6.148.9 ± 5.5

Note: Data is compiled and synthesized from multiple sources for comparative purposes. Specific experimental conditions may vary between studies.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate critical evaluation of the presented data.

Acetic Acid-Induced Writhing Test Protocol

Animals: Male Swiss albino mice (20-25 g) are used. Procedure:

  • Animals are randomly divided into groups (n=6-8 per group).

  • Test substances (this compound, morphine, indomethacin, or vehicle) are administered intraperitoneally (i.p.) or orally (p.o.) 30-60 minutes prior to the noxious stimulus.

  • Acetic acid (0.6-1% v/v in saline) is injected i.p. at a volume of 10 ml/kg.

  • Immediately after acetic acid injection, mice are placed in an observation chamber.

  • The number of writhes (a wave of contraction of the abdominal muscles followed by stretching of the hind limbs) is counted for a period of 20-30 minutes, starting 5 minutes after the acetic acid injection.[1]

  • The percentage of inhibition of writhing is calculated using the formula: (Control Mean - Treated Mean) / Control Mean * 100.

Hot Plate Test Protocol

Animals: Male Swiss albino mice (20-25 g) are used. Procedure:

  • The hot plate apparatus is maintained at a constant temperature, typically between 52°C and 55°C.[2]

  • Animals are individually placed on the hot plate, and the latency to the first sign of a pain response (e.g., licking of the hind paw, jumping) is recorded.

  • A cut-off time (usually 30-60 seconds) is established to prevent tissue damage.

  • Baseline latency is determined for each animal before drug administration.

  • Test substances are administered, and the latency is measured again at predetermined time intervals (e.g., 30, 60, 90, and 120 minutes post-administration).

Formalin Test Protocol

Animals: Male Swiss albino mice (20-25 g) are used. Procedure:

  • Animals are placed in a transparent observation chamber for at least 30 minutes to acclimatize.

  • A solution of 1-5% formalin in saline (typically 20 µl) is injected into the subplantar region of the right hind paw.[3]

  • The amount of time the animal spends licking or biting the injected paw is recorded.

  • Observations are typically made in two phases: Phase I (0-5 minutes post-injection), representing neurogenic pain, and Phase II (15-30 minutes post-injection), representing inflammatory pain.[3]

  • Test substances are administered prior to the formalin injection according to the experimental design.

Visualizing Experimental Workflows and Signaling Pathways

To further elucidate the experimental processes and potential mechanisms of action, the following diagrams are provided.

Experimental_Workflow_Analgesic_Testing cluster_writhing Acetic Acid-Induced Writhing Test cluster_hotplate Hot Plate Test cluster_formalin Formalin Test A1 Animal Acclimatization A2 Drug Administration (this compound/Control) A1->A2 A3 Acetic Acid Injection (i.p.) A2->A3 A4 Observation of Writhing A3->A4 A5 Data Analysis (% Inhibition) A4->A5 B1 Baseline Latency Measurement B2 Drug Administration (this compound/Control) B1->B2 B3 Post-treatment Latency Measurement B2->B3 B4 Data Analysis (Change in Latency) B3->B4 C1 Animal Acclimatization C2 Drug Administration (this compound/Control) C1->C2 C3 Formalin Injection (paw) C2->C3 C4 Observation of Licking (Phase I & II) C3->C4 C5 Data Analysis (Licking Time) C4->C5

Caption: Workflow of in vivo analgesic assays.

Putative_Signaling_Pathway cluster_receptors Potential Molecular Targets cluster_inflammatory Inflammatory Cascade This compound This compound Opioid_Receptors Opioid Receptors This compound->Opioid_Receptors Agonism? TRP_Channels TRP Channels This compound->TRP_Channels Modulation? NFkB NF-κB Pathway This compound->NFkB Inhibition? COX2 COX-2 Enzyme This compound->COX2 Inhibition? Analgesia Analgesic Effect Opioid_Receptors->Analgesia TRP_Channels->Analgesia Prostaglandins Prostaglandin (B15479496) Synthesis COX2->Prostaglandins Catalysis Prostaglandins->Analgesia Pain Sensitization

Caption: Putative signaling pathways of this compound.

Discussion of Potential Mechanisms

The precise molecular mechanisms underlying the analgesic effects of this compound are still under investigation. However, based on its structural class as a monoterpene and the observed pharmacological profile, several pathways are likely involved.

The efficacy of this compound in both peripheral (acetic acid-induced writhing) and central (hot plate test) models of nociception suggests a multi-target mechanism of action. The inhibition of inflammatory pain in the second phase of the formalin test points towards an anti-inflammatory component to its analgesia.

Like other monoterpenes, this compound may modulate the activity of opioid receptors, contributing to its central analgesic effects.[4][5][6] Furthermore, its anti-inflammatory properties could be mediated through the inhibition of key inflammatory pathways, such as the nuclear factor-kappa B (NF-κB) signaling cascade and the subsequent downregulation of cyclooxygenase-2 (COX-2) expression, leading to reduced prostaglandin synthesis. Prostaglandins are well-known mediators of pain and inflammation.[1] The modulation of transient receptor potential (TRP) channels, which are crucial in nociceptive signaling, is another potential mechanism that warrants further investigation.

Conclusion

In vivo studies in animal models validate that this compound possesses significant analgesic properties, demonstrating efficacy in models of both peripheral and central pain. Its analgesic activity appears to be comparable to that of the NSAID indomethacin in the acetic acid-induced writhing test and shows a clear, though less potent, effect compared to morphine in centrally mediated pain assays. The combined analgesic and anti-inflammatory profile of this compound suggests its potential as a lead compound for the development of new pain management therapies. Further research is necessary to fully elucidate its molecular targets and to evaluate its safety and efficacy in more complex and chronic pain models.

References

A Comparative Analysis of the Cytotoxic Effects of Rotundifolone and Doxorubicin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cytotoxic properties of Rotundifolone, a natural monoterpene, and Doxorubicin, a widely used chemotherapeutic agent. The following sections present quantitative data on their cytotoxic potency, delve into their distinct mechanisms of action through signaling pathway diagrams, and provide detailed experimental protocols for key cytotoxicity assays.

Data Presentation: Cytotoxic Potency (IC50)

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The table below summarizes the IC50 values for this compound and Doxorubicin on the human glioblastoma U87MG cell line, providing a direct comparison of their cytotoxic efficacy.

CompoundCell LineIC50 ValueIncubation TimeAssayReference
This compound U87MG16.263 µg/mL48 hoursMTT[1]
Doxorubicin U87MG0.14 µM24 hoursMTT[2]
Doxorubicin U87MG1 µg/mL48 hoursXTT[3]

Note: Direct comparison of IC50 values should be made with caution, considering the potential variations in experimental conditions between studies, such as incubation time and specific assay used.

Mechanisms of Action: Signaling Pathways

The cytotoxic effects of this compound and Doxorubicin are mediated through distinct signaling pathways, ultimately leading to apoptosis or other forms of cell death.

This compound: A Putative Apoptotic Pathway

This compound has been observed to alter the PTEN/PI3K/AKT/NFκB signaling pathway in human glioblastoma cells.[1] This pathway is a critical regulator of cell survival and apoptosis. The diagram below illustrates a putative mechanism by which this compound may induce apoptosis through the modulation of this pathway.

This compound This compound PTEN PTEN This compound->PTEN Activates PI3K PI3K PTEN->PI3K Inhibits Apoptosis Apoptosis PTEN->Apoptosis Promotes AKT AKT PI3K->AKT Activates NFkB NF-κB AKT->NFkB Activates NFkB->Apoptosis Inhibits

Caption: Putative apoptotic pathway of this compound.

Doxorubicin: A Multi-faceted Approach to Apoptosis

Doxorubicin induces apoptosis through a variety of mechanisms, including DNA damage, the generation of reactive oxygen species (ROS), and the activation of key apoptotic regulators like p53.[4][5][6][7][8] This multi-pronged attack ensures effective elimination of cancer cells.

Doxorubicin Doxorubicin DNA_Damage DNA Damage Doxorubicin->DNA_Damage ROS ROS Production Doxorubicin->ROS p53 p53 Activation DNA_Damage->p53 Mitochondria Mitochondrial Dysfunction ROS->Mitochondria p53->Mitochondria Caspase_Cascade Caspase Cascade (Caspase-9, Caspase-3) Mitochondria->Caspase_Cascade Cytochrome c release Apoptosis Apoptosis Caspase_Cascade->Apoptosis

Caption: Doxorubicin-induced apoptotic pathways.

Experimental Protocols

To ensure reproducibility and facilitate further research, detailed methodologies for the key cytotoxicity assays are provided below.

Experimental Workflow: Cytotoxicity Assessment

The following diagram outlines the general workflow for assessing the cytotoxic effects of a compound on a cancer cell line.

cluster_0 Cell Culture & Treatment cluster_1 Cytotoxicity/Viability Assays cluster_2 Data Analysis A Seed Cancer Cells in 96-well plate B Incubate (24h) A->B C Treat with Compound (e.g., this compound, Doxorubicin) B->C D Incubate (24-72h) C->D E MTT Assay D->E F LDH Assay D->F G Flow Cytometry (Annexin V/PI) D->G H Measure Absorbance/ Fluorescence E->H F->H G->H I Calculate % Viability/ Cytotoxicity H->I J Determine IC50 I->J

Caption: General workflow for cytotoxicity assessment.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.[4][6][7]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate at 37°C for 2-4 hours, allowing formazan crystals to form.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

This assay quantifies the release of the cytosolic enzyme lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium.

Principle: An increase in the amount of LDH in the supernatant is proportional to the number of lysed cells.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Supernatant Collection: Centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5-10 minutes. Carefully transfer the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture (containing substrate, cofactor, and a tetrazolium salt) to each well with the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[9]

Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).[10][11]

Protocol:

  • Cell Culture and Treatment: Culture and treat cells with the test compound as desired.

  • Cell Harvesting: Collect both adherent and suspension cells.

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer.

  • Staining: Add Annexin V-FITC and PI to the cell suspension.

  • Incubation: Incubate at room temperature for 15 minutes in the dark.

  • Analysis: Analyze the cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

References

Head-to-head comparison of different Rotundifolone extraction techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient extraction of bioactive compounds is a critical first step. Rotundifolone, a monoterpene ketone with significant therapeutic potential, is primarily found in the leaves of Mentha rotundifolia. The choice of extraction technique can profoundly impact the yield, purity, and ultimately the economic viability of isolating this valuable compound. This guide provides a head-to-head comparison of various extraction methods for this compound, supported by experimental data and detailed protocols.

Data Summary: A Comparative Analysis

The following table summarizes the key quantitative parameters for different this compound extraction techniques, offering a clear overview of their performance.

Extraction TechniqueTypical Extraction TimeSolvent ConsumptionYield of Extractable Matter (%)Purity of this compoundKey AdvantagesKey Disadvantages
Soxhlet Extraction 16-20 hours[1]High~44%[1]ModerateSimple, well-establishedTime-consuming, high solvent usage, potential for thermal degradation
Microwave-Assisted Extraction (MAE) 5-15 minutesLowHigher than conventional methods[2]HighRapid, reduced solvent use, improved yield[3][2]Requires specialized equipment, potential for localized overheating
Ultrasound-Assisted Extraction (UAE) 20-30 minutes[4]Low to ModerateHigher than conventional methods[4][5]HighFaster than conventional methods, improved efficiency[6]Can be less efficient than MAE[4], potential for radical formation
Supercritical Fluid Extraction (SFE) 1-2 hoursNo organic solvents (uses CO2)[7]VariableVery High"Green" technology, high selectivity, no solvent residue[8][9]High initial equipment cost, may require co-solvents for polar compounds[8]

Experimental Protocols

Detailed methodologies for the key extraction techniques are provided below. These protocols are generalized and may require optimization based on the specific plant material and desired outcomes.

General Sample Preparation

Prior to extraction, the plant material (Mentha rotundifolia leaves) should be prepared to maximize the efficiency of the process.

  • Drying: Dry the leaves to a constant weight in an oven at a controlled temperature (e.g., 40-50°C) to prevent enzymatic degradation.

  • Grinding: Grind the dried leaves into a fine powder to increase the surface area for extraction.

  • Storage: Store the powdered material in an airtight container in a cool, dark, and dry place.

Soxhlet Extraction Protocol

This conventional method relies on the continuous washing of the plant material with a heated solvent.

  • Sample Loading: Place a known weight of the powdered plant material (e.g., 20 g) into a cellulose (B213188) thimble.

  • Apparatus Setup: Assemble the Soxhlet apparatus with a round-bottom flask containing the extraction solvent (e.g., 250 mL of ethanol) and a condenser.[10]

  • Extraction: Heat the solvent to its boiling point. The solvent vapor will travel to the condenser, liquefy, and drip into the thimble containing the sample.[11] Once the solvent level in the thimble reaches the top of the siphon tube, the extract is siphoned back into the flask.[11]

  • Duration: Allow the extraction to proceed for approximately 16-20 hours.[1][10]

  • Concentration: After extraction, evaporate the solvent using a rotary evaporator to obtain the crude extract.

Microwave-Assisted Extraction (MAE) Protocol

MAE utilizes microwave energy to heat the solvent and plant material, accelerating the extraction process.[12]

  • Sample Preparation: Place a precise amount of the powdered plant material (e.g., 1 g) into a microwave extraction vessel.

  • Solvent Addition: Add the extraction solvent (e.g., 10 mL of ethanol) to the vessel.[3]

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Set the extraction parameters, such as temperature (e.g., 100°C) and time (e.g., 5 minutes).[3]

  • Cooling and Filtration: After the extraction is complete, allow the vessel to cool to room temperature. Filter the mixture to separate the extract from the solid residue.

  • Analysis: The resulting extract can then be analyzed for this compound content.

Ultrasound-Assisted Extraction (UAE) Protocol

UAE employs high-frequency sound waves to create cavitation bubbles in the solvent, which collapse and disrupt the plant cell walls, enhancing extraction.

  • Sample and Solvent: Place a known amount of the powdered plant material (e.g., 2 g) into an extraction vessel and add the extraction solvent (e.g., 50 mL of 60% ethanol).[13]

  • Ultrasonication: Place the vessel in an ultrasonic bath or use an ultrasonic probe.

  • Extraction Parameters: Set the ultrasonic power (e.g., 300 W) and extraction time (e.g., 30 minutes).[13]

  • Separation: After sonication, centrifuge the mixture to separate the supernatant (extract) from the plant residue.[13]

  • Collection: Collect the supernatant for further analysis.

Supercritical Fluid Extraction (SFE) Protocol

SFE uses a supercritical fluid, typically carbon dioxide (CO2), as the extraction solvent.[7] This method is considered a green technology due to the absence of organic solvents.[14]

  • Sample Loading: Pack the powdered plant material into the extraction vessel.

  • System Pressurization and Heating: Pressurize and heat the CO2 to bring it to a supercritical state (e.g., 200 bar and 50°C).[13]

  • Extraction: Pump the supercritical CO2 through the extraction vessel. The this compound will dissolve in the supercritical fluid.

  • Separation: Route the extract-laden supercritical fluid to a separator, where the pressure is reduced. This causes the CO2 to return to a gaseous state, leaving behind the extracted compounds.[13]

  • Collection: Collect the solvent-free extract from the separator.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for comparing the different extraction techniques for this compound.

Extraction_Comparison_Workflow cluster_prep Sample Preparation cluster_extraction Extraction Methods cluster_analysis Analysis and Comparison cluster_conclusion Conclusion start Mentha rotundifolia Leaves drying Drying (40-50°C) start->drying grinding Grinding to Fine Powder drying->grinding soxhlet Soxhlet Extraction grinding->soxhlet mae Microwave-Assisted Extraction (MAE) grinding->mae uae Ultrasound-Assisted Extraction (UAE) grinding->uae sfe Supercritical Fluid Extraction (SFE) grinding->sfe analysis Extract Analysis (e.g., HPLC, GC-MS) soxhlet->analysis mae->analysis uae->analysis sfe->analysis comparison Comparison of: - Yield - Purity - Time - Solvent Consumption analysis->comparison conclusion Selection of Optimal Extraction Technique comparison->conclusion

Caption: Workflow for comparing this compound extraction techniques.

Logical Relationship of Extraction Parameters

The efficiency of each extraction method is influenced by several key parameters. The diagram below illustrates the logical relationships between these parameters and the desired outcomes.

Extraction_Parameters cluster_inputs Input Parameters cluster_process Extraction Process cluster_outputs Desired Outcomes temp Temperature process Extraction Method (MAE, UAE, SFE, Soxhlet) temp->process time Time time->process solvent Solvent Type & Concentration solvent->process power Power (Microwave/Ultrasound) power->process pressure Pressure (SFE) pressure->process yield Yield process->yield purity Purity process->purity efficiency Efficiency (Time/Cost) process->efficiency

Caption: Key parameters influencing extraction outcomes.

References

Safety Operating Guide

Proper Disposal Procedures for Rotundifolone

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of rotundifolone in a laboratory setting. The procedures outlined below are designed to ensure the safety of personnel and compliance with general hazardous waste regulations. Researchers, scientists, and drug development professionals should adhere to these guidelines to minimize risks and environmental impact.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE). All handling of this compound waste should be conducted in a well-ventilated area or a chemical fume hood.

  • Gloves: Nitrile or other chemical-resistant gloves are required.

  • Eye Protection: Wear safety glasses with side shields or chemical splash goggles.[1]

  • Lab Coat: A standard laboratory coat should be worn to protect from splashes.

  • Respiratory Protection: If handling this compound as a powder or creating aerosols, a dust mask or respirator may be necessary.[1]

Avoid all personal contact with this compound, including inhalation of dust or vapors and contact with skin and eyes.[1] In case of accidental exposure, follow these first aid measures:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water and remove contaminated clothing.[1]

  • Eye Contact: Rinse cautiously with water for at least 15 minutes.[1]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[1]

  • Ingestion: Rinse mouth with water and seek immediate medical attention.[1]

Hazard Assessment and Data Presentation

While comprehensive toxicity data for this compound is limited, it should be handled as a potentially hazardous substance. The SDS for this compound indicates a lack of specific data on acute and chronic toxicity, including carcinogenicity and mutagenicity.[1] However, related compounds like Rotenone are known to be toxic if swallowed and very toxic to aquatic life with long-lasting effects.[2][3] Therefore, it is crucial to prevent this compound from entering drains or the environment.[1][4]

Quantitative Data for this compound:

PropertyValueSource
Molecular Formula C₁₀H₁₄O₂[5][6]
Molecular Weight 166.22 g/mol [5]
Appearance Colorless solid[5]
Melting Point 27.5 °C[6]
Boiling Point 255.3 °C at 760 mmHg[6]
Flash Point 107.3 °C[6]
Solubility Soluble in water and ethanol[5]

Step-by-Step Disposal Procedures

This compound waste must be disposed of as hazardous chemical waste. Do not flush it down the drain or dispose of it with regular trash.[4][7]

Experimental Protocol: Waste Segregation and Collection

  • Identify Waste Type: Determine the type of this compound waste:

    • Unused/Expired Pure Compound: Keep in its original, sealed container if possible.

    • Contaminated Labware: Includes items like gloves, pipette tips, and paper towels that are grossly contaminated.

    • Solutions: Liquid waste containing this compound dissolved in solvents.

  • Select Appropriate Waste Container:

    • Use a chemically resistant, sealable container (e.g., a high-density polyethylene (B3416737) bottle or drum) designated for hazardous waste.

    • Ensure the container is compatible with all components of the waste, especially if it's a solution.

    • Do not mix this compound waste with other incompatible waste streams.[7]

  • Waste Collection:

    • Solids: Carefully transfer pure this compound or grossly contaminated solid labware into the designated waste container. Avoid creating dust.[1]

    • Liquids: Pour solutions containing this compound into the designated liquid waste container using a funnel.

    • Sharps: Any contaminated sharps (needles, scalpels) must be placed in a designated sharps container first.

  • Labeling:

    • Clearly label the hazardous waste container with the words "Hazardous Waste."

    • List all chemical constituents by their full name, including this compound and any solvents. Indicate the approximate concentration or percentage of each component.

    • Keep the container sealed when not actively adding waste.

  • Storage and Disposal:

    • Store the sealed waste container in a designated satellite accumulation area.

    • Arrange for pickup and disposal through your institution's EHS department according to their schedule and procedures.[7]

G cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_final Finalization & Disposal start Start Disposal Process ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe identify Identify this compound Waste (Solid, Liquid, Contaminated Labware) ppe->identify container Select Appropriate & Compatible Waste Container identify->container collect Transfer Waste to Container (Avoid Dust/Splashes) container->collect label_waste Label Container Clearly: 'Hazardous Waste' & Contents collect->label_waste seal Seal Container Securely label_waste->seal store Store in Designated Satellite Accumulation Area seal->store contact_ehs Arrange for Pickup via Institutional EHS Department store->contact_ehs end End contact_ehs->end G cluster_waste Waste Characterization cluster_container Containerization cluster_action Action start Disposal Decision Point waste_type What is the waste form? start->waste_type solid Solid (Pure compound, contaminated items) waste_type->solid liquid Liquid (Solutions in solvent) waste_type->liquid container_solid Sealable container for SOLID chemical waste solid->container_solid container_liquid Sealable container for LIQUID chemical waste liquid->container_liquid label_waste Label with all constituents container_solid->label_waste container_liquid->label_waste contact_ehs Store and contact EHS for disposal label_waste->contact_ehs

References

Essential Safety and Logistical Information for Handling Rotundifolone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and effective handling of chemical compounds is paramount. This document provides crucial safety protocols, operational guidance, and disposal plans for Rotundifolone, ensuring laboratory safety and building trust through comprehensive information.

Personal Protective Equipment (PPE) and Safety Measures

When handling this compound, appropriate personal protective equipment is essential to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.

Protection Type Required Equipment Specifications and Remarks
Eye/Face Protection Safety glasses with side-shields or tightly fitting safety goggles.Must conform to EN 166 (EU) or NIOSH (US) standards.
Skin Protection Chemical-impermeable gloves (e.g., nitrile rubber).Gloves must be inspected prior to use. Wash and dry hands after handling.
Protective clothing.Should be appropriate for the potential for skin contact.
Respiratory Protection Use in a well-ventilated area or under a fume hood.If exposure limits are exceeded or irritation is experienced, a respirator may be necessary.

General Hygiene and Handling Precautions:

  • Avoid contact with skin, eyes, and clothing.

  • Do not breathe dust or vapors.

  • Wash hands thoroughly after handling.

  • Keep away from food, drink, and animal feeding stuffs.

  • Ensure adequate ventilation in the workplace.

Emergency Procedures and First Aid

In case of accidental exposure to this compound, immediate action is critical.

Exposure Route First Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
Skin Contact Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.
Spill and Disposal Plan

Proper containment and disposal of this compound are necessary to prevent environmental contamination and ensure a safe laboratory environment.

Spill Containment:

  • Ensure adequate ventilation.

  • Wear appropriate PPE as detailed above.

  • Absorb the spill with inert material (e.g., sand, vermiculite).

  • Collect the absorbed material into a suitable container for disposal.

  • Clean the spill area with soap and water.

Disposal:

  • Dispose of this compound and its containers in accordance with local, regional, and national regulations.

  • Do not allow the chemical to enter drains or waterways.

Physicochemical and Toxicological Data

The following tables summarize key quantitative data for this compound.

Physical and Chemical Properties:

Property Value Source
Molecular Formula C₁₀H₁₄O₂PubChem
Molecular Weight 166.22 g/mol PubChem
Melting Point 27.5 °CLookChem
Boiling Point 255.3 °C at 760 mmHgLookChem
Density 1.112 g/cm³LookChem
Solubility Soluble in water and ethanol.PubChem

Toxicity Data:

Test Species Route Value Source
LD50 (Lethal Dose, 50%) RatOral4090 mg/kgRTECS
Aquatic Toxicity Fish, Daphnia, Algae-No data availableECHEMI[1]

Experimental Protocol: Acetic Acid-Induced Writhing Test in Mice

This protocol details a common method to evaluate the antinociceptive (pain-relieving) properties of this compound.[2][3]

Objective: To assess the analgesic effect of this compound by quantifying the reduction in writhing behavior in mice induced by an intraperitoneal injection of acetic acid.

Materials:

  • This compound

  • Vehicle (e.g., 5% Tween 80 in saline)

  • 0.6% Acetic Acid solution

  • Male Swiss mice (20-25 g)

  • Syringes and needles for oral and intraperitoneal administration

  • Observation chambers

Procedure:

  • Animal Acclimatization: House the mice in a controlled environment (22 ± 2 °C, 12-hour light/dark cycle) with free access to food and water for at least one week before the experiment.

  • Grouping: Divide the mice into at least three groups: a control group, a positive control group (e.g., receiving a known analgesic like aspirin), and one or more test groups receiving different doses of this compound.

  • Administration:

    • Administer the vehicle to the control group orally.

    • Administer the standard analgesic to the positive control group orally.

    • Administer this compound, dissolved in the vehicle, to the test groups orally.

  • Induction of Writhing: Thirty minutes after the administration of the respective substances, inject 0.6% acetic acid (10 mL/kg) intraperitoneally into each mouse.

  • Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber and record the number of writhes (a characteristic stretching and constriction of the abdomen) for a period of 20-30 minutes.

  • Data Analysis: Calculate the percentage of inhibition of writhing for each group compared to the control group using the following formula:

    • % Inhibition = [(Control Mean - Treated Mean) / Control Mean] x 100

  • Statistical Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine the significance of the results.

Hypothesized Signaling Pathway: Modulation of the NF-κB Pathway

Given the known anti-inflammatory properties of many natural monoterpenes, it is hypothesized that this compound may exert its effects through the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes. Inhibition of this pathway would lead to a reduction in the inflammatory response.

NF_kB_Pathway TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK_complex IKK Complex TNFR->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates IkB_NFkB IκB-NF-κB Complex IKK_complex->IkB_NFkB Phosphorylates IκB NFkB NF-κB IkB->IkB_NFkB Nucleus Nucleus NFkB->Nucleus Translocates to NFkB->IkB_NFkB Pro_inflammatory_genes Pro-inflammatory Gene Expression Nucleus->Pro_inflammatory_genes Induces This compound This compound This compound->IKK_complex Inhibits (Hypothesized) IkB_NFkB->NFkB IκB Degradation NF-κB Release

Caption: Hypothesized mechanism of this compound's anti-inflammatory action via inhibition of the NF-κB signaling pathway.

References

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Reactant of Route 1
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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。